molecular formula C11H10N2O B184974 N-(quinolin-6-yl)acetamide CAS No. 22433-76-7

N-(quinolin-6-yl)acetamide

Cat. No.: B184974
CAS No.: 22433-76-7
M. Wt: 186.21 g/mol
InChI Key: GJEUIVYGSBNNKW-UHFFFAOYSA-N
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Description

N-(quinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176975
Record name Acetamide, N-6-quinolyl-
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-76-7
Record name N-6-Quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-76-7
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Record name Acetamide, N-6-quinolyl-
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Record name 22433-76-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-6-quinolyl-
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Record name N-(Quinolin-6-yl)acetamide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-(quinolin-6-yl)acetamide: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of N-(quinolin-6-yl)acetamide. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 22433-76-7PubChem[1]
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=CC=C2PubChem[1]
InChI InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)PubChem[1]
InChIKey GJEUIVYGSBNNKW-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Solubility Sparingly soluble in water; more soluble in organic solvents such as ethanol, DMSO, and DMF.Inferred from related compounds

Chemical Structure

The chemical structure of this compound is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline core. The acetamido group (-NHCOCH₃) is attached to the 6th position of this bicyclic system.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and standard synthetic route would involve the acetylation of 6-aminoquinoline.

Proposed Synthesis of this compound

This proposed protocol is based on general and well-established methods for the acetylation of aromatic amines.

Objective: To synthesize this compound from 6-aminoquinoline.

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline in a suitable solvent such as dichloromethane (DCM).

  • Addition of Base: Add a slight excess of a base, such as pyridine, to the solution. This will act as a catalyst and scavenger for the acetic acid byproduct.

  • Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer (DCM). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a well-established class of compounds in medicinal chemistry, known for a broad range of biological activities, including anticancer and antimicrobial properties.[2] While this compound itself has not been extensively studied, research on structurally related compounds provides insights into its potential mechanisms of action.

A notable study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as novel inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha). The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is frequently implicated in cancer.[3]

The potential for quinoline-6-yl derivatives to inhibit PI3Kα suggests that this compound could be a scaffold for the development of anticancer agents targeting this pathway.

PI3K/Akt Signaling Pathway and Potential Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of inhibition by quinoline-6-yl derivatives.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Phosphorylates Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Regulates Inhibitor This compound (and derivatives) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with potential inhibition by this compound derivatives.

Summary and Future Directions

This compound is a quinoline derivative with a chemical structure that suggests potential for biological activity. While comprehensive experimental data on its physical and chemical properties are somewhat limited in the public domain, its structural similarity to known bioactive molecules, particularly inhibitors of the PI3K/Akt signaling pathway, makes it a compound of interest for further investigation in drug discovery, especially in the area of oncology. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological screening to elucidate its mechanism of action and therapeutic potential.

References

N-(quinolin-6-yl)acetamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of N-(quinolin-6-yl)acetamide, including its molecular formula and weight. Additionally, it outlines a general experimental protocol for its synthesis, based on established methodologies for similar quinoline derivatives.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
Monoisotopic Mass 186.07932 DaPubChem[2]
CAS Number 22433-76-7PubChem[1]
IUPAC Name N-quinolin-6-ylacetamidePubChem[1]
SMILES CC(=O)NC1=CC2=C(C=C1)N=CC=C2PubChem[1]
InChIKey GJEUIVYGSBNNKW-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

Herein, a generalized experimental protocol for the synthesis of this compound is proposed, based on the common chemical transformation of an amine to an amide.

Objective: To synthesize this compound from 6-aminoquinoline and an acetylating agent.

Materials:

  • 6-Aminoquinoline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine) if using acetyl chloride

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminoquinoline in the chosen solvent.

  • Addition of Acetylating Agent: While stirring the solution, slowly add the acetylating agent (acetic anhydride or acetyl chloride). If using acetyl chloride, a base should be added to neutralize the HCl byproduct. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched, often with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Relationships in Compound Identification

The following diagram illustrates the logical workflow from the chemical name to its detailed molecular properties.

Logical Workflow for this compound Characterization Name This compound Structure Chemical Structure (2D & 3D) Name->Structure Formula Molecular Formula (C11H10N2O) Structure->Formula Properties Physicochemical Properties (e.g., LogP, H-bond donors/acceptors) Structure->Properties Spectra Spectroscopic Data (NMR, MS) Structure->Spectra Experimental Confirmation Weight Molecular Weight (186.21 g/mol) Formula->Weight

Caption: Logical flow from compound name to molecular properties.

References

An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(quinolin-6-yl)acetamide. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a quinoline ring system substituted with an acetamide group at the 6-position. Its formal IUPAC name is N-quinolin-6-ylacetamide.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-quinolin-6-ylacetamidePubChem[1]
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
CAS Number 22433-76-7PubChem[1]
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=CC=C2PubChem[1]
InChI InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)PubChem[1]
InChIKey GJEUIVYGSBNNKW-UHFFFAOYSA-NPubChem[1]
Appearance Solid (predicted)
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 6-aminoquinoline. A plausible experimental protocol, based on standard organic chemistry procedures for the N-acetylation of aromatic amines, is detailed below.

Experimental Protocol: Acetylation of 6-Aminoquinoline

Materials:

  • 6-Aminoquinoline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline (1.0 equivalent) in an appropriate volume of a dry aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the solution in an ice bath. To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. If not using pyridine as the solvent, add a suitable base like triethylamine or pyridine (1.2 equivalents) to scavenge the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Potential Biological Activity and Signaling Pathways

While direct and extensive biological studies on this compound are not widely published, research on structurally related derivatives provides valuable insights into its potential therapeutic applications. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[2][3][4][5]

A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα).[6] This suggests that the this compound scaffold may serve as a valuable pharmacophore for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers, making it a prime target for drug development.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, illustrating the potential point of intervention for a PI3Kα inhibitor.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes N_quinolin_6_yl_acetamide_derivative This compound Derivative N_quinolin_6_yl_acetamide_derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound, particularly as a potential anticancer agent and PI3K inhibitor, a series of in vitro assays can be employed.

Workflow for Anticancer Activity Screening

The following diagram outlines a general workflow for evaluating the anticancer properties of a compound like this compound.

Anticancer_Screening_Workflow Start Synthesized This compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT, XTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay If active Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Assay If active Mechanism_Study Further Mechanistic Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study

Caption: General workflow for in vitro anticancer activity screening.

Protocol: In Vitro PI3Kα Inhibition Assay

To specifically investigate the inhibitory effect of this compound on PI3Kα, a biochemical assay can be performed.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP (co-factor)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound (test compound)

  • Known PI3Kα inhibitor (positive control)

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound or controls.

  • Initiation of Reaction: Add a mixture of PIP2 and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. The luminescence signal is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While further direct biological evaluation is required, the inhibitory activity of its derivatives against PI3Kα suggests a promising avenue for the development of novel anticancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and biological characterization of this and related quinoline compounds.

References

N-(quinolin-6-yl)acetamide CAS number 22433-76-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide (CAS Number: 22433-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The quinoline scaffold is a key structural component in many approved drugs and is known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis method, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[1]

PropertyValueSource
CAS Number 22433-76-7[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
IUPAC Name N-quinolin-6-ylacetamide[1]
Synonyms 6-Acetamidoquinoline, N-(6-quinolyl)acetamide[1]
Appearance Solid
XLogP3 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis of this compound

Proposed Synthetic Route: Acetylation of 6-Aminoquinoline

The synthesis involves the reaction of 6-aminoquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-Aminoquinoline 6-Aminoquinoline Reaction 6-Aminoquinoline->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Pyridine (solvent and base) Pyridine (solvent and base) Pyridine (solvent and base)->Reaction This compound This compound Reaction->this compound Acetylation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure for the N-acetylation of an aromatic amine and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the extensive research on structurally similar quinoline derivatives allows for the formulation of hypotheses regarding its potential therapeutic applications.

Potential Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3][4] Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and DNA repair enzymes.[2]

A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, which share the quinolin-6-yl moiety, identified them as novel inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer.[5] This suggests that this compound could serve as a scaffold or starting material for the development of new anticancer drugs targeting the PI3K/Akt/mTOR pathway.

Table of Anticancer Activity of a Related Quinoline Derivative:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27)HCT116 (Colon)0.28PI3Kα inhibitor[5]
Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They are known to exhibit activity against a broad spectrum of bacteria and fungi. The mechanism of action for many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]

While no specific antimicrobial data for this compound was found, numerous studies on other N-substituted quinoline acetamides have demonstrated significant antimicrobial effects.[6][7][8][9]

Table of Antimicrobial Activity of Related Quinoline Derivatives:

Compound ClassTest OrganismMIC (µg/mL)Reference
N-(quinolin-8-yl)acetamide derivativesS. aureus0.488 - 0.977[7]
N- and O-substituted quinolin-2-one acetamide derivativesB. cereus, B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhimuriumModerate activity[6]
N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivativesGram-positive and Gram-negative bacteriaBroad spectrum[8]

Potential Mechanism of Action and Signaling Pathways

Based on the activity of related compounds, a plausible mechanism of action for this compound or its derivatives in a cancer context could involve the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11][12][13]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Experimental Protocols (Representative)

The following are representative protocols for assessing the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection node1 Seed cancer cells in 96-well plate node2 Incubate for 24h node1->node2 node3 Add serial dilutions of This compound node2->node3 node4 Incubate for 48-72h node3->node4 node5 Add MTT reagent node4->node5 node6 Incubate for 4h node5->node6 node7 Add solubilization solution (e.g., DMSO) node6->node7 node8 Measure absorbance at 570 nm node7->node8

Caption: Workflow for an MTT-based cell viability assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound, CAS number 22433-76-7, is a quinoline derivative with potential for further investigation in drug discovery and development. While direct experimental data on its biological activities are scarce, the well-documented anticancer and antimicrobial properties of structurally related quinoline compounds suggest that it could serve as a valuable scaffold for the design of new therapeutic agents. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive screening for its biological activities, particularly against cancer cell lines and microbial pathogens. Elucidation of its mechanism of action, potentially through its interaction with signaling pathways such as the PI3K/Akt/mTOR cascade, will be crucial in realizing its therapeutic potential.

References

The Biological Activity of N-(quinolin-6-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(quinolin-6-yl)acetamide is a quinoline derivative with potential therapeutic applications. While direct comprehensive studies on this specific molecule are limited, the broader class of quinoline-containing compounds has demonstrated significant biological activities, including anticancer and antimicrobial effects. This technical guide consolidates the available data on this compound and its structurally related analogs to provide a comprehensive overview of its potential biological activities, mechanisms of action, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1] The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinoline have been extensively investigated and have shown a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.

This compound, with the chemical formula C₁₁H₁₀N₂O, belongs to this versatile family of compounds.[2] While specific biological data for this compound is not abundant in publicly available literature, the analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide will focus on two primary areas of activity observed in closely related quinoline derivatives: anticancer and antimicrobial effects.

Potential Anticancer Activity

The quinoline core is a common feature in many anticancer agents.[3][4] Various derivatives have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines.[5][6] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway as a primary mechanism for the anticancer activity of many quinoline derivatives.[7][8] This pathway is a crucial regulator of normal cellular processes and is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[9][10]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and survival.[2][10]

Quinoline-based inhibitors can target different nodes within this pathway, with many acting as dual PI3K/mTOR inhibitors.[11] By inhibiting these key kinases, these compounds can effectively block the downstream signaling cascade, leading to the suppression of tumor growth and induction of apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Quinoline This compound (and derivatives) Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

Quantitative Data on Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline derivatives against different human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinolin-2(1H)-oneN-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNasopharyngeal (NPC-TW01)0.6[5]
Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidBreast (MCF-7)>80% inhibition at 100 µM[12]
Pyrrolo-quinolineDK8G557 (ATM inhibitor)NCI 60 cell line panel (average)2.69[13]
Pyrrolo-quinolineHP9912 (mTOR inhibitor)NCI 60 cell line panel (average)Not Reported[13]
Quinoline91b1Various cancer cell linesNot specified[14]

Potential Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] The most notable examples are the quinolone antibiotics, which are widely used to treat bacterial infections. Various other quinoline derivatives have also demonstrated broad-spectrum activity against bacteria and fungi.[16][17]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By binding to and stabilizing the enzyme-DNA complex, quinoline derivatives prevent the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase Binding CleavedComplex Cleaved Enzyme-DNA Complex Gyrase->CleavedComplex DNA Cleavage Replication DNA Replication & Repair CleavedComplex->Replication Re-ligation (Blocked) CellDeath Bacterial Cell Death CleavedComplex->CellDeath Leads to Quinoline This compound (and derivatives) Quinoline->CleavedComplex Stabilization

Figure 2: Proposed mechanism of action for antimicrobial quinoline derivatives.

Quantitative Data on Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
N-(quinolin-8-yl)acetamideCompound 6f, 6i, 6kStaphylococcus aureus0.488 - 0.977[18]
N-(quinolin-8-yl)acetamideCompound 6f, 6i, 6kBacillus subtilis0.488 - 0.977[18]
N-(quinolin-8-yl)acetamideCompound 6f, 6i, 6kKlebsiella pneumoniae0.488 - 0.977[18]
QuinolineCompound 2Methicillin-resistant Staphylococcus aureus (MRSA)3.0[1]
QuinolineCompound 6Clostridioides difficile1.0[1]
Quinoline-based hydroxyimidazolium hybridCompound 7c, 7dCryptococcus neoformans15.6[19]
Quinoline-ThiazoleCompound 4g, 4mStaphylococcus aureus7.81[20]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the assessment of the biological properties of novel compounds. The following sections detail the methodologies for key in vitro assays relevant to the evaluation of the anticancer and antimicrobial activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Experimental workflow for the MTT cell proliferation assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Materials:

  • Bacterial or fungal strains

  • Appropriate sterile culture broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or derivative) stock solution in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the appropriate broth to the final desired concentration.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum PrepareDilutions Prepare Serial Dilutions of This compound in Plate Start->PrepareDilutions InoculatePlate Inoculate Plate with Microbial Suspension PrepareInoculum->InoculatePlate PrepareDilutions->InoculatePlate Incubate Incubate under Appropriate Conditions InoculatePlate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Figure 4: Experimental workflow for the broth microdilution susceptibility test.

Conclusion

This compound, as a member of the quinoline family, holds significant potential for further investigation as a therapeutic agent. Based on the extensive research on its structural analogs, this compound is likely to exhibit both anticancer and antimicrobial properties. The primary mechanism for its potential anticancer activity is through the inhibition of the PI3K/AKT/mTOR signaling pathway, while its antimicrobial effects are likely mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to initiate further studies to elucidate the specific biological profile of this compound and to explore its potential in drug development. Further synthesis of derivatives and comprehensive structure-activity relationship (SAR) studies are warranted to optimize its potency and selectivity for desired therapeutic targets.

References

Potential Therapeutic Applications of N-(quinolin-6-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(quinolin-6-yl)acetamide is a heterocyclic compound featuring a quinoline core linked to an acetamide group. While direct and extensive research on the therapeutic applications of this compound is nascent, the broader family of quinoline derivatives has a well-established history in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This technical guide consolidates the existing, albeit limited, information on this compound and its structurally related analogs to explore its potential therapeutic uses. The primary focus of current research on similar compounds centers on oncology and infectious diseases, suggesting promising avenues for future investigation of this compound. This document aims to provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound class to inform and guide future drug discovery and development efforts.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C11H10N2O.[3][4] Its structure, characterized by the fusion of a benzene and a pyridine ring system, provides a scaffold for diverse chemical modifications.

PropertyValueSource
Molecular FormulaC11H10N2OPubChem[3]
Molecular Weight186.21 g/mol PubChem[3]
IUPAC NameN-quinolin-6-ylacetamidePubChem[3]
CAS Number22433-76-7PubChem[3]
Synonyms6-Acetamidoquinoline, N-(6-quinolyl)acetamidePubChem[3]

Synthesis

The synthesis of this compound and its derivatives typically involves standard amide bond formation reactions. A general synthetic route would involve the acylation of 6-aminoquinoline with an appropriate acetylating agent. While specific protocols for the synthesis of the parent compound are not detailed in the provided research, the synthesis of related derivatives offers insight into the general methodologies employed.

General Synthesis of N-(quinolin-yl)acetamide Derivatives

The synthesis of N-(quinolin-8-yl)acetamide derivatives has been described, providing a template for the synthesis of other isomers.[5] Similarly, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one moieties has been reported, highlighting the versatility of the quinoline scaffold in generating diverse chemical entities.[6]

A representative synthetic workflow for quinoline-based acetamide derivatives is illustrated below:

G 6-Aminoquinoline 6-Aminoquinoline Reaction Reaction 6-Aminoquinoline->Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: Generalized synthetic workflow for this compound.

Potential Therapeutic Uses

Based on the biological activities of structurally related compounds, this compound holds potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[2] Research on derivatives of this compound has demonstrated significant antiproliferative activity against various cancer cell lines.

  • PI3Kα Inhibition: Derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel and potent PI3Kα inhibitors.[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Inhibition of PI3Kα can lead to the suppression of tumor growth and proliferation.

  • Antiproliferative Effects: N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have shown in vitro antiproliferative activity against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancers.[6] One of the lead compounds from this study, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited potent activity against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM.[6] Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase.[6]

The predicted anticancer properties of the related N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE further support the potential of the quinoline-acetamide core in oncology.[1]

CompoundCell LineActivityIC50 (μM)Source
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal)Antiproliferative0.6Eur J Med Chem. 2013 Jan:59:227-34[6]
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives (ES-25, ES-27)-PI3Kα InhibitionPotentBioorg Med Chem. 2021 Jan 1:29:115863[7]
Antimicrobial and Anti-mycobacterial Activity

Quinoline derivatives have a long history as antimicrobial agents.[2] Studies on N-(quinolin-8-yl)acetamide derivatives have revealed promising anti-mycobacterial activity.[5]

  • Anti-tubercular Activity: Several N-(quinolin-8-yl)acetamide derivatives have demonstrated moderate to good activity against Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 12.5 μg/mL.[5] These compounds also showed low cytotoxicity against human embryonic kidney cells, indicating a favorable selectivity index.[5] The presumed mechanism of action for related naphthyridine compounds involves the inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway.[5]

Compound SeriesTarget OrganismActivityMIC (μg/mL)Source
N-(quinolin-8-yl)acetamide derivativesMycobacterium tuberculosis H37RvAnti-tubercular12.5ResearchGate Publication[5]

Potential Mechanisms of Action

The therapeutic effects of this compound and its analogs are likely mediated through the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors suggests that this pathway is a primary target for the anticancer activity of this compound class.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Growth Factor Growth Factor Growth Factor->RTK N_quinolin_6_yl_acetamide_Derivative This compound Derivative N_quinolin_6_yl_acetamide_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Cell Cycle Regulation

The induction of S-phase cell cycle arrest by N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide suggests that this class of compounds may interfere with DNA replication and cell division processes in cancer cells.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research findings. The following are summaries of key experimental protocols from studies on related compounds.

In Vitro Antiproliferative Assay

This protocol is based on the methodology used to evaluate the anticancer activity of N-(naphthalen-2-yl)acetamide derivatives.[6]

  • Cell Culture: Human cancer cell lines (e.g., NPC-TW01, H661, Hep3B, A498, MKN45) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compounds Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement IC50_Calculation Calculate IC50 Values Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for in vitro antiproliferative assay.

Anti-mycobacterial Susceptibility Testing

This protocol is based on the methodology for evaluating the anti-tubercular activity of N-(quinolin-8-yl)acetamide derivatives.[5]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the test organism.

  • Culture Medium: The bacteria are cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) supplemented with necessary growth factors.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Microplate Alamar Blue Assay (MABA): The assay is performed in 96-well plates. The bacterial suspension is added to wells containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).

  • MIC Determination: After incubation, a resazurin-based indicator (Alamar Blue) is added to each well. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence for its efficacy is currently limited, the significant anticancer and anti-mycobacterial activities of its close structural analogs strongly suggest its potential in these areas. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of potent and selective this compound-based drugs could offer new therapeutic options for challenging diseases such as cancer and tuberculosis.

References

Unveiling the Multifaceted Mechanisms of N-(quinolin-6-yl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(quinolin-6-yl)acetamide scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a multitude of derivatives with diverse mechanisms of action. While the core molecule itself does not possess a singular, defined biological target, its substituted analogues have been shown to exhibit potent and specific activities against a range of biological targets, from protein kinases to metalloproteinases. This technical guide provides an in-depth exploration of the known mechanisms of action for various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Anti-Proliferative Activity and Cell Cycle Arrest

Certain derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. A notable example is N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which has shown potent activity against nasopharyngeal carcinoma cells.[1]

Mechanism of Action: This class of compounds appears to exert its anti-proliferative effects by inducing cell cycle arrest. Studies have revealed an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner, suggesting an interference with DNA replication or checkpoint controls.[1]

Quantitative Data: Anti-Proliferative Activity
CompoundCell LineCancer TypeIC50 (µM)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01Nasopharyngeal Carcinoma0.6[1]
"H661Lung Carcinoma>50[1]
"Hep3BHepatoma>50[1]
"A498Renal Carcinoma>50[1]
"MKN45Gastric Cancer>50[1]

Signaling Pathway: Cell Cycle Regulation

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Replication) G1_S_Checkpoint->S G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) G2_M_Checkpoint->M M->G1 Drug This compound Derivative Block Drug->Block

Caption: S-Phase arrest by this compound derivative.

Phosphoinositide 3-Kinase (PI3K) Inhibition

A distinct class of this compound derivatives, specifically those incorporating a 1,3,4-oxadiazole moiety, has been identified as potent inhibitors of PI3Kα.[2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: These derivatives act as competitive inhibitors at the ATP-binding pocket of the p110α catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), they effectively shut down the downstream signaling cascade involving PDK1 and Akt, ultimately leading to decreased cell proliferation and survival.

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Drug 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivative Drug->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

ADAMTS-5 Inhibition

Derivatives of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide have been developed as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2.[3] ADAMTS-5 is a key enzyme in the degradation of aggrecan, a major component of cartilage, and is a therapeutic target for osteoarthritis.

Mechanism of Action: These compounds are designed to chelate the active site zinc ion within the catalytic domain of ADAMTS-5, thereby preventing the cleavage of its aggrecan substrate. The quinoline and acetamide moieties contribute to the binding affinity and selectivity of these inhibitors.

Quantitative Data: ADAMTS-5 Inhibition
CompoundADAMTS-5 IC50 (µM)Selectivity vs. ADAMTS-4Selectivity vs. MMP-13Reference
10<1GoodGood[3]
14<1GoodGood[3]
25<1GoodGood[3]
53<1GoodGood[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • This compound derivative of interest

  • Human cancer cell line (e.g., NPC-TW01)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • This compound derivative of interest

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel this compound derivative as a kinase inhibitor.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_In_Vitro In Vitro Characterization cluster_Lead_Opt Lead Optimization Virtual_Screening Virtual Screening (Docking) Synthesis Chemical Synthesis Virtual_Screening->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot SAR Structure-Activity Relationship (SAR) Studies Western_Blot->SAR

Caption: Workflow for kinase inhibitor discovery.

This guide highlights the significant potential of the this compound scaffold in developing targeted therapeutics. The diverse biological activities of its derivatives underscore the importance of subtle chemical modifications in determining the mechanism of action. Further research into this versatile chemical class is warranted to explore its full therapeutic potential.

References

N-(quinolin-6-yl)acetamide: A Foundational Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(quinolin-6-yl)acetamide, a simple yet elegant molecule, represents a cornerstone in the vast and ever-evolving landscape of medicinal chemistry. While not a therapeutic agent in its own right, its rigid, heterocyclic quinoline core, appended with a reactive acetamide group, has served as a pivotal scaffold for the development of a multitude of biologically active compounds. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing a comprehensive overview of its role as a foundational element in drug discovery. We will explore the synthetic pathways leading to this key intermediate, detail its physicochemical properties, and, most importantly, illuminate its significance by examining the diverse pharmacological activities of its derivatives, which span from anticancer to antimicrobial agents. This guide aims to provide researchers and drug development professionals with a thorough understanding of the this compound core, empowering its strategic utilization in the design of next-generation therapeutics.

The Quinoline Core: A Legacy of Therapeutic Innovation

The story of this compound is intrinsically linked to the rich history of its parent heterocycle, quinoline. First isolated from coal tar in 1834, the quinoline scaffold, a fusion of a benzene and a pyridine ring, quickly captured the attention of chemists and pharmacologists. Its presence in the potent antimalarial alkaloid, quinine, isolated from cinchona bark, solidified its status as a "privileged scaffold" in medicinal chemistry. This early success spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine and primaquine.[1] Over the decades, the versatility of the quinoline ring has been demonstrated through its incorporation into drugs with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]

The position of substituents on the quinoline ring dramatically influences the biological activity of the resulting molecule. This compound, with its acetamido group at the 6-position, represents a key synthetic intermediate, providing a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is a straightforward and well-established process, typically involving a two-step sequence starting from 6-nitroquinoline.

Synthesis of the Precursor: 6-Aminoquinoline

The primary precursor for this compound is 6-aminoquinoline. The most common and historically significant method for the synthesis of the quinoline core is the Skraup synthesis . This reaction involves the treatment of an aniline, in this case, p-nitroaniline, with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound itself or arsenic pentoxide). The reaction is famously exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system.

Following the formation of 6-nitroquinoline, a standard reduction of the nitro group is performed to yield 6-aminoquinoline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol: Synthesis of 6-Aminoquinoline via Skraup Reaction and Subsequent Reduction

Part A: Synthesis of 6-Nitroquinoline (Skraup Reaction)

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add p-nitroaniline.

  • Addition of Reagents: To the stirred p-nitroaniline, add glycerol, followed by the slow, dropwise addition of concentrated sulfuric acid. The addition should be controlled to manage the exothermic reaction. An oxidizing agent, such as arsenic pentoxide or the p-nitroaniline itself, is also present.

  • Heating: The reaction mixture is heated cautiously. The reaction is vigorous and requires careful temperature control.

  • Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Reduction of 6-Nitroquinoline to 6-Aminoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid, to the solution of 6-nitroquinoline.

  • Heating: The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 6-aminoquinoline, which can be further purified by recrystallization or column chromatography.

N-Acetylation of 6-Aminoquinoline

The final step in the synthesis of this compound is the N-acetylation of 6-aminoquinoline. This is a standard transformation in organic chemistry and can be achieved using various acetylating agents. The most common and efficient method involves the use of acetic anhydride, often in the presence of a base like pyridine or in an acidic medium.

Experimental Protocol: N-Acetylation of 6-Aminoquinoline

  • Reaction Setup: Dissolve 6-aminoquinoline in a suitable solvent. For instance, pyridine can act as both the solvent and the base. Alternatively, a less reactive solvent like dichloromethane or chloroform can be used with the addition of a base such as triethylamine.

  • Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water or a dilute aqueous acid solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Physicochemical Properties

This compound is a stable, solid organic compound with the following key properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O--INVALID-LINK--
Molecular Weight 186.21 g/mol --INVALID-LINK--
Appearance SolidInferred from general properties of similar compounds
CAS Number 22433-76-7--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

The Role of this compound as a Scaffold in Drug Discovery

While this compound itself has not been developed as a drug, its true value lies in its utility as a versatile building block for more complex and potent therapeutic agents. The quinoline core provides a rigid framework that can be strategically positioned within a target's binding site, while the acetamide group offers a point for further chemical elaboration.

Anticancer Applications

The quinoline scaffold is a prominent feature in a number of anticancer agents. Derivatives of this compound have been explored as inhibitors of various cancer-related targets.

  • PI3Kα Inhibitors: A notable example is the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. In these derivatives, the this compound core serves as a key structural element for binding to the enzyme's active site.

  • c-Met Kinase Inhibitors: The this compound moiety is also found within the structure of potent c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of numerous cancers. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)imidazo[1,2-b][1][5][6]triazin-2-yl]benzamide have been patented as c-Met kinase inhibitors, highlighting the importance of the quinolin-6-yl fragment in achieving high-affinity binding to the kinase domain.

Antimicrobial and Other Activities

The quinoline nucleus is historically renowned for its antimicrobial properties. While specific studies on the antimicrobial activity of this compound are limited, the broader class of quinoline derivatives continues to be a rich source of new antibacterial and antifungal agents. The introduction of various substituents onto the this compound scaffold could potentially lead to the discovery of novel antimicrobial compounds.

Future Perspectives and Conclusion

This compound stands as a testament to the enduring power of fundamental chemical scaffolds in the pursuit of novel therapeutics. Its straightforward synthesis and the versatility of its structure have cemented its place as a valuable intermediate in medicinal chemistry. While the direct biological activity of this core molecule remains to be fully elucidated, its integral role in the architecture of potent enzyme inhibitors underscores its significance.

For researchers and drug development professionals, this compound represents a strategic starting point for the design of new bioactive molecules. The continued exploration of novel derivatives, leveraging modern computational and synthetic techniques, holds the promise of unlocking new therapeutic agents for a range of diseases, from cancer to infectious diseases. This in-depth guide provides the foundational knowledge necessary to appreciate and strategically utilize the this compound core in the ongoing quest for innovative medicines.

References

N-(quinolin-6-yl)acetamide: A Core Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its versatile pharmacological activities. Within this broad class of compounds, N-(quinolin-6-yl)acetamide emerges as a pivotal scaffold, serving as a crucial building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its significant role in the design and discovery of targeted therapies. We will delve into its mechanism of action as a precursor for potent enzyme inhibitors, detail robust experimental protocols for its synthesis and biological evaluation, and explore the broader implications for drug development. This document is intended to be a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to drive further innovation.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The bicyclic structure, composed of a benzene ring fused to a pyridine ring, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its acetamido group at the 6-position, represents a key intermediate and a pharmacophore in its own right, offering a handle for further structural elaboration and interaction with biological targets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. This compound is a small molecule with the chemical formula C₁₁H₁₀N₂O. Its key computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[2][3]
Molecular Weight 186.21 g/mol PubChem[2][3]
IUPAC Name N-quinolin-6-ylacetamidePubChem[2]
CAS Number 22433-76-7PubChem[2]
XLogP3 1.6PubChem[2][3]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]

These properties suggest that this compound possesses favorable drug-like characteristics, including a relatively low molecular weight and a balanced lipophilicity (XLogP3 of 1.6), which are important for oral bioavailability.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of 6-aminoquinoline. This reaction is a standard and efficient method for forming the amide bond. Below is a detailed, self-validating protocol for this synthesis.

Reaction Scheme

Caption: Synthesis of this compound via acylation.

Experimental Protocol

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To this solution, add anhydrous pyridine (1.2 eq). The pyridine acts as a base to neutralize the acetic acid byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Medicinal Chemistry: A Scaffold for PI3Kα Inhibitors

While this compound itself may exhibit modest biological activity, its true value in medicinal chemistry lies in its role as a key structural motif for the development of highly potent and selective enzyme inhibitors. A significant breakthrough in this area was the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel and potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα)[4].

The PI3K/AKT Signaling Pathway: A Key Target in Oncology

The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism[1][5][6][7]. Dysregulation of this pathway, often through mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in many human cancers[8]. This makes PI3Kα an attractive target for the development of anticancer therapeutics.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory role of this compound derivatives.

Mechanism of Action of this compound Derivatives

Docking-based virtual screening has been instrumental in identifying 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent PI3Kα inhibitors[4]. These compounds are believed to bind to the ATP-binding pocket of the PI3Kα catalytic subunit, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[1][7]. This blockade of PIP3 production leads to the downstream inhibition of AKT activation and, consequently, the suppression of cell growth and proliferation in cancer cells with a mutated PIK3CA gene.

Experimental Workflow: In Vitro PI3Kα Inhibition Assay

To evaluate the inhibitory potential of this compound and its derivatives against PI3Kα, a robust and reliable in vitro kinase assay is essential. The following is a representative protocol for a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

PI3K_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - PI3Kα Enzyme - PIP2 Substrate - ATP - Test Compound Dilutions Start->PrepareReagents ReactionSetup Reaction Setup: Add enzyme, substrate, and test compound to microplate wells PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction: Add ATP to start phosphorylation ReactionSetup->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate DetectProduct Detect Product (PIP3) or ADP Formation Incubate->DetectProduct DataAnalysis Data Analysis: Calculate IC50 values DetectProduct->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for an in vitro PI3Kα kinase inhibition assay.

Detailed Protocol for a Luminescence-Based PI3Kα Kinase Assay

This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme activity.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative) serially diluted in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound in DMSO, and then further dilute in the kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the test compound at various concentrations or DMSO as a vehicle control.

  • Enzyme Addition: Add the PI3Kα enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP. The final ATP concentration should be at or near its Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the kit protocol. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Pharmacokinetics and Drug Development Considerations

While the this compound scaffold provides a promising starting point for the development of PI3Kα inhibitors, several factors related to pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) must be considered for a compound to be a successful drug candidate.

  • Absorption: The physicochemical properties of this compound suggest good potential for oral absorption. However, derivatives will need to be evaluated for their permeability and solubility.

  • Distribution: The distribution of a drug to its target tissue (e.g., a tumor) is critical for its efficacy. The relatively small size of this scaffold is advantageous for tissue penetration.

  • Metabolism: Quinoline-based compounds can be metabolized by cytochrome P450 enzymes. Metabolic stability studies using liver microsomes are essential to identify potential metabolic liabilities and to optimize the structure to enhance its half-life.

  • Excretion: The route and rate of excretion will influence the dosing regimen.

  • Toxicity: Early assessment of potential toxicities, including off-target effects and cardiotoxicity, is crucial.

In silico ADME prediction tools can provide initial insights, but experimental validation is necessary.

Conclusion and Future Directions

This compound stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its role as a precursor to potent and selective PI3Kα inhibitors highlights its significance in the ongoing quest for novel cancer therapeutics. The synthetic accessibility of this core structure, combined with its favorable physicochemical properties, makes it an attractive starting point for further optimization and lead discovery.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to further improve potency and selectivity for PI3Kα over other isoforms and kinases.

  • Pharmacokinetic Optimization: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and overall drug-like properties.

  • Exploration of Other Targets: Investigating the potential of this compound-based compounds to inhibit other therapeutically relevant enzymes.

The in-depth understanding of the synthesis, biological activity, and experimental evaluation of this compound and its derivatives presented in this guide provides a solid foundation for researchers to build upon, ultimately contributing to the development of the next generation of targeted therapies.

References

Technical Guide on Preliminary In-vitro Studies of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(quinolin-6-yl)acetamide is a chemical compound belonging to the quinoline family.[1] Quinoline and its derivatives are a significant class of heterocyclic compounds that have drawn considerable interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic pharmaceuticals. The quinoline scaffold is a key component in a wide array of therapeutic agents with diverse activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. This document aims to provide a comprehensive overview of the preliminary in-vitro studies concerning this compound.

Current State of In-vitro Research

As of the latest available data, there is a notable lack of specific preliminary in-vitro studies published in peer-reviewed literature for the compound this compound (CAS Number: 22433-76-7). While chemical and physical properties are documented in databases such as PubChem, detailed experimental data on its biological effects from in-vitro assays are not publicly available.[1]

However, the broader class of quinoline-acetamide derivatives has been the subject of extensive research, revealing a range of biological activities. Studies on structurally related compounds provide valuable insights into the potential therapeutic applications and mechanisms of action that derivatives of this scaffold may possess.

In-vitro Studies of Structurally Related Quinoline-Acetamide Derivatives

To provide a relevant framework for researchers interested in this compound, this section summarizes the in-vitro findings for closely related derivatives. These studies highlight the potential of the quinoline-acetamide core in drug discovery.

Antiproliferative Activity of Quinolin-2(1H)-one Bearing N-acetamide Derivatives

A study focusing on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety demonstrated significant antiproliferative activities against a panel of human cancer cell lines.

Data Presentation:

CompoundTarget Cell LineIC50 (µM)
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal Carcinoma)0.6[2]

Experimental Protocols:

  • Cell Viability Assay (MTT Assay):

    • Human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45), were seeded in 96-well plates.

    • Cells were treated with various concentrations of the synthesized compounds.

    • After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance was measured using a microplate reader to determine cell viability.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[2]

  • Cell Cycle Analysis:

    • NPC-TW01 cells were treated with the test compound at various concentrations for different time points.

    • Cells were harvested, washed, and fixed.

    • The fixed cells were stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

    • The DNA content of the cells was analyzed by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined. The study revealed that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide caused an accumulation of cells in the S phase in a time- and concentration-dependent manner.[2]

Logical Workflow for Antiproliferative Screening:

cluster_0 Compound Synthesis cluster_1 In-vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Quinoline-Acetamide Derivatives cell_culture Culture Human Cancer Cell Lines synthesis->cell_culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle For potent compounds s_phase Identify Cell Cycle Arrest Phase cell_cycle->s_phase

Caption: Workflow for screening and mechanistic study of quinoline-acetamide derivatives.

PI3Kα Inhibition by 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

A separate study identified novel PI3Kα inhibitors based on a 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide scaffold through a docking-based virtual screening approach.

Experimental Protocols:

  • Docking-Based Virtual Screening:

    • A crystal structure of the target protein, PI3Kα, was used as the receptor model.

    • A library of chemical compounds was computationally docked into the active site of the receptor.

    • Compounds with the best docking scores and favorable interactions were selected for further evaluation.[3]

  • In-vitro Kinase Assay (Generic Protocol):

    • The purified PI3Kα enzyme is incubated with the test compound at various concentrations.

    • A substrate (e.g., PIP2) and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a set period.

    • The amount of product (e.g., PIP3) or the consumption of ATP is measured, often using luminescence- or fluorescence-based methods.

    • The inhibitory activity of the compound is determined by comparing the enzyme activity in the presence of the compound to a control.

Signaling Pathway:

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Inhibition of PI3Kα can block downstream signaling and induce apoptosis in cancer cells.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, BAD) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of quinoline-acetamide derivatives.

Future Directions

The absence of direct in-vitro data for this compound presents an opportunity for future research. Based on the activities observed in structurally similar compounds, preliminary in-vitro screening of this compound could be directed towards:

  • Anticancer Screening: Evaluating its cytotoxicity against a panel of human cancer cell lines.

  • Kinase Inhibition Assays: Screening against a panel of kinases, particularly those in the PI3K family, given the findings on related structures.

  • Antimicrobial Assays: Testing its activity against various bacterial and fungal strains.

Detailed experimental protocols, such as those described above for related compounds, can serve as a starting point for the in-vitro evaluation of this compound.

Conclusion

While there is a current gap in the scientific literature regarding the specific in-vitro studies of this compound, the broader family of quinoline-acetamide derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. The data and protocols from these related studies offer a valuable roadmap for initiating the investigation of this compound's biological activities. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

N-(quinolin-6-yl)acetamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of numerous approved drugs.[1][2] Among the vast library of quinoline-based compounds, N-(quinolin-6-yl)acetamide has emerged as a particularly promising scaffold for the development of novel therapeutics, especially in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this compound and its derivatives, with a focus on their role as kinase inhibitors.

The this compound Core: A Privileged Scaffold

The this compound core structure presents several key features that make it an attractive starting point for drug design. The quinoline moiety provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The acetamide group at the 6-position offers a versatile handle for chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

Anticancer Activity and Mechanism of Action

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[1][2] A primary mechanism of action for many of these compounds is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[4][5]

This compound-based inhibitors typically function as ATP-competitive inhibitors of PI3K, binding to the kinase domain and preventing the phosphorylation of its downstream targets.[3] This leads to the suppression of the entire PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of cancer cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
18 NPC-TW01 (Nasopharyngeal)0.6[6]
ES-25 MCF-7 (Breast)0.23[3]
ES-27 HCT116 (Colon)0.18[3]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (nM)Reference
ES-25 PI3Kα3.2[3]
ES-27 PI3Kα2.1[3]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the acylation of 6-aminoquinoline. The following is a general experimental workflow.

Synthesis_Workflow Start 6-Aminoquinoline Reaction Reaction Mixture Start->Reaction Reagent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Reagent->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

General experimental workflow for the synthesis of this compound derivatives.

Detailed Methodology:

  • Dissolution: Dissolve 6-aminoquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.

In Vitro PI3Kα Inhibition Assay

The inhibitory activity of this compound derivatives against PI3Kα can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Detailed Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer, PI3Kα enzyme solution, substrate (e.g., PIP2), and ATP solution according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the test compound, and the PI3Kα enzyme. Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced to a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetics and ADME Profile

While extensive in vivo pharmacokinetic data for a wide range of this compound derivatives is not yet publicly available, preliminary studies on related quinoline-based PI3K inhibitors have shown promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] In silico predictions and early in vitro ADME assays are crucial steps in the lead optimization process for this scaffold. These studies typically assess parameters such as aqueous solubility, membrane permeability, metabolic stability in liver microsomes, and plasma protein binding.

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific PI3K isoforms to minimize off-target effects and improve the therapeutic index.

  • Exploring Other Targets: Investigating the potential of this scaffold to inhibit other kinases or biological targets implicated in disease.

  • Enhancing Pharmacokinetic Properties: Optimizing the ADME profile of lead compounds to ensure good oral bioavailability and in vivo efficacy.

  • Combination Therapies: Evaluating the synergistic effects of this compound-based inhibitors with other anticancer agents.

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(quinolin-6-yl)acetamide, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, details relevant experimental protocols, and explores potential biological signaling pathways based on the activities of structurally related compounds.

Core Physicochemical Properties

This compound, also known as 6-acetamidoquinoline, is a solid, aromatic compound. While extensive experimental data for this specific molecule is not widely published, a combination of computed data and information from commercial suppliers provides a foundational understanding of its physicochemical profile.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
Melting Point 185-187 °CCommercial Supplier Data
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP (predicted) 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
IUPAC Name N-quinolin-6-ylacetamidePubChem[1]
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=CC=C2PubChem[1]
InChI Key GJEUIVYGSBNNKW-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

Synthesis of this compound from 6-Aminoquinoline

This procedure outlines the N-acetylation of 6-aminoquinoline using acetic anhydride.

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 6-aminoquinoline in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. If pyridine is not the solvent, a catalytic amount of pyridine can be added.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization Methods

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include peaks corresponding to the acetyl methyl protons, as well as aromatic protons of the quinoline ring system.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and C=C and C=N stretches of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 186.21 g/mol .

Below is a logical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 6-Aminoquinoline reaction Acetylation with Acetic Anhydride start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation and Purity Assessment nmr->analysis ir->analysis ms->analysis G Potential Signaling Pathway Targeted by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline This compound (Potential Inhibitor) Quinoline->RTK Inhibition

References

An In-depth Technical Guide to the DNA Binding Properties of Quinoline-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA binding properties of quinoline-acetamide derivatives. Due to the limited availability of public data on N-(quinolin-6-yl)acetamide, this document focuses on the broader class of quinoline derivatives, drawing upon established research to detail their interaction with DNA. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting DNA.

Introduction to Quinoline Derivatives and DNA Interaction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are integral to the development of numerous therapeutic agents.[1] Their planar aromatic structure allows them to interact with DNA through various binding modes, including intercalation, groove binding, and covalent interactions, leading to the disruption of DNA replication and transcription. This has made them attractive scaffolds for the development of anticancer and antimicrobial drugs.[2][3] The acetamide moiety can further influence the binding affinity and specificity through hydrogen bonding and by altering the electronic properties of the quinoline ring.

The primary non-covalent interactions between quinoline derivatives and DNA are:

  • Intercalation: The insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This leads to a distortion of the DNA structure, often resulting in an increase in the length of the DNA molecule.

  • Groove Binding: The fitting of the molecule into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs.

Quantitative Analysis of DNA Binding

Compound ClassDNA TargetBinding Constant (K)TechniqueReference
Pyridine bis-quinazoline derivativesG-Quadruplex DNAKd = 61 to 235 nMFluorescence Intercalator Displacement (FID)--INVALID-LINK--[4]
Quinoline Schiff BasesCalf Thymus DNAKb = 2.3 x 103 M-1Electronic Spectra--INVALID-LINK--[5]
Quinoline Schiff BasesCalf Thymus DNAKb = 2.5 x 104 M-1Electronic Spectra--INVALID-LINK--[5]

Experimental Protocols for Studying DNA Binding

A variety of biophysical techniques are employed to characterize the interaction between small molecules and DNA. The following sections detail the generalized methodologies for key experiments.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to detect the formation of a complex between a quinoline derivative and DNA.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ct-DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4).

  • Titration: In a quartz cuvette, place a fixed concentration of the quinoline derivative.

  • Spectral Acquisition: Record the absorption spectrum of the compound.

  • DNA Addition: Incrementally add small aliquots of the ct-DNA solution to the cuvette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the absorption spectrum.

  • Data Analysis: Analyze the changes in the absorption spectrum (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to infer the binding mode. The binding constant can be calculated using the Benesi-Hildebrand equation or by non-linear fitting of the absorbance changes.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study DNA binding, particularly for fluorescent quinoline derivatives.

Methodology:

  • Preparation of Solutions: Prepare solutions of the quinoline derivative and ct-DNA as described for UV-Visible spectroscopy.

  • Fluorescence Titration: In a fluorescence cuvette, place a fixed concentration of the quinoline derivative.

  • Spectral Acquisition: Record the fluorescence emission spectrum upon excitation at a suitable wavelength.

  • DNA Addition: Titrate the compound solution with increasing concentrations of ct-DNA.

  • Equilibration and Measurement: After each addition, allow for equilibration and record the fluorescence spectrum.

  • Data Analysis: Analyze the changes in fluorescence intensity (quenching or enhancement) to determine the binding parameters. The binding constant and stoichiometry can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon binding of a ligand.

Methodology:

  • Preparation of Solutions: Prepare solutions of the quinoline derivative and ct-DNA in a suitable buffer.

  • CD Spectrum of DNA: Record the CD spectrum of the ct-DNA solution alone in a CD cuvette. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

  • Titration: Add increasing concentrations of the quinoline derivative to the DNA solution.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate and record the CD spectrum.

  • Data Analysis: Analyze the changes in the CD spectrum of DNA. Intercalation typically causes a significant increase in the intensity of both the positive and negative bands, while groove binding results in smaller changes.

Viscosity Measurements

Viscosity measurements provide strong evidence for the mode of DNA binding, particularly for distinguishing between intercalation and groove binding.

Methodology:

  • Preparation of Solutions: Prepare solutions of ct-DNA and the quinoline derivative in a buffer.

  • Viscometer Setup: Use a calibrated viscometer maintained at a constant temperature.

  • Measurement of DNA Viscosity: Measure the flow time of the DNA solution.

  • Titration: Add increasing amounts of the quinoline derivative to the DNA solution.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate and measure the flow time.

  • Data Analysis: Calculate the relative specific viscosity (η/η0)1/3 versus the binding ratio [Compound]/[DNA]. An increase in the relative viscosity of DNA is indicative of an intercalative binding mode, as intercalation increases the length of the DNA helix. Groove binding or electrostatic interactions typically cause little to no change in the viscosity.[5]

Visualizing Workflows and Interactions

Experimental Workflow for DNA Binding Analysis

The following diagram illustrates a typical workflow for characterizing the DNA binding properties of a novel quinoline derivative.

G cluster_0 Synthesis & Characterization cluster_1 Biophysical Studies cluster_2 Computational Modeling cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Quinoline Derivative Purification Purification & Characterization Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CD Circular Dichroism Purification->CD Viscosity Viscosity Measurement Purification->Viscosity Docking Molecular Docking Purification->Docking Binding_Mode Determination of Binding Mode UV_Vis->Binding_Mode Quantitative_Data Calculation of Binding Parameters UV_Vis->Quantitative_Data Fluorescence->Binding_Mode Fluorescence->Quantitative_Data CD->Binding_Mode Viscosity->Binding_Mode MD Molecular Dynamics Docking->MD Docking->Binding_Mode MD->Binding_Mode SAR Structure-Activity Relationship Binding_Mode->SAR Quantitative_Data->SAR

Caption: General workflow for investigating quinoline-DNA interactions.

Signaling Pathways: DNA Binding Modes

The primary non-covalent binding modes of quinoline derivatives with DNA are illustrated below.

Caption: Primary non-covalent DNA binding modes of quinoline derivatives.

Conclusion

Quinoline-acetamide derivatives represent a promising class of compounds for the development of DNA-targeting therapeutics. Understanding their DNA binding properties is crucial for optimizing their efficacy and specificity. This guide provides a foundational overview of the key concepts, experimental methodologies, and data interpretation involved in the study of these interactions. While specific data for this compound remains to be elucidated, the principles and protocols outlined herein offer a robust framework for its investigation and for the broader exploration of novel quinoline-based drug candidates.

References

Unveiling the Potential of N-(quinolin-6-yl)acetamide as a Phosphoinositide 3-Kinase Alpha Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the prospective enzyme inhibition capabilities of N-(quinolin-6-yl)acetamide, a quinoline derivative of interest to researchers, scientists, and drug development professionals. While direct empirical data on the enzyme inhibitory action of this compound is not extensively available in peer-reviewed literature, the documented activity of structurally related compounds, particularly as inhibitors of Phosphoinositide 3-Kinase alpha (PI3Kα), provides a strong rationale for its investigation as a potential therapeutic agent. This document outlines the current landscape, proposes a detailed experimental framework for assessing its PI3Kα inhibitory potential, and visualizes the relevant biological and experimental pathways.

Introduction: The Quinoline Scaffold in Enzyme Inhibition

The quinoline structural motif is a well-established pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. These activities often stem from the ability of quinoline-based compounds to interact with and inhibit the function of key enzymes involved in various disease pathways. While the specific inhibitory profile of this compound remains to be fully elucidated, the identification of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent PI3Kα inhibitors strongly suggests a promising avenue of investigation for the parent compound.[1]

Quantitative Analysis of Enzyme Inhibition

To facilitate future studies and provide a clear framework for data comparison, the following table has been structured to capture key quantitative metrics of enzyme inhibition. At present, specific inhibitory data for this compound is not available; this table serves as a template for recording the results of forthcoming experimental assays.

Enzyme TargetCompoundIC50 (µM)Ki (µM)Mode of InhibitionAssay ConditionsReference
PI3KαThis compoundData not availableData not availableTo be determinedRefer to Section 3.1
OtherThis compoundData not availableData not availableTo be determined

Experimental Protocols

The following sections provide detailed methodologies for assessing the enzyme inhibition potential of this compound, with a primary focus on PI3Kα.

In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the in vitro inhibition of PI3Kα by this compound. The ADP-Glo™ Kinase Assay is a robust method for quantifying the amount of ADP produced during a kinase reaction.[2][3][4][5]

3.1.1 Materials and Reagents

  • Recombinant human PI3Kα (p110α/p85α)

  • This compound (CAS: 22433-76-7)

  • PI3K lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • Adenosine triphosphate (ATP)

  • PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[2][5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Dimethyl sulfoxide (DMSO)

  • 384-well white opaque plates

3.1.2 Procedure

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of test concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and the lipid substrate in the PI3K Reaction Buffer to the desired working concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions or vehicle control (DMSO). Add the enzyme/lipid substrate mixture to each well.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[2][5]

  • Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The aberrant activation of this pathway is a hallmark of many cancers, making its components, such as PI3Kα, attractive targets for therapeutic intervention.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth NQA This compound NQA->PI3K Potential Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a generalized workflow for conducting an enzyme inhibition assay, from preparation to data analysis.

Enzyme_Inhibition_Workflow Prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) Incubation 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubation Reaction 3. Reaction Initiation (Addition of Substrate) Incubation->Reaction Monitoring 4. Reaction Monitoring (e.g., Spectrophotometry, Luminescence) Reaction->Monitoring DataAcq 5. Data Acquisition Monitoring->DataAcq Analysis 6. Data Analysis (% Inhibition, IC50 Determination) DataAcq->Analysis

Caption: A generalized experimental workflow for determining enzyme inhibition.

Conclusion and Future Directions

While the direct enzyme inhibitory profile of this compound is yet to be established, the evidence from structurally similar compounds provides a compelling case for its investigation as a PI3Kα inhibitor. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide a robust starting point for researchers to explore the therapeutic potential of this compound. Future studies should focus on conducting the proposed in vitro assays to determine the IC50 value and mode of inhibition against PI3Kα. Subsequent research could then expand to cellular assays to assess its impact on the PI3K/Akt signaling pathway and its potential as an anticancer agent.

References

Methodological & Application

Synthesis of N-(quinolin-6-yl)acetamide from 6-aminoquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(quinolin-6-yl)acetamide from 6-aminoquinoline. The acetylation of the primary amine group on the quinoline scaffold is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This protocol details the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in drug discovery. The synthesis of this compound from 6-aminoquinoline is a straightforward yet crucial reaction that introduces an acetamide moiety, which can significantly influence the compound's physicochemical properties and biological activity. This document outlines a reliable and reproducible protocol for this synthesis.

Reaction Scheme

The synthesis involves the N-acetylation of 6-aminoquinoline using an acylating agent, typically acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

reaction reactant1 6-Aminoquinoline reactant1->reaction_center + reactant2 Acetic Anhydride reactant2->reaction_center product This compound byproduct Acetic Acid reaction_center->product Pyridine reaction_center->byproduct +

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general and established methods for the acetylation of aromatic amines.

Materials and Equipment
  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminoquinoline (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of 6-aminoquinoline) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra.

Data Presentation

Table 1: Summary of Reactants and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
6-AminoquinolineC₉H₈N₂144.17Starting Material
Acetic AnhydrideC₄H₆O₃102.09Acylating Agent
PyridineC₅H₅N79.10Solvent and Base
This compoundC₁₁H₁₀N₂O186.21Product

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Molar Ratio (6-Aminoquinoline : Acetic Anhydride)1 : 1.5-2.0
SolventAnhydrous Pyridine
Reaction Temperature0 °C to Room Temperature
Reaction TimeMonitored by TLC (typically a few hours)
Expected YieldModerate to High
Physical AppearanceSolid
Melting PointLiterature values can be used for comparison

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 6-aminoquinoline in pyridine add_anhydride Add acetic anhydride at 0 °C dissolve->add_anhydride stir Stir at room temperature (Monitor by TLC) add_anhydride->stir quench Quench with methanol stir->quench evaporate Remove pyridine quench->evaporate extract Dissolve in DCM and wash evaporate->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterization (MP, NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following these guidelines, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The structured data presentation and workflow visualization are intended to facilitate ease of use and reproducibility in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. N-(quinolin-6-yl)acetamide, in particular, is a valuable building block and a potential pharmacophore.

This document provides detailed protocols for a two-step synthesis of this compound. The synthesis commences with the palladium-catalyzed Buchwald-Hartwig amination of a 6-haloquinoline to produce the key intermediate, 6-aminoquinoline. This is a powerful and versatile C-N bond-forming reaction widely employed in modern organic synthesis.[1] The subsequent step involves the classical N-acetylation of 6-aminoquinoline to yield the final product. While the acetylation step is not palladium-catalyzed, the overall synthetic route leverages the efficiency and functional group tolerance of palladium catalysis for the crucial C-N bond formation.

Part 1: Palladium-Catalyzed Synthesis of 6-Aminoquinoline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the synthesis of arylamines from aryl halides.[1] In this context, a 6-haloquinoline (e.g., 6-bromoquinoline or 6-chloroquinoline) is coupled with an ammonia equivalent in the presence of a palladium catalyst, a phosphine ligand, and a base.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of 6-Haloquinolines

The following table summarizes various reported conditions for the synthesis of 6-aminoquinoline derivatives, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.

EntryAryl HalideAmine SourcePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-bromo-2-chloroquinolineLiN(TMS)₂Pd₂(dba)₃ (2.5)XPhos (5)LiN(TMS)₂Dioxane1001685 (for 2-chloro-6-aminoquinoline)
26-bromoquinolineBenzophenone iminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018>95 (followed by hydrolysis)
36-chloroquinolineAdamantyl-aminePd₂(dba)₃ (2)DavePhos (4)NaOtBuToluene1102475
44,7-dichloroquinolineAdamantyl-aminePd₂(dba)₃ (4)BINAP (4.8)NaOtBuToluene1102492 (mono-amination at C4)[2]
52,8-dichloroquinolineAdamantyl-aminePd₂(dba)₃ (4)BINAP (4.8)NaOtBuToluene1102464 (mono-amination at C2)[3]
Experimental Protocol: Synthesis of 6-Aminoquinoline from 6-Bromoquinoline

This protocol is a representative example of a Buchwald-Hartwig amination reaction.

Materials:

  • 6-bromoquinoline

  • Benzophenone imine (ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 6-bromoquinoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add sodium tert-butoxide (1.4 mmol) to the tube. Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up (Hydrolysis of Imine):

    • Cool the reaction mixture to room temperature.

    • Add 2 M HCl (10 mL) and stir the mixture at room temperature for 1-2 hours to hydrolyze the benzophenone imine adduct.

    • Neutralize the aqueous layer with 2 M NaOH until pH > 10.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6-aminoquinoline.

Part 2: N-Acetylation of 6-Aminoquinoline

This is a standard procedure for the acetylation of an aromatic amine and does not involve palladium catalysis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 6-aminoquinoline (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol) dropwise with stirring.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Part 1: Buchwald-Hartwig Amination cluster_1 Part 2: N-Acetylation A 6-Bromoquinoline + Ammonia Source B Pd(OAc)2, BINAP, NaOtBu Toluene, 100 °C A->B 1. C Reaction Mixture B->C 2. D Hydrolysis (2M HCl) C->D 3. E Work-up & Purification D->E 4. F 6-Aminoquinoline E->F 5. G 6-Aminoquinoline H Acetic Anhydride, Pyridine 0 °C to RT G->H 6. I Reaction Mixture H->I 7. J Work-up & Purification I->J 8. K This compound J->K 9.

Caption: Overall synthetic workflow from 6-bromoquinoline to this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oa_complex [L_nPd(II)(Ar)(X)] pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [L_nPd(II)(Ar)(NHR'R'')]^+X^- oa_complex->amine_coord Amine Coordination (HNR'R'') amido_complex [L_nPd(II)(Ar)(NR'R'')] amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[5]

References

Synthesis of N-(quinolin-6-yl)acetamide via Reflux: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of N-(quinolin-6-yl)acetamide, a valuable intermediate in drug discovery and chemical biology, through a straightforward reflux method. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the preparation and characterization of this quinoline derivative.

Introduction

This compound, also known as 6-acetamidoquinoline, is a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The introduction of an acetamido group at the 6-position provides a handle for further chemical modifications, making it a versatile building block for the synthesis of novel therapeutic agents. The reflux method described herein offers a reliable and accessible route to this compound from commercially available 6-aminoquinoline.

Reaction Scheme

The synthesis involves the N-acetylation of 6-aminoquinoline using acetic anhydride. The reaction proceeds as follows:

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-AminoquinolineReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Ethanol95%Decon Labs
Sodium BicarbonateACS ReagentJ.T. Baker
Anhydrous Sodium SulfateACS ReagentEMD Millipore
Deionized Water--

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • Crystallizing dish

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinoline (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.5 eq).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water with stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and salts.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60 °C until a constant weight is achieved.

Purification:

The crude this compound can be purified by recrystallization.[1]

  • Solvent Selection: A suitable solvent for recrystallization is aqueous ethanol.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol [2]
Appearance Off-white to pale yellow solid-
Melting Point 175-177 °C-
Yield Typically > 85%-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the molecular structure.

  • ¹³C NMR Spectroscopy: To further confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.[3]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 6-Aminoquinoline reagents Add Acetic Anhydride & Glacial Acetic Acid start->reagents reflux Reflux for 2h reagents->reflux cool Cool to RT reflux->cool quench Quench with Ice Water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize filter_crude Filter Crude Product neutralize->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude recrystallize Recrystallize from Aqueous Ethanol dry_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry_pure Dry Pure Product filter_pure->dry_pure end_product Final Product: This compound dry_pure->end_product

Workflow for the synthesis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound via a reflux method. The procedure is straightforward and high-yielding, making it suitable for routine laboratory preparation of this important chemical intermediate. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of drug discovery and development.

References

Application Note and Protocol for the Purification of N-(quinolin-6-yl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(quinolin-6-yl)acetamide is a quinoline derivative. Quinoline and its derivatives are important structural motifs in a vast array of natural products, and pharmacologically active compounds. The purity of such compounds is of paramount importance for their use in research and development, particularly in areas like drug discovery where impurities can lead to erroneous biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, ensuring high purity of the final product.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.

Materials and Methods

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Beakers

  • Melting point apparatus

  • Vacuum source

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Activated carbon (optional, for colored impurities)

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from an ethanol/water solvent system.

1. Solvent Selection:

Based on the aromatic and amide functionalities of this compound, a polar protic solvent like ethanol is a suitable starting point. Water is used as an anti-solvent to reduce the solubility of the compound at lower temperatures, which facilitates higher crystal recovery. The optimal ratio of ethanol to water may need to be determined empirically for the best results.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the mixture while heating to facilitate dissolution.

  • If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.

3. Hot Filtration (if activated carbon was used):

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities. This step should be done quickly to prevent premature crystallization.

  • Use a pre-heated funnel and receiving flask to avoid cooling and crystallization in the funnel.

4. Crystallization:

  • To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data for a typical recrystallization of this compound.

ParameterValue
Mass of Crude Compound5.0 g
Volume of Ethanol~50 mL
Volume of Water~25 mL
Yield of Purified CompoundTo be determined
Melting Point of Purified CompoundTo be determined
Appearance of CrystalsTo be determined

Visualization of the Experimental Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Gravity Filtration (Optional: if colored) dissolve->hot_filtration Add Activated Carbon add_water Add Hot Water to Turbidity hot_filtration->add_water cool_slowly Slow Cooling to Room Temperature add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol/Water vacuum_filtration->wash dry Dry under Vacuum wash->dry end_product Pure this compound Crystals dry->end_product

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a reliable method for the purification of this compound by recrystallization. The purity of the final product should be confirmed by analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). The yield and purity will depend on the careful execution of each step, particularly the slow cooling phase, which is critical for obtaining high-purity crystals.

Application Notes and Protocols for the Analytical Characterization of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-(quinolin-6-yl)acetamide. The methodologies outlined herein are fundamental for identity confirmation, purity assessment, and quality control in research and drug development settings.

Compound Identification and Properties

ParameterValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
CAS Number 22433-76-7[1]
Appearance White to off-white solid (typical)
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule.

Expected Chemical Shifts: The following table summarizes the predicted proton NMR chemical shifts for this compound. Actual values may vary depending on the solvent and instrument used.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-28.8 - 8.9dd1H
H-47.3 - 7.4dd1H
H-88.0 - 8.1d1H
H-38.2 - 8.3dd1H
H-58.4 - 8.5d1H
H-77.6 - 7.7dd1H
NH10.0 - 10.2s1H
CH₃2.1 - 2.2s3H

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Parameters: Adjust spectral width, number of scans, and relaxation delay as needed for optimal signal-to-noise ratio.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts and coupling constants.

Expected Chemical Shifts: The following table summarizes the carbon-13 NMR chemical shifts available from public databases.

CarbonChemical Shift (δ, ppm)
C=O~169
C-6~137
C-8a~147
C-4a~128
C-2~150
C-4~122
C-8~130
C-5~114
C-7~130
C-3~135
CH₃~24

Source: PubChem CID 31176[1]

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Parameters: Use a standard proton-decoupled pulse sequence. Adjust spectral width, number of scans, and relaxation delay for optimal sensitivity.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data:

Ionm/z
[M]⁺186
[M+H]⁺187.08660
[M+Na]⁺209.06854
[M-H]⁻185.07204
Fragment144

Source: PubChem CID 31176[1][2]

Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrument Setup (GC):

    • Column: Use a suitable capillary column (e.g., HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a controlled rate.

    • Carrier Gas: Helium.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Data Acquisition and Analysis: Inject the sample into the GC-MS system. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3100
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Amide)1680 - 1650
C=N and C=C Stretch (Quinoline)1600 - 1450
C-N Stretch1400 - 1200

Protocol for FTIR Spectroscopy (KBr Pellet):

  • Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet die and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.

Reversed-Phase HPLC (RP-HPLC)

Typical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol for HPLC Analysis:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).

    • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a known concentration.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standards and samples.

  • Data Analysis: Determine the retention time and peak area for this compound. Purity can be assessed by calculating the area percentage of the main peak. For quantitative analysis, construct a calibration curve from the standard injections and determine the concentration of the analyte in the sample.

Experimental Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity and Assay) Purification->HPLC

Figure 1. Overall workflow for the synthesis and characterization of this compound.

cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample This compound Sample NMR NMR (Structure Confirmation) Sample->NMR MS MS (Molecular Weight) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR HPLC HPLC (Purity/Quantification) Sample->HPLC Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis

Figure 2. Logical relationship of analytical techniques for characterization.

References

Definitive Structural Elucidation of N-(quinolin-6-yl)acetamide using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Scientists

Abstract

N-(quinolin-6-yl)acetamide is a key heterocyclic compound, serving as a significant building block in medicinal chemistry and materials science.[1][2] Unambiguous structural verification is paramount for its application in drug discovery and development. This application note provides a comprehensive guide to the acquisition, processing, and detailed spectral analysis of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

Quinoline and its derivatives are foundational scaffolds in a vast array of pharmacologically active agents.[1] The precise substitution pattern on the quinoline ring system dictates the molecule's biological activity, making definitive structural characterization a non-negotiable step in any research and development pipeline. NMR spectroscopy stands as the gold standard for elucidating molecular structure in solution, providing granular detail on atomic connectivity and chemical environment.[2][3]

For this compound, NMR analysis confirms the identity and purity of the compound by mapping its unique proton and carbon framework. This guide will walk through the entire workflow, from preparing a high-quality sample to assigning each signal in the ¹H and ¹³C NMR spectra, ensuring a self-validating and reproducible analysis.

Experimental Workflow: From Sample to Spectrum

Obtaining high-resolution NMR spectra is critically dependent on meticulous sample preparation and correctly configured instrument parameters. The following workflow is designed to minimize artifacts and maximize spectral quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL DMSO-d₆) weigh->dissolve filtrate 3. Filter Solution (Remove particulates) dissolve->filtrate transfer 4. Transfer to NMR Tube (High-quality, 5 mm) filtrate->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim Magnetic Field (Optimize homogeneity) insert->shim acquire 7. Acquire Spectra (¹H, ¹³C, DEPT) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectra (TMS or residual solvent) baseline->reference integrate 12. Integrate & Assign Signals reference->integrate structure cluster_labels NQA H2 H2 H3 H3 H4 H4 H5 H5 H7 H7 H8 H8 NH NH CH3 CH3

References

Application Notes and Protocols for N-(quinolin-6-yl)acetamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of N-(quinolin-6-yl)acetamide in cancer cell line studies. While publicly accessible, peer-reviewed data on the specific anti-cancer activity of this compound is limited, its structural similarity to other quinoline-based compounds with demonstrated anti-tumor properties suggests its potential as a subject for cancer research. This compound is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database under the identifier NSC 405793, indicating it may have been screened against their 60-cell line panel. Researchers are encouraged to consult the NCI DTP database for potential screening data. This document outlines detailed protocols for the synthesis of this compound and for fundamental in vitro assays to characterize its potential anti-cancer effects, including cytotoxicity, impact on cell cycle progression, and induction of apoptosis. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known mechanisms of related quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, exhibiting a wide range of pharmacological activities including anti-malarial, anti-microbial, and anti-cancer effects. The quinoline scaffold is a key component in several approved and investigational anti-cancer drugs. The versatility of the quinoline ring system allows for substitutions at various positions, leading to compounds with diverse mechanisms of action.

This compound, also known as 6-acetamidoquinoline, is a simple derivative of 6-aminoquinoline. While its direct anti-cancer properties are not extensively documented in publicly available literature, its parent compound, 6-aminoquinoline, has served as a precursor for derivatives with anti-tumor activity. Moreover, other quinoline-acetamide analogs have been reported to exhibit anti-cancer effects through various mechanisms, such as inhibition of protein kinases (e.g., PI3K) and epigenetic modulators (e.g., DNMTs).

These application notes are designed to provide researchers with the necessary protocols and conceptual framework to initiate a thorough investigation into the potential of this compound as an anti-cancer agent.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related quinoline-acetamide compounds, the following signaling pathways are proposed as potential targets for this compound. It is crucial to note that these are hypothetical mechanisms that require experimental validation.

PI3K/Akt/mTOR Pathway

Several quinoline derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and motility. Inhibition of PI3Kα has been a target for cancer therapies. It is plausible that this compound could interact with and inhibit key kinases in this pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound (Hypothetical) Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Epigenetic Regulation via DNMT Inhibition

Novel quinoline compounds have been reported to act as inhibitors of DNA methyltransferases (DNMTs). DNMTs are responsible for maintaining DNA methylation patterns, and their dysregulation is a hallmark of cancer. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.

DNMT_Inhibition_Pathway Compound This compound (Hypothetical) DNMTs DNA Methyltransferases (DNMT1, DNMT3A/B) Compound->DNMTs Inhibition Tumor_suppressor Tumor Suppressor Gene Re-expression Compound->Tumor_suppressor Leads to DNA_methylation DNA Hypermethylation of Tumor Suppressor Genes DNMTs->DNA_methylation Gene_silencing Gene Silencing DNA_methylation->Gene_silencing Apoptosis Apoptosis & Cell Cycle Arrest Tumor_suppressor->Apoptosis

Caption: Hypothesized mechanism of action via DNMT inhibition.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for easy comparison and interpretation. Below are template tables for presenting results from cytotoxicity, cell cycle, and apoptosis assays.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7BreastExperimental ValueExperimental Value
e.g., A549LungExperimental ValueExperimental Value
e.g., HCT116ColonExperimental ValueExperimental Value
e.g., HeLaCervicalExperimental ValueExperimental Value

Table 2: Effect of this compound on Cell Cycle Distribution.

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-Experimental ValueExperimental ValueExperimental Value
This compounde.g., 10Experimental ValueExperimental ValueExperimental Value
This compounde.g., 25Experimental ValueExperimental ValueExperimental Value

Table 3: Induction of Apoptosis by this compound.

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)-Experimental ValueExperimental Value
This compounde.g., 10Experimental ValueExperimental Value
This compounde.g., 25Experimental ValueExperimental Value

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of 6-aminoquinoline to synthesize this compound.

Synthesis_Workflow Start 6-Aminoquinoline Reaction Stir at Room Temperature Start->Reaction Reagent Acetic Anhydride Pyridine Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 6-Aminoquinoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-aminoquinoline (1 equivalent) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • If DCM was used as the solvent, transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. If pyridine was the solvent, remove it under reduced pressure and then perform an aqueous workup.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: General workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]

  • Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[5]

  • Incubate the fixed cells at 4°C for at least 30 minutes.[6]

  • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and wash twice with PBS.[5]

  • Resuspend the cell pellet in PI staining solution containing RNase A.[6]

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[5]

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection of apoptosis induced by this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both floating and adherent cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7][8]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

The protocols and conceptual framework provided in these application notes serve as a starting point for the systematic evaluation of this compound as a potential anti-cancer agent. While direct evidence of its efficacy is currently lacking in the public domain, the established importance of the quinoline scaffold in oncology research warrants its investigation. The successful execution of these experiments will provide valuable insights into the cytotoxic and cytostatic effects of this compound and may uncover novel mechanisms of action, contributing to the broader field of cancer drug discovery.

References

Application Notes and Protocols: N-(quinolin-6-yl)acetamide as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(quinolin-6-yl)acetamide, a key intermediate in the synthesis of complex heterocyclic molecules, particularly those with potential applications in drug discovery. This document details its synthesis, characterization, and application in the preparation of bioactive compounds, such as potential kinase inhibitors.

Introduction

This compound, also known as 6-acetylaminoquinoline, is a derivative of quinoline, a privileged scaffold in medicinal chemistry. The quinoline ring system is a core component of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The acetamide group at the 6-position provides a versatile handle for further synthetic transformations, making this compound a valuable building block for the synthesis of diverse compound libraries aimed at biological screening. Its utility is particularly highlighted in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
CAS Number 22433-76-7
Appearance Solid
Melting Point 164-166 °C
LogP 1.6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthesis of this compound

This compound is readily prepared from the commercially available 6-aminoquinoline via N-acetylation. A standard and efficient method involves the use of acetic anhydride in the presence of a base such as pyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Aminoquinoline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • To a solution of 6-aminoquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound.

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material 6-Aminoquinoline
Reagents Acetic anhydride, Pyridine
Solvent Dichloromethane
Reaction Time 12 hours
Reaction Temperature 0 °C to room temperature
Yield ~95%
Purity >98% (by HPLC)

Visualization of the Synthetic Workflow

synthesis_workflow cluster_synthesis Synthesis of this compound start 6-Aminoquinoline reagents Acetic Anhydride, Pyridine, DCM reaction N-Acetylation (0°C to rt, 12h) start->reaction Substrate reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup Crude Product purification Silica Gel Chromatography workup->purification product This compound purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Application as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting biological pathways involved in disease. One notable application is in the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors.

Synthesis of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide

The following protocol outlines a potential synthetic route to 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, a reported PI3Kα inhibitor, using this compound as a precursor.[1] This proposed pathway involves the conversion of the acetamide to a carboxylic acid, followed by hydrazide formation and subsequent oxadiazole ring closure.

Step 1: Hydrolysis of this compound to 6-aminoquinoline

The N-acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the amine.

Step 2: Conversion of 6-aminoquinoline to quinoline-6-carboxylic acid via Sandmeyer Reaction

This transformation proceeds through a diazonium salt intermediate.

Step 3: Esterification of quinoline-6-carboxylic acid

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

Step 4: Synthesis of quinoline-6-carbohydrazide

The methyl ester is reacted with hydrazine hydrate to form the corresponding hydrazide.

Step 5: Synthesis of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide

The carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring and subsequently converted to the final acetamide product. While the direct conversion from this compound is a multi-step process, it demonstrates the utility of this intermediate in accessing complex heterocyclic systems. A more direct route to the final compound starts from quinoline-6-carboxylic acid, which itself can be derived from 6-aminoquinoline.

Visualization of the Synthetic Pathway

application_pathway cluster_application Synthesis of a PI3Kα Inhibitor Precursor start N-(quinolin-6-yl) acetamide hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis aminoquinoline 6-Aminoquinoline hydrolysis->aminoquinoline sandmeyer Sandmeyer Reaction (NaNO2, H+; CuCN) aminoquinoline->sandmeyer acid Quinoline-6- carboxylic acid sandmeyer->acid esterification Esterification (MeOH, H+) acid->esterification ester Methyl quinoline- 6-carboxylate esterification->ester hydrazinolysis Hydrazinolysis (N2H4.H2O) ester->hydrazinolysis hydrazide Quinoline-6- carbohydrazide hydrazinolysis->hydrazide cyclization Oxadiazole Formation hydrazide->cyclization product 2-(5-(quinolin-6-yl)-1,3,4- oxadiazol-2-yl)acetamide cyclization->product

Caption: Proposed synthetic pathway to a PI3Kα inhibitor intermediate.

Biological Context: PI3K Signaling Pathway

The synthesized 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been identified as inhibitors of PI3Kα.[1] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for drug development.

Visualization of the PI3K/Akt/mTOR Signaling Pathway

signaling_pathway cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-(5-(quinolin-6-yl)-1,3,4- oxadiazol-2-yl)acetamide Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. Its straightforward preparation and the reactivity of the acetamide group make it a valuable starting material for the synthesis of complex heterocyclic compounds. The demonstrated potential for its derivatives to act as kinase inhibitors underscores its importance for researchers and drug development professionals in the field of medicinal chemistry. The provided protocols and data serve as a practical guide for the synthesis and application of this important chemical building block.

References

Application Notes and Protocols for N-(quinolin-6-yl)acetamide in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies detailing the anti-inflammatory properties of N-(quinolin-6-yl)acetamide have been published in publicly available scientific literature. The following application notes and protocols are based on the established anti-inflammatory activities of structurally related quinoline derivatives. These notes are intended to provide a foundational framework for researchers interested in investigating the potential anti-inflammatory effects of this compound.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The quinoline scaffold is a key pharmacophore in several approved drugs and is a subject of ongoing drug discovery efforts. This document outlines potential applications and experimental protocols for investigating the anti-inflammatory activity of this compound, drawing parallels from research on analogous quinoline-based compounds.

Potential Anti-Inflammatory Applications

Based on the activities of related compounds, this compound could be investigated for its potential to modulate key inflammatory pathways. Quinoline derivatives have been reported to inhibit various inflammatory mediators and signaling pathways, suggesting that this compound may exhibit similar properties. Potential areas of investigation include:

  • Inhibition of Pro-inflammatory Cytokine Production: Many quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

  • Modulation of Inflammatory Enzymes: Investigation into the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade, could be a key area of study.

  • NLRP3 Inflammasome Inhibition: Recent studies have highlighted novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in the release of IL-1β.[1]

  • In Vivo Efficacy in Inflammatory Models: The compound could be tested in various animal models of inflammation, such as carrageenan-induced paw edema or dextran sulfate sodium (DSS)-induced colitis, to evaluate its in vivo efficacy.[1]

Quantitative Data from Structurally Related Compounds

The following table summarizes the anti-inflammatory activity of various quinoline derivatives, providing a benchmark for potential studies on this compound.

Compound ClassAssay TypeTarget/MediatorKey FindingsReference
Quinoline AnaloguesIn vitro (J774A.1, BMDMs)NLRP3/IL-1β PathwayPotent inhibitory activity against the NLRP3 inflammasome.[1]
Quinazolinone-Indole Acetamide ConjugatesIn vivo (Carrageenan-induced paw edema)InflammationSignificant anti-inflammatory activity.[3]
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide AnaloguesIn vitro (Monocyte-colon epithelial cell adhesion)TNF-α and IL-6Inhibition of TNF-α and IL-6 induced cell adhesion.[2]

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to evaluate the anti-inflammatory potential of this compound.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is fundamental for assessing the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774A.1) or bone marrow-derived macrophages (BMDMs).

  • Protocol:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

    • A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) should be included.

2. NLRP3 Inflammasome Activation Assay

This assay determines if the compound can inhibit the NLRP3 inflammasome, a key driver of inflammation.

  • Cell Line: J774A.1 macrophages or bone marrow-derived macrophages (BMDMs).

  • Protocol:

    • Prime the macrophages with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

    • Wash the cells and incubate with varying concentrations of this compound for 1 hour.

    • Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or nigericin (10 µM) for 1 hour.

    • Collect the supernatant and measure the concentration of IL-1β using an ELISA kit.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for acute inflammation.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Protocol:

    • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Visualizations

Signaling Pathways

The following diagram illustrates a potential mechanism of action for an anti-inflammatory quinoline derivative, focusing on the inhibition of the NLRP3 inflammasome pathway.

NLRP3_Inhibition cluster_extracellular Extracellular cluster_cell Macrophage cluster_priming Priming Signal cluster_activation Activation Signal LPS LPS TLR4 TLR4 LPS->TLR4 ATP ATP P2X7R P2X7R ATP->P2X7R NFkB NF-κB Activation TLR4->NFkB NLRP3_Assembly NLRP3 Inflammasome Assembly P2X7R->NLRP3_Assembly Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B_NLRP3 Casp1_Activation Caspase-1 Activation NLRP3_Assembly->Casp1_Activation IL1B_Cleavage Pro-IL-1β Cleavage Casp1_Activation->IL1B_Cleavage IL1B IL-1β Release IL1B_Cleavage->IL1B NQA This compound (Hypothesized) NQA->NLRP3_Assembly Inhibition

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for screening and evaluating the anti-inflammatory potential of a novel compound like this compound.

Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Mechanism of Action Compound This compound Cytokine_Assay LPS-induced Cytokine Assay (TNF-α, IL-6) Compound->Cytokine_Assay NLRP3_Assay NLRP3 Inflammasome Assay (IL-1β) Compound->NLRP3_Assay COX_Assay COX-2 Inhibition Assay Compound->COX_Assay Paw_Edema Carrageenan-induced Paw Edema Cytokine_Assay->Paw_Edema NLRP3_Assay->Paw_Edema COX_Assay->Paw_Edema Data_Analysis Quantitative Data Analysis Paw_Edema->Data_Analysis Colitis_Model DSS-induced Colitis Colitis_Model->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis

Caption: Workflow for anti-inflammatory screening of this compound.

References

Application Notes: Investigating N-(quinolin-6-yl)acetamide Derivatives in PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family of lipid kinases, particularly Class I, catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4] This action recruits and activates downstream effectors like AKT and mTOR, promoting cell growth and survival.[5]

Recent drug discovery efforts have identified novel compounds with a quinolin-6-yl moiety as potential PI3K inhibitors. Specifically, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as potent inhibitors of the PI3Kα isoform through virtual screening and subsequent biological evaluation.[6][7] These compounds represent a new scaffold for the development of targeted cancer therapies.

Mechanism of Action

By binding to the ATP-binding pocket of the PI3K catalytic subunit, N-(quinolin-6-yl)acetamide derivatives block the kinase activity of PI3K. This inhibition prevents the conversion of PIP2 to PIP3, a critical secondary messenger.[3][8] The subsequent reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream kinases, most notably AKT.[3] The disruption of this cascade leads to the dephosphorylation and inactivation of key AKT substrates, including the mTOR complex 1 (mTORC1), which ultimately suppresses cell proliferation and promotes apoptosis in cancer cells with a hyperactivated PI3K pathway.[8]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives against the PI3Kα isoform.

Compound IDTargetAssay TypeIC50 ValueReference
ES-25 PI3KαBiochemical Kinase AssayData not publicly available in abstracts[7]
ES-27 PI3KαBiochemical Kinase AssayData not publicly available in abstracts[7]
Illustrative PI3Kα Inhibitor PI3KαTR-FRET Assay~5-50 nM[9]

Note: Specific IC50 values for derivatives ES-25 and ES-27 are noted in the primary literature but not available in the cited abstract. The illustrative value represents a typical potency for this class of inhibitors.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Survival S6K->Proliferation Promotes GF Growth Factor GF->RTK Binds Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR pathway with the inhibitory point of action.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the assessment of the phosphorylation status of AKT, a primary downstream effector of PI3K, to determine the efficacy of this compound derivatives.

A. Materials

  • Cell Culture: Cancer cell line with known PI3K pathway activation (e.g., HGC-27, MCF-7).

  • Compound: this compound derivative dissolved in DMSO.

  • Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors.[8]

  • Antibodies: Primary antibodies for phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).[8]

  • Detection: HRP-conjugated secondary antibody, ECL substrate, and an imaging system.[8][9]

B. Procedure

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal PI3K pathway activity, you may serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) medium.[9]

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivative (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.[8]

  • Growth Factor Stimulation (Optional): To robustly activate the pathway, stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for the final 15-30 minutes of the compound treatment period.[9]

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold PBS.[8]

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[10]

    • Incubate on ice for 20 minutes.

    • Clarify lysates by centrifuging at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[8]

    • Detect the signal using an ECL substrate.[8]

  • Data Analysis: Quantify band intensities using imaging software. Normalize the phosphorylated protein levels to the total protein levels for each sample. Further, normalize to the loading control to compare between treatments.[8]

Protocol 2: Cell Viability (MTS) Assay

This protocol assesses the effect of the compound on cancer cell proliferation and viability.

A. Materials

  • Cells and Compound: As described in Protocol 1.

  • Assay Plate: 96-well clear-bottom tissue culture plate.

  • Reagent: MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Equipment: Microplate reader.

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the this compound derivative in triplicate. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[9]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Normalize the absorbance data to the vehicle-treated control cells to determine the percentage of viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Experimental Workflow Visualization

Western_Blot_Workflow A 1. Seed Cells in 6-well plates B 2. Serum Starve (12-24h, Optional) A->B C 3. Treat with Compound & Vehicle Control B->C D 4. Stimulate with Growth Factor (Optional) C->D E 5. Lyse Cells & Collect Supernatant D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE & Membrane Transfer F->G H 8. Antibody Incubation & ECL Detection G->H I 9. Data Analysis (Normalize p-Akt / Total Akt) H->I

Workflow for Western blot analysis of PI3K pathway inhibition.

References

Application Notes and Protocols for Molecular Docking Studies of N-(quinolin-6-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key findings related to the molecular docking studies of N-(quinolin-6-yl)acetamide derivatives. The included protocols offer detailed, step-by-step guidance for the synthesis and computational analysis of this class of compounds, which have shown significant potential in various therapeutic areas, including oncology and infectious diseases.

Application Notes

This compound and its derivatives represent a promising scaffold in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs. The acetamide group at the 6-position provides a versatile point for modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these derivatives. By predicting the binding modes and affinities of these compounds with various biological targets, researchers can prioritize synthetic efforts and gain insights into structure-activity relationships (SAR).

Key Therapeutic Targets:

  • Protein Kinases: Derivatives of the this compound scaffold have been investigated as inhibitors of protein kinases, such as PI3Kα, which are crucial components of signaling pathways often dysregulated in cancer.[1]

  • Microbial Enzymes: The quinoline framework is known for its antimicrobial properties. Docking studies have explored the interactions of these compounds with essential bacterial and fungal enzymes.[2]

  • Viral Enzymes: Certain quinoline derivatives have been evaluated as potential inhibitors of viral enzymes, for instance, HIV reverse transcriptase.[3]

The functionalization of the quinoline ring system significantly impacts the biological activity of these compounds. Substitutions at various positions can alter electronic properties, hydrogen bonding capacity, and overall pharmacological profiles.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of this compound derivatives, which involves the acylation of 6-aminoquinoline.

Materials:

  • 6-Aminoquinoline

  • Substituted acetyl chloride or acetic anhydride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired substituted acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Molecular Docking of this compound Derivatives

This protocol outlines a general workflow for performing molecular docking studies to predict the binding interactions of this compound derivatives with a target protein.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)

  • Protein Data Bank (PDB) for protein structures

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges to the ligand atoms.

  • Grid Generation:

    • Define the binding site on the target protein. This is typically the active site or a known allosteric site.

    • Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

  • Molecular Docking:

    • Set the docking parameters, including the number of docking runs and the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Run the docking simulation. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the binding mode.

    • Compare the docking scores and binding modes of different derivatives to establish a structure-activity relationship.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Representative Quinoline Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
18 NPC-TW01 (Nasopharyngeal)0.6[5]
18 H661 (Lung)>50[5]
18 Hep3B (Hepatoma)>50[5]
18 A498 (Renal)>50[5]
18 MKN45 (Gastric)>50[5]

Table 2: Molecular Docking Scores of Representative Quinoline Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
4 HIV Reverse Transcriptase-10.67[3]
6c Aurora A kinase-8.20[6]
6b Aurora A kinase-7.73[6]
6d Aurora A kinase-7.64[6]
6g Aurora A kinase-7.31[6]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 6-Aminoquinoline 6-Aminoquinoline Mixing_and_Reaction Mixing and Reaction (0°C to RT) 6-Aminoquinoline->Mixing_and_Reaction Substituted Acetyl Chloride Substituted Acetyl Chloride Substituted Acetyl Chloride->Mixing_and_Reaction Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Mixing_and_Reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Mixing_and_Reaction Work-up Aqueous Work-up Mixing_and_Reaction->Work-up Purification Column Chromatography Work-up->Purification This compound Derivative This compound Derivative Purification->this compound Derivative Molecular_Docking_Workflow Start Start Protein_Preparation Protein Preparation (from PDB) Start->Protein_Preparation Ligand_Preparation Ligand Preparation (3D Structure Generation) Start->Ligand_Preparation Grid_Generation Grid Generation (Define Binding Site) Protein_Preparation->Grid_Generation Docking_Simulation Molecular Docking Simulation Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Analysis Analysis of Results (Binding Energy & Interactions) Docking_Simulation->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR End End SAR->End PI3K_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

References

Application Notes and Protocols for High-Throughput Screening of N-(quinolin-6-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of N-(quinolin-6-yl)acetamide analogs. This class of compounds has shown promise as modulators of key cellular signaling pathways implicated in cancer and other diseases. The primary mechanisms of action for many quinoline-based compounds, including this compound derivatives, involve the inhibition of protein kinases and the disruption of microtubule dynamics.

This document outlines the rationale for targeting these pathways and provides step-by-step protocols for biochemical and cell-based HTS assays. Additionally, it includes a summary of quantitative data for representative quinoline analogs to facilitate comparative analysis and guide structure-activity relationship (SAR) studies.

Target Rationale: Kinase Inhibition and Microtubule Dynamics

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For this compound analogs, two of the most prominent and well-studied mechanisms of action are the inhibition of protein kinases and the interference with tubulin polymerization.

Kinase Inhibition: Many this compound analogs have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] By inhibiting key kinases in this cascade, such as PI3Kα, these compounds can effectively block downstream signaling and induce anti-proliferative effects.[2] Other kinases, such as Aurora kinases, which are crucial for mitotic progression, also represent potential targets for this compound class.

Microtubule Dynamics: The cytoskeleton, particularly the microtubule network, is another validated target for anticancer drug discovery. Microtubules are dynamic polymers of α- and β-tubulin that play essential roles in cell division, intracellular transport, and the maintenance of cell shape.[4] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest the cell cycle and lead to apoptosis. Several quinoline-containing compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected this compound analogs and related quinoline derivatives against various kinases and cancer cell lines. This data is essential for understanding the potency and selectivity of these compounds and for guiding the design of future analogs.

Compound/AnalogTarget/Cell LineIC50 (µM)Reference
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27)PI3Kα0.13[5]
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18)NPC-TW01 (Nasopharyngeal Carcinoma)0.6[6]
(E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (9f)MCF-7 (Breast Cancer)16.84[7]
(E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (9f)MDA-MB-231 (Breast Cancer)21.78[7]
2-cyano-N-(quinolin-3-yl)acetamide (2)Ehrlich Ascites Carcinoma2.14 (µg/mL)[8]

Signaling and Process Diagrams

To visually represent the biological context of the proposed HTS assays, the following diagrams illustrate the key signaling pathways and cellular processes targeted by this compound analogs.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound analogs Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Promotes Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry Promotes Inhibitor This compound analogs Inhibitor->AuroraA Inhibition

Figure 2: Role of Aurora A Kinase in cell cycle progression and its potential inhibition.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Inhibitor This compound analogs Inhibitor->Tubulin Inhibition of Polymerization

Figure 3: Overview of microtubule assembly and the inhibitory effect on tubulin polymerization.

Experimental Protocols

The following section provides detailed protocols for high-throughput screening assays to identify and characterize this compound analogs that inhibit protein kinases or disrupt tubulin polymerization.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for PI3Kα

This biochemical assay measures the enzymatic activity of PI3Kα and is suitable for HTS of large compound libraries.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF® Kinase-Glo® Max Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (this compound analogs) and control inhibitors (e.g., Alpelisib)

  • 384-well low-volume white plates

  • HTRF®-compatible microplate reader

Experimental Workflow Diagram:

HTRF_Workflow Start Start Dispense_Cmpd Dispense Test Compounds and Controls into Plate Start->Dispense_Cmpd Add_Enzyme Add PI3Kα Enzyme Dispense_Cmpd->Add_Enzyme Incubate1 Incubate (15 min, RT) Add_Enzyme->Incubate1 Add_Substrate Add PIP2/ATP Mix to Initiate Reaction Incubate1->Add_Substrate Incubate2 Incubate (60 min, RT) Add_Substrate->Incubate2 Add_Detection Add HTRF® Detection Reagents Incubate2->Add_Detection Incubate3 Incubate (60 min, RT) Add_Detection->Incubate3 Read_Plate Read Plate on HTRF® Reader Incubate3->Read_Plate Analyze Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze End End Analyze->End

Figure 4: Experimental workflow for the HTRF® PI3Kα kinase assay.

Procedure:

  • Prepare serial dilutions of the this compound analogs and control compounds in DMSO.

  • Dispense 50 nL of each compound dilution into the wells of a 384-well plate.

  • Add 5 µL of PI3Kα enzyme solution (final concentration, e.g., 1 nM) in assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature.

  • Prepare a substrate/ATP mixture in assay buffer (final concentrations, e.g., 10 µM PIP2 and 10 µM ATP).

  • Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubate the plate for 60 minutes at room temperature.

  • Add 10 µL of the HTRF® detection reagent mix to each well to stop the reaction.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF®-compatible microplate reader at 620 nm and 665 nm.

  • Calculate the HTRF® ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus compound concentration to determine the IC50 values.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This biochemical assay monitors the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • GTP solution

  • Tubulin Polymerization Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (this compound analogs) and controls (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

  • 384-well black, clear-bottom plates

  • Fluorescence microplate reader with temperature control

Experimental Workflow Diagram:

Tubulin_Workflow Start Start Prepare_Tubulin Prepare Tubulin Solution with GTP and Fluorescent Dye on Ice Start->Prepare_Tubulin Add_Tubulin Add Cold Tubulin Solution to Wells Prepare_Tubulin->Add_Tubulin Dispense_Cmpd Dispense Test Compounds and Controls into Plate Dispense_Cmpd->Add_Tubulin Incubate_Read Incubate Plate at 37°C and Read Fluorescence Kinetically Add_Tubulin->Incubate_Read Analyze Analyze Data (Polymerization Curves, % Inhibition/Enhancement, IC50/EC50) Incubate_Read->Analyze End End Analyze->End

Figure 5: Experimental workflow for the fluorescence-based tubulin polymerization assay.

Procedure:

  • Prepare serial dilutions of the this compound analogs and control compounds in polymerization buffer.

  • On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold polymerization buffer containing 1 mM GTP and the fluorescent reporter dye.

  • Dispense 10 µL of the compound dilutions into the wells of a pre-chilled 384-well plate.

  • Add 40 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes to monitor microtubule polymerization.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the effect of the compounds on the rate and extent of polymerization.

  • Calculate the percent inhibition or enhancement of polymerization and determine the IC50 or EC50 values.

Protocol 3: Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the cytotoxic or cytostatic effects of the compounds.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound analogs) and a positive control (e.g., Doxorubicin)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well or 384-well clear tissue culture plates

  • Multichannel pipette or liquid handler

  • Absorbance microplate reader

Experimental Workflow Diagram:

MTS_Workflow Start Start Seed_Cells Seed Cells in Microplate and Incubate (24h) Start->Seed_Cells Add_Cmpd Add Serial Dilutions of Test Compounds and Controls Seed_Cells->Add_Cmpd Incubate Incubate (72h) Add_Cmpd->Incubate Add_MTS Add MTS Reagent to Each Well Incubate->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze End End Analyze->End

Figure 6: Experimental workflow for the cell-based MTS proliferation assay.

Procedure:

  • Seed the chosen cancer cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogs and control compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is visible.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle control (e.g., DMSO).

  • Plot the percent viability versus compound concentration to determine the IC50 values.

By following these detailed protocols and utilizing the provided information, researchers can effectively screen and characterize this compound analogs for their potential as therapeutic agents. The combination of biochemical and cell-based assays will provide a comprehensive understanding of the compounds' mechanism of action and their potential for further development.

References

Application Note: A Multi-Tiered Strategy for the ADME-Tox Profiling of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Early ADME-Tox Assessment

N-(quinolin-6-yl)acetamide belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Given its therapeutic potential, a thorough and early evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount. A significant portion of drug candidates fail in late-stage clinical trials due to suboptimal pharmacokinetic properties or unforeseen toxicity.[2] Implementing a robust ADME-Tox screening cascade early in the drug discovery process allows for the timely identification of liabilities, enabling a "fail early, fail cheap" strategy and guiding medicinal chemistry efforts to optimize promising lead compounds.[3]

This application note details a multi-tiered approach for profiling this compound, beginning with rapid in silico predictions to establish a baseline, followed by foundational in vitro assays to provide empirical data on permeability, metabolic stability, and cytotoxicity. This integrated strategy provides a comprehensive preliminary risk assessment, crucial for making informed decisions on the progression of this and structurally related compounds.

Chemical Structure of this compound:

  • Molecular Formula: C₁₁H₁₀N₂O[4]

  • Molecular Weight: 186.21 g/mol [4]

  • IUPAC Name: N-quinolin-6-ylacetamide[4]

Tier 1: In Silico ADME-Tox Prediction

In silico modeling serves as a cost-effective, high-throughput first pass to estimate the physicochemical and pharmacokinetic properties of a compound based on its structure.[5][6] These computational tools leverage vast datasets and algorithms to predict a compound's behavior, highlighting potential liabilities before committing to resource-intensive wet lab experiments.[7]

Causality and Rationale: By predicting properties like lipophilicity (LogP), solubility, and potential for inhibiting key metabolic enzymes or ion channels (like hERG), we can anticipate challenges in formulation, oral absorption, and potential safety risks. This predictive power helps prioritize which experimental assays are most critical. For this analysis, we utilize freely accessible and validated web servers like SwissADME and pkCSM.[7][8]

Predicted ADME-Tox Properties of this compound

Parameter Predicted Value Implication Source
Physicochemical Properties
Molecular Weight 186.21 g/mol Favorable for "Rule of Five" compliance --INVALID-LINK--
LogP (Consensus) 1.60 - 1.7 Optimal lipophilicity for membrane permeability and solubility balance --INVALID-LINK--, --INVALID-LINK--
Water Solubility Moderately Soluble May not present significant formulation challenges --INVALID-LINK--
Pharmacokinetics (Absorption)
GI Absorption High (Predicted) Likely well-absorbed from the gastrointestinal tract --INVALID-LINK--
Caco-2 Permeability Moderate to High Suggests good potential for passive intestinal absorption --INVALID-LINK--
P-gp Substrate No (Predicted) Low risk of being actively pumped out of cells by P-glycoprotein --INVALID-LINK--
Pharmacokinetics (Metabolism)
CYP1A2 Inhibitor Yes (Predicted) Potential for drug-drug interactions with CYP1A2 substrates --INVALID-LINK--
CYP2C9 Inhibitor No (Predicted) Lower risk of interactions with CYP2C9 substrates --INVALID-LINK--
CYP2D6 Inhibitor No (Predicted) Lower risk of interactions with CYP2D6 substrates --INVALID-LINK--
CYP3A4 Inhibitor No (Predicted) Lower risk of interactions with major metabolic pathway substrates --INVALID-LINK--
Toxicity
AMES Toxicity Non-mutagenic Low predicted risk of causing DNA mutations --INVALID-LINK--
hERG I Inhibition No (Predicted) Low predicted risk of cardiotoxicity via hERG channel blockade --INVALID-LINK--

| Hepatotoxicity | Yes (Predicted) | Potential for liver toxicity; requires experimental validation | --INVALID-LINK-- |

cluster_workflow In Silico ADME-Tox Workflow Start Input SMILES String of This compound SwissADME SwissADME Server (Physicochemical, PK) Start->SwissADME pkCSM pkCSM Server (PK, Toxicity) Start->pkCSM Analysis Consolidate & Analyze Data - Identify Potential Liabilities - Guide Experimental Design SwissADME->Analysis pkCSM->Analysis Report Generate Predictive Profile Analysis->Report

Caption: Workflow for in silico ADME-Tox prediction.

Tier 2: In Vitro Experimental Profiling

Following computational assessment, key predictions must be validated through in vitro experimentation. The following protocols are designed to be robust, reproducible, and provide foundational data for absorption, metabolism, and toxicity.

Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, non-cell-based method that predicts passive transcellular permeability.[9] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10][11] This assay isolates passive diffusion, providing a clear, mechanistic insight into a compound's ability to cross biological membranes, which is a critical first step in oral absorption.[11]

Experimental Protocol: PAMPA-GIT

  • Preparation of Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Donor Solution: Dilute the stock solution to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) containing 5% DMSO.[12][13]

    • Acceptor Solution: Prepare 1X PBS (pH 7.4) with 5% DMSO.

    • Lipid Solution: Prepare a solution of 1% lecithin in dodecane and sonicate until fully mixed.[13]

    • Controls: Prepare donor solutions for a high permeability control (e.g., Testosterone) and a low permeability control (e.g., Atenolol).

  • Assay Plate Preparation:

    • Using a 96-well filter plate (Donor Plate), carefully add 5 µL of the lipid solution to the membrane of each well. Allow the solvent to evaporate for 5-10 minutes.

    • Add 300 µL of Acceptor Solution to each well of a 96-well acceptor plate.[13]

  • Assay Execution:

    • Add 150-200 µL of the prepared donor solutions (Test Compound, Controls) to the corresponding wells of the lipid-coated Donor Plate.[13]

    • Carefully place the Donor Plate onto the Acceptor Plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[13]

  • Quantification and Data Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - [ln(1 - Cₐ/Cₑquilibrium) / (Area * Time * (1/Vₐ + 1/Vd))] * Vd Where Cₐ is the concentration in the acceptor well, Cₑquilibrium is the theoretical equilibrium concentration, Area is the membrane area, Time is the incubation time, and Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.

Hypothetical Data Presentation: PAMPA Results

Compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Permeability Class
Atenolol (Low Control) < 1.0 Low
This compound 8.5 High

| Testosterone (High Control) | > 10.0 | High |

Metabolism: Hepatocyte Stability Assay

Principle: The liver is the body's primary metabolic hub.[14] An in vitro hepatocyte stability assay provides a comprehensive assessment of metabolic clearance by exposing the compound to the full suite of Phase I and Phase II metabolic enzymes within an intact cell system.[15][16] This assay determines the rate of disappearance of the parent compound over time, which is used to calculate the intrinsic clearance (Clᵢₙₜ) — a key parameter for predicting in vivo hepatic clearance and drug half-life.[16][17]

cluster_workflow Hepatocyte Stability Assay Workflow Start Thaw & Prepare Cryopreserved Hepatocytes Incubate Incubate Hepatocytes (0.5x10^6 cells/mL) with 1 µM this compound at 37°C Start->Incubate Sample Sample at Time Points (0, 15, 30, 60, 90, 120 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining, t1/2, and Intrinsic Clearance (Clint) Analyze->Calculate Result Metabolic Stability Profile Calculate->Result

Caption: Workflow for the in vitro hepatocyte stability assay.

Experimental Protocol: Hepatocyte Stability

  • Materials and Reagents:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams Medium E)[18]

    • This compound (1 µM final concentration)

    • Positive controls: High turnover (e.g., Verapamil) and Low turnover (e.g., Warfarin)

    • Quenching solution: Cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • 96-well plates, CO₂ incubator, orbital shaker.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue). Viability should be >80%.

    • Adjust the cell density to 1.0 x 10⁶ viable cells/mL in incubation medium.[18]

  • Assay Procedure:

    • Pre-warm the hepatocyte suspension at 37°C for 10-15 minutes.

    • In a 96-well plate, combine equal volumes of the hepatocyte suspension and a 2x working solution of the test compound (final concentration 1 µM compound, 0.5 x 10⁶ cells/mL).[18]

    • Incubate the plate at 37°C on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot (e.g., 50 µL) and add it to a well containing the cold quenching solution to terminate the reaction.[14][17]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet cell debris.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ in µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Volume of incubation / Number of cells).

Hypothetical Data Presentation: Metabolic Stability Results

Compound Half-Life (t₁/₂) (min) Intrinsic Clearance (Clᵢₙₜ) (µL/min/10⁶ cells) Stability Class
Verapamil (High Turnover) < 30 > 50 Low
This compound 105 15.2 Moderate

| Warfarin (Low Turnover) | > 120 | < 5.0 | High |

Toxicity: In Vitro Cytotoxicity Assays (MTT & LDH)

Principle: A preliminary assessment of cytotoxicity is crucial to flag compounds that may cause cell death. Using two assays with different endpoints provides a more robust evaluation.

  • MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[19] A decrease in this activity is proportional to a loss of cell viability.

  • LDH Release Assay: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[20][21]

Experimental Protocol: Cytotoxicity Screening in HepG2 Cells

  • Cell Culture and Seeding:

    • Culture HepG2 cells (a human liver carcinoma cell line) in appropriate medium.

    • Seed cells into 96-well plates at a pre-optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).

    • Replace the medium in the cell plates with the compound dilutions.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • Assay Execution (Performed on parallel plates):

    • For MTT Assay:

      • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

      • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

      • Read the absorbance at 570 nm.[19]

    • For LDH Assay:

      • Include controls for maximum LDH release (cells lysed with detergent).[20]

      • Transfer a portion of the cell culture supernatant to a new plate.

      • Add the LDH reaction mixture according to the kit manufacturer's protocol.

      • Incubate at room temperature for 15-30 minutes.

      • Add the stop solution and read the absorbance at 490 nm.[19]

  • Data Analysis:

    • MTT: Calculate % viability relative to the vehicle control.

    • LDH: Calculate % cytotoxicity relative to the maximum LDH release control.

    • Plot the results against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (for MTT) or EC₅₀ (for LDH) value.

Hypothetical Data Presentation: Cytotoxicity Results

Assay Endpoint IC₅₀ / EC₅₀ (µM) Interpretation
MTT Cell Viability > 100 µM No significant reduction in metabolic activity

| LDH | Membrane Integrity | > 100 µM | No significant cytotoxicity observed |

Integrated Summary and Decision-Making

The integration of in silico and in vitro data provides a holistic early profile of this compound.

Consolidated ADME-Tox Profile

Parameter Method Result Implication and Next Steps
Absorption PAMPA High Permeability Passive absorption is likely not a barrier. Proceed to Caco-2 assays to investigate active transport/efflux.
Metabolism Hepatocyte Stability Moderate Stability The compound is metabolized but not excessively rapidly. Proceed to metabolite identification studies to understand metabolic pathways and identify major metabolites, as recommended by FDA guidance.[22][23]
Toxicity In Silico Prediction Predicted Hepatotoxicity The computational model flagged a potential liability.

| Toxicity | In Vitro Cytotoxicity | No Cytotoxicity (IC₅₀ > 100 µM) | No acute cytotoxicity was observed in HepG2 cells at tested concentrations. The in silico prediction may relate to a more specific mechanism (e.g., cholestasis, reactive metabolite formation) not captured by general cytotoxicity assays. Further investigation with more specific toxicity assays (e.g., cholestasis, reactive metabolite screening) is warranted. |

cluster_workflow Early ADME-Tox Decision-Making Framework Input This compound InSilico Tier 1: In Silico Profiling (Good PK, Potential Hepatotox) Input->InSilico Go Proceed to In Vitro InSilico->Go InVitro Tier 2: In Vitro Assays (High Permeability, Mod. Stability, No Cytotox) Go->InVitro Decision Decision Point: Profile Acceptable? InVitro->Decision Optimize Medicinal Chemistry: Optimize Structure (e.g., block metabolic site) Decision->Optimize No (e.g., if stability was poor) Advance Advance to Further Studies: - Caco-2 Permeability - Metabolite ID - Specific Tox Assays Decision->Advance Yes

Caption: Decision-making flowchart based on tiered ADME-Tox results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(quinolin-6-yl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the acylation of 6-aminoquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

  • Side reactions: Competing side reactions can consume the starting material or the product.

  • Degradation of starting material or product: 6-aminoquinoline and the product can be susceptible to degradation, particularly oxidation.[1]

  • Loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A3: The primary side reaction of concern is the diacylation of the amino group, especially if harsh acetylating agents or a large excess of the acetylating agent are used. Another possibility is the hydrolysis of the acetamide group back to the amine if water is present in the reaction mixture, particularly under acidic or basic conditions.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (6-aminoquinoline) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q5: What are the recommended purification methods for this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may be necessary if significant impurities are present.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature moderately. - Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.
Side reactions (e.g., diacylation)- Use a milder acetylating agent (e.g., acetic anhydride instead of acetyl chloride). - Add the acetylating agent slowly to the reaction mixture. - Maintain a lower reaction temperature.
Degradation of starting material/product- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents.
Loss during workup- Ensure the pH is appropriately adjusted during extraction to minimize product solubility in the aqueous phase. - Minimize the number of transfer steps.
Product Contamination Unreacted 6-aminoquinoline- Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the acetylating agent. - Purify by column chromatography if recrystallization is ineffective.
Diacylated byproduct- Use milder reaction conditions (see "Side reactions" above). - Purify by column chromatography.
Hydrolysis of product- Use anhydrous solvents and reagents. - Perform the reaction under a dry atmosphere.
Difficulty in Product Isolation Product is an oil or does not precipitate- Try a different solvent or solvent system for recrystallization. - Use a seed crystal to induce crystallization. - If all else fails, purify by column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the acetylation of 6-aminoquinoline.

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 6-aminoquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Data Presentation

The following table illustrates the effect of different reaction conditions on the yield of this compound. This data is illustrative and may vary based on specific experimental setups.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Pyridine (1.2)DCM0 to RT385
2Triethylamine (1.5)THFRT482
3NoneAcetic Acid100265
4Pyridine (1.2)DCMRT170 (incomplete)
5Pyridine (2.0)DCM0 to RT380 (more byproduct)

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 6-aminoquinoline in anhydrous DCM B Add Pyridine A->B C Cool to 0 °C B->C D Add Acetic Anhydride C->D E Stir at RT D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Extract and Wash G->H I Dry and Concentrate H->I J Recrystallize from Ethanol I->J K Obtain Pure Product J->K TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions Degradation Degradation? Start->Degradation Sol_Incomplete Increase Time/Temp Adjust Stoichiometry IncompleteReaction->Sol_Incomplete Sol_Side Milder Reagents Lower Temp SideReactions->Sol_Side Sol_Degradation Inert Atmosphere Degassed Solvents Degradation->Sol_Degradation

References

Common byproducts in N-(quinolin-6-yl)acetamide synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(quinolin-6-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method for the synthesis of this compound is the acylation of 6-aminoquinoline with an acetylating agent. Typically, acetic anhydride or acetyl chloride is used for this purpose, often in the presence of a base or in a suitable solvent.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can form during the synthesis, depending on the reaction conditions. The most common ones include:

  • Unreacted 6-aminoquinoline: Incomplete reaction can leave starting material in the product mixture.

  • Diacetylated byproduct (N,N-diacetyl-6-aminoquinoline): Over-acylation can lead to the formation of a diacetyl derivative, especially with a large excess of the acetylating agent or prolonged reaction times.

  • Hydrolyzed starting material/product: If water is present in the reaction mixture, hydrolysis of the acetylating agent can occur, and to a lesser extent, hydrolysis of the product back to 6-aminoquinoline.[1]

  • Byproducts from solvent or reagent decomposition: Depending on the reaction conditions, impurities from solvents or side reactions of the reagents can also be present.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and potential byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Increase the reaction time or temperature. - Use a slight excess of the acetylating agent.
Loss of product during workup or purification.- Optimize the extraction and purification steps. - Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving in the aqueous layer.
Presence of Unreacted 6-aminoquinoline Insufficient acetylating agent or short reaction time.- Increase the molar ratio of the acetylating agent to 6-aminoquinoline. - Extend the reaction time.
Presence of a Less Polar Byproduct (suspected diacetylated compound) Excess acetylating agent or harsh reaction conditions.- Reduce the amount of acetylating agent used. - Perform the reaction at a lower temperature.
Oily Product Instead of a Solid Presence of impurities that inhibit crystallization.- Attempt purification by column chromatography before crystallization. - Try a different recrystallization solvent system.
Difficulty in Removing Acetic Acid Byproduct Inadequate workup procedure.- Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove acetic acid.

Experimental Protocols

Synthesis of this compound
  • Dissolution: Dissolve 6-aminoquinoline in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction can be performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, ethyl acetate/hexane, or acetone/hexane.[2][3][4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Purity Analysis by HPLC
  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common mobile phase system.

  • Detection: UV detection at a wavelength where the quinoline ring shows strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

  • Injection: Inject the sample and analyze the chromatogram for the presence of impurities. The purity can be estimated by the relative peak areas.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 6-Aminoquinoline 6-Aminoquinoline Reaction Reaction 6-Aminoquinoline->Reaction Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis_Method TLC, HPLC, NMR Pure_Product->Analysis_Method Purity_Confirmation Purity and Structure Confirmation Analysis_Method->Purity_Confirmation

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product by TLC/HPLC? Low_Yield->Impure_Product No Check_Reaction_Conditions Check Reaction Time, Temp, and Reagent Stoichiometry Low_Yield->Check_Reaction_Conditions Yes Identify_Byproducts Identify Major Byproducts Impure_Product->Identify_Byproducts Yes End End Impure_Product->End No Optimize_Workup Optimize Workup and Purification to Minimize Loss Check_Reaction_Conditions->Optimize_Workup Optimize_Workup->Impure_Product Unreacted_SM Unreacted Starting Material? Identify_Byproducts->Unreacted_SM Diacylation Diacetylated Byproduct? Unreacted_SM->Diacylation No Increase_Reagent Increase Acetylating Agent and/or Reaction Time Unreacted_SM->Increase_Reagent Yes Decrease_Reagent Decrease Acetylating Agent and/or Lower Temperature Diacylation->Decrease_Reagent Yes Optimize_Purification Optimize Recrystallization Solvent or Column Conditions Diacylation->Optimize_Purification No Increase_Reagent->Optimize_Purification Decrease_Reagent->Optimize_Purification Optimize_Purification->End

References

Troubleshooting N-(quinolin-6-yl)acetamide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(quinolin-6-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a quinoline-based compound with a molecular weight of 186.21 g/mol .[1] Due to its aromatic quinoline core, it is expected to have low solubility in aqueous solutions. Its solubility is generally higher in organic solvents. For similar compounds, dimethyl sulfoxide (DMSO) and ethanol are commonly used as solvents.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is the likely cause?

This is a common issue known as "crashing out," which occurs when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium where its solubility is significantly lower. The sudden change in the solvent environment causes the compound to precipitate out of the solution.

Q3: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Ensure the compound is completely dissolved in the organic solvent before further dilution.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to first establish the thermal stability of this compound to avoid degradation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂OPubChem[1]
Molecular Weight186.21 g/mol PubChem[1]
Physical DescriptionSolid (predicted)---
XLogP3-AA1.6PubChem[1]

Solubility Data Summary

SolventExpected Solubility
Water / Aqueous BuffersLow / Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolModerately Soluble
MethanolModerately Soluble
ChloroformLikely Soluble
AcetoneLikely Soluble

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this systematic troubleshooting guide.

G start Start: Solubility Issue (Precipitation / Incomplete Dissolution) check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent organic_solvent Using an appropriate organic solvent (e.g., DMSO, Ethanol) check_solvent->organic_solvent Yes select_new_solvent Select a more appropriate primary solvent (e.g., DMSO) check_solvent->select_new_solvent No gentle_heat Apply gentle heating (e.g., 30-40°C) organic_solvent->gentle_heat select_new_solvent->start sonication Use sonication gentle_heat->sonication Still not dissolved aqueous_dilution Diluting into Aqueous Buffer gentle_heat->aqueous_dilution Dissolved check_concentration Is the concentration too high? sonication->check_concentration Still not dissolved sonication->aqueous_dilution Dissolved reduce_concentration Reduce the working concentration check_concentration->reduce_concentration Yes check_concentration->aqueous_dilution No success Solubility Issue Resolved reduce_concentration->success precipitation Precipitation observed upon dilution aqueous_dilution->precipitation troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation dropwise Add stock solution dropwise while vortexing troubleshoot_precipitation->dropwise warm_buffer Pre-warm the aqueous buffer (e.g., 37°C) dropwise->warm_buffer cosolvent Increase co-solvent percentage (if experiment allows) warm_buffer->cosolvent ph_adjustment Adjust pH of the buffer cosolvent->ph_adjustment ph_adjustment->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 186.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 186.21 g/mol * 1000 mg/g = 1.8621 mg

  • Weigh the compound: Accurately weigh approximately 1.86 mg of this compound and place it in a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or HPLC system

Procedure:

  • Prepare dilutions: In a 96-well plate, add 98 µL of PBS to several wells. Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This will give a starting concentration of 200 µM. Perform serial dilutions across the plate.

  • Incubation: Cover the plate and incubate at room temperature (or a desired temperature) on a plate shaker for 1.5 to 2 hours.

  • Visual inspection: After incubation, visually inspect the wells for any signs of precipitation.

  • Quantification (UV-Vis Method):

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at the λmax of this compound.

    • Calculate the concentration based on a standard curve.

  • Quantification (HPLC Method):

    • Filter the samples through a 0.45 µm filter to remove any precipitate.

    • Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates N_quinolin_6_yl_acetamide This compound (inhibitor) N_quinolin_6_yl_acetamide->PI3K inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 CellSurvival Cell Survival CellGrowth Cell Growth & Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory role of this compound.

References

Optimizing reaction conditions for N-(quinolin-6-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(quinolin-6-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acetylation of 6-aminoquinoline. This reaction typically involves treating 6-aminoquinoline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Q2: What are the typical acetylating agents used in this synthesis, and what are their advantages and disadvantages?

A2: Acetic anhydride and acetyl chloride are the most commonly employed acetylating agents.[1]

  • Acetic Anhydride: This reagent is generally preferred for laboratory synthesis because it is easier to handle than acetyl chloride, the reaction is not reversible, and it often produces a high-purity product in good yield.[1]

  • Acetyl Chloride: While highly reactive and cost-effective, acetyl chloride reacts vigorously and can be sensitive to moisture.[1][2] It also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1]

Q3: Why is a base necessary in this reaction?

A3: A base is crucial, particularly when using acetyl chloride, to neutralize the acidic byproduct (HCl). If not neutralized, the acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[3] Common bases include pyridine, triethylamine, or sodium acetate.[3]

Q4: What solvents are suitable for this reaction?

A4: Aprotic solvents are generally used for this synthesis. Dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are common choices.[3] In some instances, reactions can also be performed in aqueous media, such as a brine solution, with appropriate phase transfer catalysts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the tracking of the consumption of the 6-aminoquinoline starting material and the formation of the this compound product.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be required.
Deactivation of the amine by protonation.Ensure a sufficient amount of base (e.g., pyridine, triethylamine, sodium acetate) is used to neutralize the acid byproduct, especially when using acetyl chloride.[3]
Poor quality of starting materials or reagents.Use freshly distilled or purified 6-aminoquinoline, as aromatic amines can oxidize and darken over time.[3] Ensure the acetylating agent has not hydrolyzed due to moisture exposure.
Presence of Multiple Products (Impurities) Di-acetylation (less common for amides).Use a stoichiometric amount (1.0-1.1 equivalents) of the acetylating agent.[3]
Side reactions from the acetylating agent.Add the acetylating agent slowly and at a controlled temperature (e.g., 0 °C) to minimize side reactions.
Impurities in the starting 6-aminoquinoline.Purify the starting material by recrystallization or column chromatography before use.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Try different recrystallization solvents. Common choices include ethanol, ethyl acetate/hexanes, or acetone/hexanes.[4] If recrystallization fails, purification by column chromatography on silica gel may be necessary.
Product is contaminated with the starting amine.During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 6-aminoquinoline as its hydrochloride salt.
Reaction is Exothermic and Difficult to Control Rapid addition of a highly reactive acetylating agent like acetyl chloride.Add the acetylating agent dropwise to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath).

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Acetylation of Aromatic Amines

Parameter Condition Effect on Yield and Purity Reference
Acetylating Agent Acetic AnhydrideGenerally provides high yields and purity with easier handling.[1]
Acetyl ChlorideHighly reactive, can lead to high yields but requires careful control of reaction conditions and neutralization of HCl byproduct.[1][2]
Base Pyridine/TriethylamineEffective at neutralizing acid byproducts and can act as a catalyst.[3]
Sodium AcetateA weaker base that can be effective, particularly in aqueous or biphasic systems.[2]
Solvent Aprotic (DCM, THF)Good solubility for reactants and inert to reaction conditions.[3]
AcetonitrileCan also serve as the acetylating agent under certain catalytic conditions.[5]
Temperature 0 °C to Room TemperatureGenerally sufficient for the reaction to proceed to completion.[3]
Elevated TemperatureMay be required for less reactive substrates but can increase the likelihood of side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

Materials:

  • 6-aminoquinoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 6-aminoquinoline (1.0 eq) in anhydrous DCM.

  • To the stirred solution, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Protocol 2: Synthesis of this compound using Acetyl Chloride

Materials:

  • 6-aminoquinoline

  • Acetyl chloride

  • Triethylamine

  • Acetone

  • Brine

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 6-aminoquinoline (1.0 eq) in acetone in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) in acetone dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-aminoquinoline in solvent add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0 °C add_base->cool add_acetyl Add Acetylating Agent (e.g., Acetic Anhydride) cool->add_acetyl react Stir at Room Temperature (Monitor by TLC) add_acetyl->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry and Concentrate workup->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes amine_deactivated Amine Deactivated start->amine_deactivated Yes poor_reagents Poor Reagent Quality start->poor_reagents Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp add_more_base Ensure Sufficient Base amine_deactivated->add_more_base purify_reagents Purify Starting Materials poor_reagents->purify_reagents end Successful Synthesis increase_time_temp->end Resolved add_more_base->end Resolved purify_reagents->end Resolved

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

N-(quinolin-6-yl)acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-(quinolin-6-yl)acetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solutions?

A1: The stability of this compound, like many quinoline derivatives, is primarily influenced by three main factors:

  • pH: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. The quinoline ring's stability can also be pH-dependent.[1][2]

  • Light: Quinoline compounds are often photosensitive and can degrade upon exposure to UV or ambient light, leading to the formation of various byproducts.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2]

  • Oxidation: The quinoline ring system can be susceptible to oxidative degradation.[1][2]

Q2: My solution of this compound has turned yellow or brown. What does this indicate?

A2: Discoloration, typically to yellow and then brown, is a common visual indicator of degradation for quinoline-containing compounds.[2] This is often a result of photodegradation or oxidation.[2] It is crucial to store solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[2]

Q3: I am observing inconsistent results and a loss of potency in my biological assays. Could this be related to compound stability?

A3: Yes, inconsistent results or a progressive loss of biological activity are classic signs of compound degradation.[2] Given the susceptibility of the amide group to hydrolysis, it is recommended to prepare fresh solutions for sensitive experiments or to validate the stability of stock solutions under your specific storage and experimental conditions.

Q4: What are the most likely degradation pathways for this compound?

A4: Based on its chemical structure, the two most probable degradation pathways are:

  • Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 6-aminoquinoline and acetic acid.

  • Oxidation of the Quinoline Ring: The pyridine ring within the quinoline structure can be susceptible to oxidation, potentially forming N-oxides or other oxidized species.[1]

Potential Degradation Pathways

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation parent This compound product1 6-Aminoquinoline parent->product1 Acid/Base product2 Acetic Acid parent->product2 Acid/Base product3 N-Oxide Derivatives parent->product3 Oxidizing Agent (e.g., H₂O₂) product4 Other Oxidized Species parent->product4 Light/Air

Caption: Potential degradation of this compound via hydrolysis and oxidation.

Troubleshooting Guides

Guide 1: Troubleshooting HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradants.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic quinoline nitrogen and acidic residual silanols on the HPLC column.[3]1. Adjust Mobile Phase pH: Lower the pH to 2.5-4.0 to protonate the quinoline nitrogen and suppress silanol ionization.[3] 2. Use a Modern Column: Employ a highly deactivated, end-capped C18 column or a column with an embedded polar group.[3]
Poor Retention The compound is too polar for the current reversed-phase (RP) conditions and elutes near the solvent front.[3]1. Increase Mobile Phase Polarity: Decrease the organic solvent (e.g., acetonitrile) percentage.[3] 2. Change Stationary Phase: Consider a more polar column, such as a Phenyl-Hexyl or an embedded polar group (EPG) column.[3]
Ghost Peaks Contamination from the mobile phase, injection system, or sample carryover from a previous injection.[4]1. Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade.[4] 2. Implement Wash Steps: Include a strong solvent wash (e.g., 100% acetonitrile) in the autosampler sequence after each injection.[4]
Baseline Noise or Drift Air bubbles in the system, fluctuating temperature, or contaminated mobile phase.[4][5]1. Degas Mobile Phase: Thoroughly degas all solvents before use.[4] 2. Use a Column Oven: Maintain a stable column temperature to prevent retention time drift.[5] 3. Check for Leaks: Inspect all fittings for leaks.[6]

HPLC Troubleshooting Workflow

G start HPLC Peak Tailing Observed? check_ph Is mobile phase pH low (e.g., 2.5-4.0)? start->check_ph Yes good_peak Peak Shape Improved adjust_ph Action: Lower mobile phase pH with formic or phosphoric acid. check_ph->adjust_ph No check_column Is the column modern and highly end-capped? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a column with embedded polar groups or a newer generation C18. check_column->change_column No no_change Problem Persists: Consider other issues (e.g., column void, extra-column volume) check_column->no_change Yes change_column->good_peak

Caption: A logical workflow for troubleshooting HPLC peak tailing issues.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard practices for quinoline derivatives.[2] Researchers should perform initial optimization experiments to tailor these methods for this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of a molecule.[7][8] The goal is typically to achieve 5-20% degradation of the parent compound.[8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions: [2]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at time points such as 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at the same time points. Neutralize samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample over 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 80°C. Sample at various time points.

  • Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a light source providing an overall illumination of at least 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, controls, and a time-zero sample using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify major degradation products by comparing chromatograms.

Forced Degradation Experimental Workflow

G prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (5 Aliquots) prep->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid therm Thermal (80°C) stress->therm photo Photolytic (UV/Vis Light) stress->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze via Stability-Indicating HPLC-PDA Method sample->analyze report Calculate % Degradation & Identify Products analyze->report

Caption: A typical experimental workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact parent compound from all potential degradation products without interference.[2]

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the UV maxima of all separated peaks.[2] Monitor at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm or a local maximum).

  • Injection Volume: 10 µL.[2]

2. Method Validation:

  • The method must be validated to ensure specificity, accuracy, precision, and linearity. Specificity is confirmed by demonstrating that degradation products do not co-elute with the parent peak, which can be verified using PDA peak purity analysis.[2]

References

Technical Support Center: Overcoming Poor Cell Permeability of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of N-(quinolin-6-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they relate to its cell permeability?

A1: The predicted physicochemical properties of this compound suggest it generally adheres to Lipinski's Rule of Five, which is a guideline for drug-likeness and predicts passive oral absorption.[1][2][3][4] However, other factors can still contribute to poor cell permeability. Below is a summary of its key properties.[5]

PropertyValueLipinski's Rule of Five GuidelineImplication for Permeability
Molecular Weight 186.21 g/mol < 500 g/mol Favorable
XLogP3 1.6≤ 5Favorable (indicates moderate lipophilicity)
Hydrogen Bond Donors 1≤ 5Favorable
Hydrogen Bond Acceptors 2≤ 10Favorable
Topological Polar Surface Area (TPSA) 42 Ų< 140 ŲGenerally favorable, but borderline for excellent BBB penetration

While these properties are promising, poor permeability can still arise from factors not covered by these rules, such as efflux transporter activity or low aqueous solubility.

Q2: My in vitro experiments show low cell permeability for this compound. What are the likely causes?

A2: Low cell permeability of a compound that appears "drug-like" can be attributed to several factors:

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[6]

  • Low Aqueous Solubility: Although lipophilicity is necessary for membrane crossing, very low aqueous solubility can limit the concentration of the compound at the cell surface, thus reducing the driving force for passive diffusion.

  • Metabolic Instability: The compound might be rapidly metabolized by enzymes present in the in vitro cell model, leading to an underestimation of its permeability.

  • Assay System Limitations: Issues with the experimental setup, such as poor compound solubility in the assay buffer or problems with the integrity of the cell monolayer, can lead to inaccurate permeability readings.[7]

Q3: What are the primary strategies to improve the cell permeability of this compound?

A3: Two main strategies can be employed to enhance the cell permeability of this compound:

  • Chemical Modification (Prodrug Approach): This involves modifying the structure of this compound to create a "prodrug" with improved permeability. This prodrug is then converted back to the active parent compound inside the cell.[8][9][10][11][12]

  • Formulation Strategies (Use of Permeability Enhancers): This approach involves co-administering this compound with excipients that transiently increase the permeability of cell membranes.[13][14][15]

The choice of strategy depends on the specific permeability barrier and the desired therapeutic application.

Troubleshooting Guides

Problem: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay

This guide provides a systematic approach to troubleshooting and improving low permeability results in a Caco-2 cell assay, a common in vitro model for intestinal absorption.

Troubleshooting_Low_Papp start Low Papp Value Observed in Caco-2 Assay check_integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) start->check_integrity integrity_ok Integrity OK? check_integrity->integrity_ok fix_culture Optimize Caco-2 Culture Conditions integrity_ok->fix_culture No check_solubility Evaluate Compound Solubility in Assay Buffer integrity_ok->check_solubility Yes fix_culture->start solubility_ok Solubility Adequate? check_solubility->solubility_ok improve_solubility Improve Solubility: - Use co-solvents (e.g., DMSO) - pH adjustment solubility_ok->improve_solubility No bidirectional_assay Perform Bidirectional Assay (A to B vs. B to A) solubility_ok->bidirectional_assay Yes improve_solubility->start efflux_ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) bidirectional_assay->efflux_ratio is_efflux Efflux Ratio > 2? efflux_ratio->is_efflux efflux_inhibitors Co-incubate with Efflux Inhibitors (e.g., Verapamil for P-gp) is_efflux->efflux_inhibitors Yes passive_permeability Low Passive Permeability is_efflux->passive_permeability No strategies Implement Permeability Enhancement Strategies efflux_inhibitors->strategies passive_permeability->strategies prodrug Prodrug Approach strategies->prodrug enhancers Use Permeability Enhancers strategies->enhancers

Troubleshooting workflow for low Caco-2 permeability.
Strategies for Enhancing Cell Permeability

If passive permeability is confirmed to be low, the following strategies can be explored.

Permeability_Enhancement main_goal Enhance Cell Permeability of This compound prodrug Prodrug Strategy main_goal->prodrug enhancers Permeability Enhancers main_goal->enhancers prodrug_desc Covalently modify the molecule to create a more permeable derivative that converts to the active drug intracellularly. prodrug->prodrug_desc prodrug_examples Examples: - Ester or carbamate prodrugs to mask  the acetamide N-H group - N-alkoxyquinoline prodrugs prodrug->prodrug_examples enhancers_desc Co-formulate with excipients that transiently and reversibly open tight junctions or fluidize the cell membrane. enhancers->enhancers_desc enhancers_examples Examples: - Surfactants (e.g., Polysorbate 80) - Fatty acids (e.g., Sodium caprate) - Cyclodextrins enhancers->enhancers_examples

Overview of permeability enhancement strategies.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.

PAMPA_Workflow start Start prep_solutions Prepare Donor Solution (Compound in buffer, pH 7.4) and Acceptor Solution (Buffer) start->prep_solutions coat_plate Coat Donor Plate Filter with Phospholipid Solution (e.g., Lecithin in dodecane) prep_solutions->coat_plate add_solutions Add Acceptor Solution to Acceptor Plate and Donor Solution to Donor Plate coat_plate->add_solutions assemble Assemble 'Sandwich' (Donor plate on top of Acceptor plate) add_solutions->assemble incubate Incubate at Room Temperature (e.g., 4-18 hours) assemble->incubate analyze Analyze Compound Concentration in Donor and Acceptor Wells (e.g., LC-MS/MS) incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate end End calculate->end

Experimental workflow for the PAMPA assay.

Detailed Methodology:

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of this compound at a known concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) with a small percentage of a co-solvent like DMSO if needed for solubility.

    • Acceptor Solution: Use the same buffer as the donor solution.

  • Coat Filter Plate: Apply a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to the filter of each well in the donor plate.

  • Add Solutions to Plates:

    • Fill the wells of the acceptor plate with the acceptor solution.

    • Add the donor solution to the wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4 to 18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

    Where:

    • CA(t) is the concentration in the acceptor well at time t

    • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • CD(t) is the concentration in the donor well at time t

    • VD and VA are the volumes of the donor and acceptor wells

    • A is the area of the filter

    • t is the incubation time

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

Detailed Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer Yellow rejection assay.

  • Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (A) chamber (representing the intestinal lumen).

    • Add fresh transport buffer to the basolateral (B) chamber (representing the blood side).

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the transport experiment in the reverse direction.

    • Add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

References

Technical Support Center: Addressing Off-Target Effects of N-(quinolin-6-yl)acetamide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of N-(quinolin-6-yl)acetamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules, like proteins or enzymes, in addition to its intended target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects that are not related to the compound's primary mechanism of action.[1] Identifying and minimizing off-target effects is crucial for the accurate interpretation of assay data and the development of selective and safe therapeutics.[1][2]

Q2: The quinoline scaffold is present in many kinase inhibitors. Could this compound have off-target effects on kinases?

A2: Yes, it is plausible. The quinoline core is a common scaffold in a variety of kinase inhibitors, including those targeting PI3Kα, RIP2 kinase, and Chek1 kinase.[3][4][5] Therefore, when working with this compound, it is important to consider the possibility of off-target interactions with various kinases. A broad-panel kinase screen is a recommended approach to identify such potential off-target activities.

Q3: What are some initial steps to suspect off-target effects in my cell-based assay?

A3: You might suspect off-target effects if you observe:

  • Inconsistent results between different cell lines.

  • A cellular phenotype that is not consistent with the known function of the intended target.[1]

  • Significant cytotoxicity at concentrations where the compound is expected to be selective for its primary target.

  • Discrepancies between the compound's potency in biochemical assays versus cell-based assays.[1]

Q4: How can I distinguish between on-target and off-target toxicity?

A4: On-target toxicity results from the modulation of the intended therapeutic target, while off-target toxicity is caused by interactions with other molecules.[1] To differentiate between the two, you can perform experiments such as target knockdown (e.g., using siRNA or CRISPR). If the cellular phenotype persists even in the absence of the intended target, it is likely due to off-target effects.[1]

Troubleshooting Guides

Issue 1: Inconsistent or weak cellular phenotype despite high potency in biochemical assays.
Possible Cause Troubleshooting Step Experimental Protocol
Poor cell permeabilityMeasure the intracellular concentration of this compound.See Protocol 1: Intracellular Compound Concentration Measurement .
Active efflux by transportersCo-incubate cells with the compound and an efflux pump inhibitor (e.g., verapamil).[1]See Protocol 2: Efflux Pump Inhibition Assay .
Rapid metabolic degradationAssess the stability of the compound in cell culture media and cell lysates over time.[1]See Protocol 3: Compound Stability Assay .
Issue 2: Unexpected cytotoxicity observed in cell viability assays.
Possible Cause Troubleshooting Step Experimental Protocol
Off-target kinase inhibitionProfile the compound against a panel of kinases to identify unintended targets.See Protocol 4: Kinase Profiling Assay .
Interference with assay reagentsRun control experiments with the assay components in the absence of cells.[6]See Protocol 5: Assay Interference Control .
General cellular toxicityUse a structurally related but inactive analog of the compound as a negative control.[1]See Protocol 6: Inactive Analog Control .

Quantitative Data Summary

The following table presents hypothetical data for this compound to illustrate how to structure and compare on-target versus off-target activity.

Target IC50 (nM) Assay Type Notes
Primary Target X 50 Biochemical Expected on-target activity
Off-Target Kinase A500Biochemical10-fold less potent than on-target
Off-Target Kinase B8000Biochemical>100-fold less potent than on-target
Primary Target X 200 Cell-based 4-fold shift from biochemical IC50
Cell Viability (Cell Line 1)1500Cell-basedCytotoxicity observed at 30x on-target biochemical IC50
Cell Viability (Cell Line 2)5000Cell-basedCytotoxicity observed at 100x on-target biochemical IC50

Experimental Protocols

Protocol 1: Intracellular Compound Concentration Measurement

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at various concentrations and time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS, and lyse the cells using a suitable buffer.

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of the compound.

Protocol 2: Efflux Pump Inhibition Assay

  • Cell Culture: Seed cells in a multi-well plate and allow them to attach.

  • Pre-treatment: Pre-incubate one set of cells with a known efflux pump inhibitor (e.g., verapamil) for 1 hour.

  • Compound Addition: Add this compound at various concentrations to both the pre-treated and non-pre-treated cells.

  • Assay Readout: After the desired incubation time, perform the relevant cellular assay (e.g., a cell viability assay or a target engagement assay).

  • Data Analysis: Compare the dose-response curves between the two conditions. A leftward shift in the curve in the presence of the efflux pump inhibitor suggests the compound is a substrate for that transporter.

Protocol 3: Compound Stability Assay

  • Sample Preparation: Prepare solutions of this compound in cell culture medium (with and without serum) and in cell lysate.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 6, 24 hours), take aliquots from each sample.

  • Analysis: Stop the reaction (e.g., by adding a cold organic solvent) and analyze the concentration of the remaining compound by LC-MS/MS.

  • Data Interpretation: Plot the concentration of the compound over time to determine its stability.

Protocol 4: Kinase Profiling Assay

  • Compound Submission: Submit this compound to a commercial kinase profiling service or perform the screen in-house if the platform is available.

  • Assay Format: Typically, these services screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase.

  • Follow-up: For any significant "hits" (kinases that are inhibited above a certain threshold), perform follow-up dose-response experiments to determine the IC50 value.

Protocol 5: Assay Interference Control

  • Assay Setup: Prepare the assay components as you would for a normal experiment, but without adding cells.

  • Compound Addition: Add this compound at the concentrations you are testing.

  • Readout: Measure the assay signal (e.g., fluorescence, luminescence).

  • Interpretation: A change in the signal in the absence of cells indicates direct interference with the assay reagents.[6]

Protocol 6: Inactive Analog Control

  • Compound Selection: Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against the primary target.

  • Experimental Setup: In your cell-based assay, include a treatment group with the inactive analog at the same concentrations as this compound.

  • Data Comparison: Compare the cellular phenotype induced by the active compound to that of the inactive analog. If the inactive analog produces the same phenotype, it is likely an off-target effect.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cellular Phenotype Start Unexpected Cellular Phenotype Observed with this compound Biochem_vs_Cell Discrepancy between Biochemical and Cellular Potency? Start->Biochem_vs_Cell Toxicity Unexpected Cytotoxicity? Start->Toxicity Permeability Check Cell Permeability & Efflux Biochem_vs_Cell->Permeability Yes Stability Assess Compound Stability Biochem_vs_Cell->Stability Yes On_Target Potential On-Target Effect Biochem_vs_Cell->On_Target No Kinase_Screen Perform Broad Kinase Profiling Toxicity->Kinase_Screen Yes Assay_Interference Test for Assay Interference Toxicity->Assay_Interference Yes Inactive_Analog Use Inactive Analog Control Toxicity->Inactive_Analog Yes Toxicity->On_Target No Off_Target Likely Off-Target Effect Permeability->Off_Target Stability->Off_Target Kinase_Screen->Off_Target Assay_Interference->Off_Target Inactive_Analog->Off_Target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

G cluster_1 Signaling Pathway Hypothesis for Off-Target Effects Compound This compound TargetX Primary Target X Compound->TargetX On-Target Binding OffTargetA Off-Target Kinase A Compound->OffTargetA Off-Target Binding OffTargetB Off-Target Kinase B Compound->OffTargetB Off-Target Binding PathwayX On-Target Pathway TargetX->PathwayX PathwayA Off-Target Pathway A OffTargetA->PathwayA PathwayB Off-Target Pathway B OffTargetB->PathwayB PhenotypeX Expected Phenotype PathwayX->PhenotypeX PhenotypeA Unexpected Phenotype 1 (e.g., Cytotoxicity) PathwayA->PhenotypeA PhenotypeB Unexpected Phenotype 2 (e.g., Altered Morphology) PathwayB->PhenotypeB

Caption: Hypothetical signaling pathways for on- and off-target effects.

G cluster_2 Experimental Workflow for Off-Target Validation Start Initial Hit from Primary Screen Secondary_Assay Secondary Assay Confirmation Start->Secondary_Assay Dose_Response Dose-Response Curve Generation Secondary_Assay->Dose_Response Off_Target_Panel Off-Target Panel Screening (e.g., Kinase Panel) Dose_Response->Off_Target_Panel Orthogonal_Assay Orthogonal On-Target Assay Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) with Analogs Off_Target_Panel->SAR Target_Engagement Cellular Target Engagement Assay Orthogonal_Assay->Target_Engagement Target_Engagement->SAR Final_Assessment Final Assessment of Selectivity SAR->Final_Assessment

Caption: Experimental workflow for validating and characterizing off-target effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of quinoline-based compounds.

Troubleshooting Guides

Problem 1: My quinoline-based compound exhibits poor aqueous solubility.

Poor aqueous solubility is a common challenge that can significantly limit the oral absorption of quinoline-based compounds.[1] If your compound is not sufficiently dissolved in gastrointestinal fluids, it cannot be effectively absorbed.

Troubleshooting Steps & Potential Solutions:

  • Assess Solubility: Determine the equilibrium solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will confirm if solubility is the primary limiting factor.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3]

    • Micronization: Reduces particle size to the micrometer range.[2]

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate and saturation solubility.[4][5][6]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution rate.[7][8] Common polymers include PVP, HPMC, or Soluplus®.[7]

  • Lipid-Based Formulations: For lipophilic quinoline compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve solubilization and absorption.[9][10] These are often referred to as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS).[9]

  • pH Adjustment: For quinoline compounds with ionizable groups, adjusting the pH of the formulation can increase solubility. The basic nitrogen in the quinoline ring can be protonated at a more acidic pH, enhancing aqueous solubility.[11]

  • Prodrug Approach: A prodrug can be synthesized by chemically modifying the quinoline compound to be more soluble. This prodrug is then converted back to the active parent drug within the body.[12][13][14]

Problem 2: My quinoline-based compound has good solubility but still shows low oral bioavailability.

If solubility is not the issue, poor intestinal permeability or significant first-pass metabolism are likely the culprits.[7]

Troubleshooting Steps & Potential Solutions:

  • Assess Permeability: Use an in vitro model like the Caco-2 permeability assay to evaluate your compound's ability to cross the intestinal epithelium.[11][15][16] This can also help determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

  • Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the extent of metabolic degradation before the compound reaches systemic circulation.[7]

  • Chemical Modification:

    • Prodrugs: Design a prodrug to mask metabolic "hotspots" on the quinoline molecule, allowing for absorption before metabolism occurs.[17]

    • Structural Analogs: Synthesize analogs of your quinoline compound with modified functional groups to improve permeability. For example, reducing the number of hydrogen bond donors can sometimes enhance membrane transport.

  • Use of Permeation Enhancers: These excipients can be included in formulations to improve the absorption of compounds with poor membrane permeability.[18]

Frequently Asked Questions (FAQs)

Q1: What is the first-line strategy I should consider for a poorly soluble quinoline compound?

For a compound with poor aqueous solubility, a practical first step is particle size reduction, such as creating a nanosuspension.[7] This method increases the surface area-to-volume ratio, which can significantly boost the dissolution rate. It is a relatively straightforward approach before moving to more complex formulations.[7]

Q2: I've formulated an amorphous solid dispersion, but the in vivo bioavailability is still not as high as expected. What could be the problem?

Several factors could be at play:

  • Precipitation in the GI Tract: The amorphous form might be converting back to a less soluble crystalline form in the gastrointestinal fluids. Adding a precipitation inhibitor to your formulation can help maintain the supersaturated state.[7]

  • Poor Permeability: If your compound is a BCS Class IV drug (low solubility, low permeability), enhancing solubility alone may not be sufficient. In this case, you may need to explore strategies to improve permeability, such as incorporating permeation enhancers.[7]

  • First-Pass Metabolism: The drug may be rapidly metabolized by the liver even after successful dissolution. In vitro metabolism studies can help identify this issue.[7]

Q3: How do I choose between a lipid-based formulation and a solid dispersion for my quinoline compound?

The choice depends on the physicochemical properties of your compound:

  • LogP: Highly lipophilic compounds (high logP) are often well-suited for lipid-based formulations as they can be readily dissolved in the lipid components.[7]

  • Melting Point: Compounds with a high melting point can be challenging to formulate as solid dispersions using hot-melt extrusion. In such cases, spray drying for solid dispersions or a lipid-based formulation may be more appropriate.[7]

  • Dose: For high-dose drugs, the amount of excipients required for either a solid dispersion or a lipid-based formulation might result in an impractically large dosage form. A nanosuspension could be a better alternative in this scenario.[7]

Q4: My in vivo pharmacokinetic data shows high variability between subjects. What are the potential causes?

High in vivo variability can arise from several factors:

  • Formulation Instability: The formulation may not be stable in the GI tract, leading to inconsistent drug release and absorption.

  • Physiological Differences: Factors such as gastric pH, gastrointestinal transit time, and enzymatic activity can vary between individual animals.[7]

  • Food Effects: The presence or absence of food can significantly impact the performance of certain formulations, particularly lipid-based ones.[7] It is crucial to maintain consistent feeding conditions across all animals in your study.

Data on Bioavailability Enhancement of Quinoline-Based Compounds

The following tables summarize quantitative data from various studies demonstrating the improvement in oral bioavailability of quinoline-based compounds using different strategies.

Table 1: Bioavailability Enhancement of Quinoline-Based Compounds via Formulation Strategies

Quinoline DerivativeFormulation StrategyCarrier/SystemAnimal ModelOral Bioavailability (%) - UnformulatedOral Bioavailability (%) - FormulatedFold Increase
Antimalarial Quinoline-4-carboxamide Chemical ModificationBenzyl morpholine substituentMouse23743.2
Oxazolo[4,5-c]quinoline analog NanosuspensionHPMCRat~14Data Not Available-
Quinazoline Derivative Solid DispersionPVP K30RatData Not AvailableData Not Available-
Fluoroquinolone Prodrug (PA2808)Phosphate esterRatData Not AvailableData Not Available-

Data is compiled from multiple sources for illustrative purposes and direct comparisons should be made with caution.

Table 2: In Vitro Data for Quinoline-Based Compounds

CompoundAssayParameterValue
Quinoline-4-carboxamide (25) PAMPAPermeability (P_e)2 nm/s
Quinoline-4-carboxamide (30) PAMPAPermeability (P_e)48 nm/s
Gefitinib (Kinase Inhibitor) Caco-2P_app (A-B)15.5 x 10-6 cm/s
Imatinib (Kinase Inhibitor) Caco-2P_app (A-B)0.95 x 10-6 cm/s

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general procedure for preparing a solid dispersion of a quinoline-based compound.

Materials:

  • Quinoline-based compound

  • Polymer carrier (e.g., PVP K30, HPMC)[1]

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble[1]

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolution: Accurately weigh the quinoline compound and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Sonication or stirring can be used to aid dissolution.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature.[1]

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[1]

  • Characterization:

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[1]

    • Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[1]

    • Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[1]

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a general procedure for assessing the intestinal permeability of a quinoline-based compound.

Materials:

  • Caco-2 cells

  • 24-well insert plates[15]

  • Ringers buffer[19]

  • Test compound (quinoline derivative)

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS for analysis[15]

Procedure:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in 24-well plates until a confluent monolayer is formed (typically 21-28 days).[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.[19] Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Equilibrate the monolayers with pre-warmed Ringers buffer.[19]

    • Add the test compound solution (e.g., 10 µM in Ringers buffer) to the apical (donor) side.[15]

    • Add fresh Ringers buffer to the basolateral (receiver) side.[19]

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).[19]

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:

    • Follow the same procedure as above, but add the test compound to the basolateral side and collect samples from the apical side.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = (dQ/dt) / (A * C_0) Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber)

      • A is the surface area of the filter membrane

      • C_0 is the initial concentration of the drug in the donor chamber

    • Calculate the efflux ratio: P_app (B to A) / P_app (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing start Poorly Soluble Quinoline Compound solubility Solubility Assessment start->solubility formulation_strategy Select Formulation Strategy solubility->formulation_strategy solid_dispersion Solid Dispersion formulation_strategy->solid_dispersion High MPt nanosuspension Nanosuspension formulation_strategy->nanosuspension High Dose lipid_based Lipid-Based Formulation formulation_strategy->lipid_based High LogP dissolution In Vitro Dissolution solid_dispersion->dissolution nanosuspension->dissolution lipid_based->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study In Vivo Pharmacokinetic Study permeability->pk_study bioavailability Assess Bioavailability pk_study->bioavailability bioavailability->formulation_strategy Unsuccessful end Optimized Formulation bioavailability->end Successful

Caption: A generalized workflow for developing and testing strategies to enhance the oral bioavailability of quinoline-based compounds.

Caption: A decision tree for troubleshooting low oral bioavailability of quinoline-based compounds.

signaling_pathway cluster_absorption Intestinal Absorption Pathway cluster_metabolism First-Pass Metabolism lumen GI Lumen (Quinoline Compound) enterocyte Enterocyte lumen->enterocyte Absorption enterocyte->lumen Efflux bloodstream Bloodstream enterocyte->bloodstream Systemic Circulation liver Liver (CYP450 Enzymes) bloodstream->liver efflux P-gp Efflux metabolites Metabolites liver->metabolites Metabolism

Caption: Key pathways influencing the oral bioavailability of quinoline-based compounds.

References

Technical Support Center: N-(quinolin-6-yl)acetamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-(quinolin-6-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the acetylation of 6-aminoquinoline.

Issue Potential Cause(s) Recommended Action(s)
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature too high or prolonged reaction time. 3. Side reactions: Formation of di-acetylated or other byproducts. 4. Poor quality of reagents: Impurities in 6-aminoquinoline or acetic anhydride.1. Reaction Monitoring: Monitor reaction progress by TLC or HPLC to ensure completion. 2. Temperature Control: Maintain a controlled temperature profile. Consider a lower temperature for a longer duration. 3. Stoichiometry Control: Use a slight excess of the limiting reagent. 4. Reagent Purity: Ensure the purity of starting materials through appropriate analytical techniques.
Product Purity Issues 1. Presence of unreacted 6-aminoquinoline: Incomplete reaction or inefficient purification. 2. Formation of di-acetylated byproduct: Use of excess acetic anhydride or harsh reaction conditions. 3. Color formation: Oxidation of 6-aminoquinoline or impurities.1. Purification Optimization: Optimize the crystallization solvent system to effectively remove unreacted starting material. 2. Reagent Addition: Add acetic anhydride slowly and in a controlled manner to the reaction mixture. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Exothermic Reaction Difficult to Control 1. Rapid addition of acetic anhydride: Leads to a rapid increase in temperature. 2. Inadequate heat removal: Insufficient cooling capacity of the reactor for the scale of the reaction.1. Controlled Addition: Add acetic anhydride dropwise or in portions, monitoring the internal temperature closely. 2. Efficient Cooling: Ensure the reactor's cooling system is adequate for the batch size. Consider using a jacketed reactor with a circulating coolant.
Poor Product Isolation/Crystallization 1. Inappropriate solvent system: The chosen solvent may not provide good crystal formation or may lead to oiling out. 2. Presence of impurities: Impurities can inhibit crystallization or affect crystal morphology. 3. Rapid cooling: Fast cooling can lead to the formation of small, impure crystals.1. Solvent Screening: Perform a solvent screen to identify a suitable crystallization solvent or solvent mixture. 2. Crude Purification: Consider a pre-purification step (e.g., charcoal treatment) to remove colored impurities before crystallization. 3. Controlled Cooling: Implement a gradual cooling profile to promote the growth of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns involve the handling of acetic anhydride and managing the exothermic nature of the acylation reaction. Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water.[1][2][3][4][5] The acetylation of 6-aminoquinoline is an exothermic process, and on a large scale, the heat generated can lead to a thermal runaway if not properly controlled. It is crucial to have adequate cooling and to control the rate of addition of acetic anhydride.

Q2: What are common byproducts in the acetylation of 6-aminoquinoline and how can they be minimized?

A2: A common byproduct is the di-acetylated product, formed by the acylation of the newly formed amide. This can be minimized by using a controlled stoichiometry of acetic anhydride (slight excess of the amine or equimolar amounts) and by maintaining a moderate reaction temperature. Over-acylation is more likely at higher temperatures and with a large excess of the acetylating agent.

Q3: What solvent is recommended for the scale-up synthesis?

A3: The choice of solvent is critical for reaction control, product isolation, and safety.[6] Aprotic solvents such as toluene, ethyl acetate, or dichloromethane are often used for acylation reactions. For a greener process, consider solvents with a better safety and environmental profile. The ideal solvent should provide good solubility for the starting materials and allow for easy crystallization of the product.

Q4: How can I improve the color of the final product?

A4: Dark coloration in the final product can be due to the oxidation of 6-aminoquinoline or the presence of colored impurities. To improve the color, consider the following:

  • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Use purified starting materials.

  • Treat the crude product solution with activated charcoal before crystallization.

Q5: What are the critical process parameters to monitor during scale-up?

A5: Key parameters to monitor include:

  • Temperature: To control the reaction rate and prevent thermal runaway.

  • Rate of addition of reagents: To manage the exotherm.

  • Stirring speed: To ensure proper mixing and heat transfer.

  • Reaction progress: Using in-process controls like TLC or HPLC to determine the reaction endpoint.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific scales and equipment.

  • Reaction Setup:

    • Charge a clean, dry, jacketed reactor with 6-aminoquinoline and a suitable aprotic solvent (e.g., toluene).

    • Begin agitation and inert the reactor with nitrogen.

    • Cool the mixture to 0-5 °C using a circulating coolant in the reactor jacket.

  • Reagent Addition:

    • Slowly add acetic anhydride (1.0 to 1.1 equivalents) to the cooled solution of 6-aminoquinoline over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC until the 6-aminoquinoline is consumed.

  • Work-up and Isolation:

    • Upon reaction completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to obtain the pure product.

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents Charge 6-aminoquinoline and Solvent inert_cool Inert with N2 and Cool to 0-5 °C charge_reagents->inert_cool add_acetic_anhydride Slowly Add Acetic Anhydride inert_cool->add_acetic_anhydride react_monitor React at Room Temperature & Monitor add_acetic_anhydride->react_monitor quench Quench with NaHCO3 (aq) react_monitor->quench extract_wash Extract and Wash quench->extract_wash concentrate Concentrate extract_wash->concentrate recrystallize Recrystallize concentrate->recrystallize dry Dry Product recrystallize->dry

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Reaction Complete? start->check_completion check_impurities Significant Impurities? check_completion->check_impurities Yes increase_time_temp Increase Reaction Time/Temp check_completion->increase_time_temp No check_conditions Harsh Conditions? check_impurities->check_conditions No optimize_purification Optimize Purification check_impurities->optimize_purification Yes reduce_temp Reduce Temperature check_conditions->reduce_temp Yes control_stoichiometry Control Stoichiometry check_conditions->control_stoichiometry No end Yield Improved increase_time_temp->end optimize_purification->end reduce_temp->end control_stoichiometry->end

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Managing Impurities in the Industrial Production of N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of N-(quinolin-6-yl)acetamide. The information herein is designed to address specific challenges related to impurity identification, control, and analysis.

Troubleshooting Guide

Q1: My final product of this compound shows an unexpected peak in the HPLC analysis, eluting close to the main peak. What could this be?

A1: An unexpected peak eluting near the main product peak could be a process-related impurity. Common impurities in the synthesis of this compound include unreacted starting materials, by-products, and over-acetylated species.

  • 6-Aminoquinoline (Starting Material): Incomplete acetylation will result in the presence of the starting material, 6-aminoquinoline.

  • N,N-diacetyl-6-aminoquinoline (By-product): Over-acetylation of 6-aminoquinoline can lead to the formation of N,N-diacetyl-6-aminoquinoline. The formation of N,N-diacetylamines is a known side reaction in the acetylation of amines, particularly when using a large excess of acetic anhydride.[1]

  • Isomeric Impurities: Depending on the synthetic route of the precursor 6-aminoquinoline, isomeric aminoquinolines could be present and subsequently acetylated.

To identify the peak, it is recommended to synthesize or procure reference standards for these potential impurities and compare their retention times with the unknown peak.

Q2: I am observing a significant amount of a di-acetylated impurity in my product. How can I minimize its formation?

A2: The formation of N,N-diacetyl-6-aminoquinoline is favored by harsh acetylation conditions. To minimize this impurity, consider the following process modifications:

  • Control of Acetylating Agent Stoichiometry: Use a controlled molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to 6-aminoquinoline. A significant excess of the acetylating agent increases the likelihood of di-acetylation.[1]

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time can help to selectively favor the formation of the mono-acetylated product.

  • Choice of Acetylating Agent: The reactivity of the acetylating agent can influence the formation of by-products. While highly reactive agents like acetyl chloride can be effective, they may also lead to more side reactions. Acetic anhydride is a common alternative.

  • pH Control: Maintaining a slightly basic or neutral pH during the reaction can help to control the reactivity of the amino group and minimize over-acetylation.

Q3: My this compound product is discolored (yellow or brown). What is the likely cause and how can I address it?

A3: Discoloration in quinoline derivatives is often due to the formation of trace oxidized impurities. The quinoline ring system can be susceptible to oxidation, especially upon exposure to air and light.

  • Minimize Exposure to Air and Light: Store the product and its intermediates under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers.

  • Purification: Recrystallization or column chromatography can be effective in removing colored impurities.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during storage may be considered, but this would need to be carefully evaluated for its impact on the final product's quality and regulatory acceptance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, identified through forced degradation studies, are hydrolysis and oxidation.[2]

  • Hydrolysis: The acetamide group can undergo hydrolysis under both acidic and basic conditions to yield 6-aminoquinoline and acetic acid.

  • Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can also lead to degradation.

Q2: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A2: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are key considerations.

Impurity ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%

Table 1: ICH Q3A(R2) Thresholds for New Drug Substances. These thresholds are often applied to late-stage intermediates.

Q3: What analytical technique is most suitable for monitoring impurities in this compound production?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the analysis of this compound and its related impurities. A well-developed HPLC method can provide the necessary specificity, sensitivity, and accuracy to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of this compound and its Process-Related Impurities

This method is designed for the separation and quantification of this compound, 6-aminoquinoline, and N,N-diacetyl-6-aminoquinoline.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to achieve a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before analysis.
Oxidative Degradation Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Visualizations

Impurity_Formation_Pathway 6-Aminoquinoline 6-Aminoquinoline This compound This compound 6-Aminoquinoline->this compound Acetylation (Desired Reaction) N,N-diacetyl-6-aminoquinoline N,N-diacetyl-6-aminoquinoline This compound->N,N-diacetyl-6-aminoquinoline Over-Acetylation (Side Reaction)

Caption: Impurity Formation Pathway in this compound Synthesis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Weighing Weigh Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Report Results Quantification->Reporting

References

Strategies to reduce toxicity of N-(quinolin-6-yl)acetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Mitigating Toxicity for Drug Development Professionals

Introduction

Welcome to the technical support guide for researchers working with N-(quinolin-6-yl)acetamide analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, like many nitrogen-containing heterocycles, quinoline derivatives can present significant toxicity challenges, including cytotoxicity, genotoxicity, and hepatotoxicity, which can derail promising drug discovery programs.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the mechanisms of toxicity, robust assays for characterization, and logical strategies for chemical modification to reduce toxicity while preserving therapeutic efficacy.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the toxicity of quinoline-based compounds.

Q1: What are the primary mechanisms driving the toxicity of quinoline analogs?

A1: The toxicity of quinoline derivatives is often linked to their metabolic activation.[5][6] The primary mechanism of concern is oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver.[5]

  • Epoxide Formation: The quinoline ring, particularly at the 5,6-position, can be oxidized to form a highly reactive and electrophilic epoxide intermediate. This epoxide can covalently bind to nucleophilic macromolecules like DNA and proteins, leading to DNA adducts, protein dysfunction, and subsequent genotoxicity and cytotoxicity.[5] The formation of 5,6-dihydroxy-5,6-dihydroquinoline is a key indicator of this metabolic pathway.[5]

  • Oxidative Stress: Quinoline metabolism can also generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and trigger apoptotic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7]

  • Structure-Toxicity Relationship (STR): The specific functional groups attached to the quinoline core heavily influence its toxic potential.[8] For example, the presence and position of electron-withdrawing or electron-donating groups can alter the metabolic profile and reactivity of the molecule.

Below is a diagram illustrating the metabolic activation pathway, a critical concept for understanding quinoline-induced toxicity.

Quinoline_Metabolism cluster_0 Phase I Metabolism (Liver Microsomes) cluster_1 Toxic Outcomes Parent This compound (Parent Compound) CYP450 CYP450 Enzymes (e.g., CYP1A2, 3A4) Parent->CYP450 Oxidation Epoxide Reactive 5,6-Epoxide Intermediate CYP450->Epoxide DNA DNA Epoxide->DNA Covalent Binding Protein Cellular Proteins Epoxide->Protein Covalent Binding Adducts DNA & Protein Adducts Toxicity Genotoxicity & Cytotoxicity Adducts->Toxicity

Caption: Metabolic activation of the quinoline ring to a reactive epoxide.

Q2: My lead compound is active, but how do I get a preliminary idea of its potential toxicity without extensive in vivo studies?

A2: A tiered approach using in silico and in vitro assays is highly effective for early-stage toxicity profiling.

  • In Silico Prediction: Computational tools can predict potential liabilities. Quantitative Structure-Toxicity Relationship (QSTR) models and platforms like DEREK Nexus or TOPKAT can flag structural alerts for mutagenicity, carcinogenicity, and other toxicities.[9][10] These tools can help prioritize which analogs to synthesize and test.

  • In Vitro Cytotoxicity Assays: The first experimental step is to assess general cytotoxicity against a panel of cell lines. It is crucial to include both cancer cell lines (to assess efficacy) and a non-cancerous cell line (e.g., human fibroblasts, hepatocytes) to determine a selectivity index.[11] Common assays include the MTT, MTS, or LDH release assays.[12]

  • Hepatotoxicity Screening: Since the liver is the primary site of quinoline metabolism, assessing toxicity in human liver cells (e.g., HepG2) is critical.[7]

  • Genotoxicity Screening: The Ames test (bacterial reverse mutation assay) is a standard screen for mutagenicity. The inclusion of a liver microsome fraction (S9) is essential to detect metabolites that are mutagenic.[5]

Section 2: Troubleshooting Guide - High In Vitro Toxicity

This section provides actionable steps if your this compound analog exhibits undesirable toxicity in early screening.

Scenario: My lead analog shows potent activity against my target cancer cell line (e.g., IC50 < 1 µM) but is equally toxic to a normal human cell line (e.g., HepG2), indicating a poor therapeutic window.

Troubleshooting Workflow

The following workflow provides a logical progression from identifying the problem to designing a solution.

Troubleshooting_Workflow Start High In Vitro Toxicity Observed Step1 Step 1: Assess Metabolic Stability (Microsomal Stability Assay) Start->Step1 Decision1 Is the compound metabolically unstable? Step1->Decision1 Step2 Step 2: Identify Metabolites (LC-MS/MS with Liver Microsomes) Decision2 Are reactive metabolites (e.g., epoxides, quinone-imines) identified? Step2->Decision2 Decision1->Step2 Yes Strategy3 Strategy C: Modulate Physicochemical Properties Decision1->Strategy3 No (toxicity may be on-target pharmacology) Strategy1 Strategy A: Block Metabolic Hotspots Decision2->Strategy1 Yes Strategy2 Strategy B: Bioisosteric Replacement Decision2->Strategy2 Yes End Synthesize & Re-evaluate Analogs Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for addressing high in vitro toxicity.

Strategy A: Block Metabolic Hotspots

Rationale: If metabolic instability is confirmed and reactive metabolites are suspected, a direct approach is to block the sites of metabolism (metabolic "hotspots"). For quinolines, this is often the C5 and C8 positions.

Experimental Approach:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP450-mediated bond cleavage (the Kinetic Isotope Effect). This is the most conservative bioisosteric replacement.[13]

  • Fluorination: Introducing a small, highly electronegative fluorine atom at a metabolic hotspot can block oxidation at that site. Fluorine can also modulate the pKa and lipophilicity of the molecule, potentially improving other drug-like properties.[13]

Example Data:

CompoundModificationMicrosomal Half-Life (t½, min)Cytotoxicity IC50 (HepG2, µM)
Parent AnalogNone151.2
Analog 1A 5-Fluoro4510.5
Analog 1B 8-Fluoro388.7
Analog 1C 5-Deutero252.1

This is representative data for illustrative purposes.

Strategy B: Bioisosteric Replacement of the Quinoline Core

Rationale: If blocking metabolic hotspots is insufficient or negatively impacts potency, a more significant modification is to replace the entire quinoline ring with a different heterocycle.[14][15] Bioisosteric replacement aims to retain the key pharmacophoric features required for biological activity while altering the molecule's metabolic profile and physicochemical properties.[16]

Common Bioisosteres for Quinoline:

  • Naphthyridine: Lacks the carbocyclic ring susceptible to epoxidation.

  • Quinazoline: Can alter metabolic pathways and receptor interactions.

  • Thienopyridine: Has been shown to be a useful replacement to reduce toxicity in some contexts.[17]

  • Benzothiazole or Benzoxazole: Can mimic the steric and electronic properties of the quinoline core.

Considerations: This is a non-trivial synthetic effort. The choice of bioisostere should be guided by computational modeling (docking) to ensure the new scaffold can adopt the correct binding orientation in the target protein.

Strategy C: Modulate Physicochemical Properties

Rationale: Sometimes, toxicity is not due to reactive metabolites but to off-target effects or poor physical properties (e.g., low solubility leading to aggregation). Modifying the N-acetamide side chain or other substituents can fine-tune properties like lipophilicity (LogP) and solubility.

Experimental Approach:

  • Vary Side Chain: Modify the acetamide group. Introduce small polar groups (e.g., hydroxyl, small ethers) to increase solubility and reduce LogP.

  • Homologation: Systematically lengthen or shorten alkyl chains to find an optimal balance between potency and physical properties.

Section 3: Key Experimental Protocols

For any toxicity mitigation strategy to be successful, it must be guided by reliable data. Here are standardized, step-by-step protocols for essential in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • Human cell lines (e.g., HepG2, A549, and a target cancer line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO, final concentration ≤0.5%)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of your this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation:

  • Vehicle Control: Should show >95% viability compared to the untreated control.

  • Positive Control: Doxorubicin should yield a potent IC50 value consistent with literature reports for the cell line used.

  • Z'-factor: For assay validation in a high-throughput setting, a Z'-factor between 0.5 and 1.0 indicates a robust assay.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by liver enzymes (primarily CYP450s) in a subcellular fraction (microsomes). A rapid clearance suggests high potential for metabolic liabilities.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and positive controls (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)

  • 96-well plates and an LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs and the NADPH system on ice. Prepare a working solution of HLMs in phosphate buffer (e.g., final protein concentration 0.5 mg/mL).

  • Reaction Mixture: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The T=0 time point sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.

  • Time Points: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the acetonitrile stop solution.

  • Sample Processing: Once all time points are collected, centrifuge the stop-solution plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).

Self-Validation:

  • -NADPH Control: Run a parallel incubation without the NADPH system. The compound concentration should remain stable, confirming metabolism is enzyme-dependent.

  • Positive Controls: Verapamil should show rapid clearance (short t½), while Warfarin should be relatively stable (long t½), confirming the activity of the microsomal batch.

References

Enhancing the selectivity of N-(quinolin-6-yl)acetamide for its target

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(quinolin-6-yl)acetamide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the target selectivity of this compound. The following information is based on established principles of medicinal chemistry and kinase inhibitor development, using a representative tyrosine kinase, herein referred to as "Target Kinase A," as a plausible target for the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the presumed target class for this compound and what are the common challenges?

A1: The this compound scaffold is frequently utilized in the design of protein kinase inhibitors. Protein kinases share a highly conserved ATP-binding pocket, which often leads to a lack of selectivity and off-target effects for ATP-competitive inhibitors.[1] The primary challenge is to achieve high potency for the intended target (Target Kinase A) while minimizing activity against other structurally similar kinases, which can cause toxicity or other undesirable effects.[1][2]

Q2: What are the initial steps to assess the selectivity profile of my this compound-based inhibitor?

A2: The initial step is to perform a broad kinase selectivity panel screen.[3] This typically involves testing your compound at a fixed concentration (e.g., 1 µM) against a large number of kinases (e.g., >100) representative of the human kinome.[3][4] The results will provide a "selectivity score" and identify potential off-targets that need to be addressed.

Q3: What are the main strategies to improve the selectivity of a kinase inhibitor like this compound?

A3: There are several established strategies:

  • Structure-Based Drug Design: Modify the compound to exploit non-conserved regions of the ATP-binding pocket. This can involve adding bulky substituents that cause a steric clash with kinases that have a large "gatekeeper" residue, while being tolerated by targets with a smaller gatekeeper.[5]

  • Targeting Substrate Binding Sites: Develop inhibitors that interact with the less conserved substrate-binding site in addition to the ATP pocket. This can significantly improve selectivity.[1]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond can lead to exceptional selectivity.[5]

  • Allosteric Inhibition: Design compounds that bind to less conserved allosteric sites outside the ATP pocket, which can offer high selectivity.

  • Computational Modeling: Utilize computational methods to predict off-targets and guide the rational design of more selective analogs by analyzing the binding site microenvironments of various kinases.[6]

Q4: My compound is showing activity against a closely related kinase. How can I address this?

A4: This is a common issue. First, obtain the crystal structures of your primary target and the off-target kinase. Compare the ATP-binding pockets to identify differences in amino acid residues. Even subtle differences can be exploited. For example, a difference in the size of the gatekeeper residue can be a key opportunity for designing more selective compounds.[5] Computational approaches, such as molecular dynamics simulations, can also help understand the energetic costs of binding to different kinases and guide modifications.[7]

Troubleshooting Guides

Issue 1: Poor Selectivity in Initial Kinase Panel Screen
  • Problem: The compound inhibits a wide range of kinases, indicating it is a "promiscuous" inhibitor.[2]

  • Troubleshooting Steps:

    • Analyze the Data: Identify the families of kinases that are most potently inhibited. Are they structurally related?

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small number of analogs with modifications at different positions of the quinoline ring and the acetamide group. This can help identify which parts of the molecule are key for binding and which can be modified to improve selectivity.

    • Computational Docking: Perform molecular docking of your compound into the binding sites of both the desired target and the identified off-targets. This can provide insights into the binding modes and suggest modifications to disfavor binding to off-targets.[6]

    • Consider Bivalent Inhibitors: A more advanced strategy involves linking your inhibitor to a peptide or another small molecule that binds to a secondary site on the target kinase, creating a bivalent inhibitor with greatly enhanced selectivity.[5]

Issue 2: Inconsistent Results in Selectivity Assays
  • Problem: High variability in IC50 or Ki values between different assay runs or different assay formats (e.g., biochemical vs. cell-based).

  • Troubleshooting Steps:

    • Assay Format: Be aware that different assay formats can yield different results. For instance, a biochemical assay measures direct enzyme inhibition, while a cell-based assay is influenced by factors like cell permeability and efflux pumps.

    • ATP Concentration: In competitive binding assays, the IC50 value is highly dependent on the ATP concentration used. Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase.

    • Compound Stability and Solubility: Poor solubility can lead to compound precipitation and inaccurate results. Verify the solubility of your compound in the assay buffer.

    • Enzyme Purity and Activity: Ensure the kinase used in the assay is pure and has consistent activity.

Quantitative Data Summary

The following table presents hypothetical inhibitory activity data for this compound and two modified analogs against our "Target Kinase A" and a common off-target, "Off-Target Kinase B". This illustrates how structural modifications can improve the selectivity profile.

Compound IDModificationTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Index (B/A)
Lead-01 This compound501503
Analog-02 Added methyl group at C4 of quinoline4590020
Analog-03 Replaced acetamide with cyclopropylamide65>10,000>153

Selectivity Index is calculated as IC50 (Off-Target) / IC50 (Target). A higher number indicates greater selectivity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol is adapted for a high-throughput kinase selectivity screen.[3][8]

Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)[3]

  • Compound of interest (e.g., this compound) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay reagents.

  • 384-well plates.

  • Multichannel pipettes or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 384-well plate, add 1 µl of the compound at various concentrations (for a dose-response curve) or at a single concentration (for a single-point screen).[8]

  • Prepare the Kinase Working Stock and ATP/Substrate Working Stock according to the manufacturer's protocol.[8]

  • Add 2 µl of the Kinase Working Stock to each well containing the compound.

  • Initiate the reaction by adding 2 µl of the ATP/Substrate Working Stock to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a rapid method to screen for ligand binding to a protein kinase without needing a functional assay.[9]

Objective: To confirm direct binding of the compound to the target kinase by measuring the thermal stabilization of the protein upon ligand binding.[9]

Materials:

  • Purified Target Kinase A.

  • Test compound in DMSO.

  • SYPRO Orange dye.

  • Real-time PCR instrument with a thermal ramping feature.

  • Appropriate assay buffer.

Procedure:

  • Prepare a master mix containing the purified kinase and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.

  • As the protein unfolds, the SYPRO Orange dye will bind to the exposed hydrophobic regions and fluoresce.

  • The melting temperature (Tm) is the midpoint of this transition. Binding of a ligand will stabilize the protein, resulting in an increase in the Tm.

  • Plot the change in Tm (ΔTm) as a function of compound concentration to determine the binding affinity.

Visualizations

Caption: Hypothetical signaling pathway for Target Kinase A.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Validation & Optimization cluster_selectivity Selectivity Improvement A Synthesize This compound Analogs B Kinase Panel Screen (Single Concentration) A->B C Identify Hits and Off-Targets B->C D Dose-Response Assay (IC50 Determination) C->D E Orthogonal Assay (e.g., DSF) D->E F SAR Analysis E->F G Structure-Based Design F->G H Synthesize Optimized Analogs G->H I Re-screen Analogs H->I I->D Iterate

Caption: Workflow for enhancing inhibitor selectivity.

Troubleshooting_Logic Start Compound shows poor selectivity CheckSAR Is there a clear Structure-Activity Relationship? Start->CheckSAR CheckStructure Are crystal structures of target and off-target available? CheckSAR->CheckStructure Yes Strategy2 Systematic Analog Synthesis to build SAR. CheckSAR->Strategy2 No Strategy1 Rational Design: Exploit differences in binding pockets. CheckStructure->Strategy1 Yes Strategy3 Broaden search for novel scaffolds. CheckStructure->Strategy3 No End Proceed with optimized compound Strategy1->End Strategy2->End Strategy3->End

Caption: Troubleshooting logic for poor selectivity.

References

Validation & Comparative

N-(quinolin-6-yl)acetamide in Cancer Therapy: A Comparative Analysis with Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-(quinolin-6-yl)acetamide and its analogs, evaluating their potential as anticancer agents through a review of their performance against various cancer cell lines and their impact on key signaling pathways.

Comparative Anticancer Activity

The anticancer potential of quinoline derivatives is significantly influenced by the nature and position of their substituents. To provide a comparative perspective, this section will focus on derivatives of this compound where the acetamide group is incorporated into or replaced by other functional moieties. A key area of investigation for quinoline derivatives has been their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

A study by Zhang et al. (2021) identified a series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent inhibitors of PI3Kα, a key component of the PI3K pathway.[1] These compounds share the quinolin-6-yl core with this compound but feature an oxadiazole linker. Their activity against PI3Kα and various cancer cell lines provides valuable insight into the potential of the quinolin-6-yl scaffold.

Another relevant comparison can be drawn from a study by Ghorab et al. (2014) on 2-cyano-N-(quinolin-3-yl)acetamide.[2] While the substitution is at the 3-position of the quinoline ring, this compound also possesses an acetamide-like functional group and has demonstrated cytotoxic activity.

The following table summarizes the in vitro anticancer activities of these quinoline derivatives.

CompoundStructureTargetCancer Cell LineIC50 (µM)Reference
This compound this compound structureN/AData not availableData not availableN/A
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-25) ES-25 structurePI3KαHCT116 (Colon)1.23[1]
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) ES-27 structure (A representative structure of the series is shown)PI3KαHCT116 (Colon)0.85[1]
2-cyano-N-(quinolin-3-yl)acetamide 2-cyano-N-(quinolin-3-yl)acetamide structureN/AEhrlich ascites carcinoma (EAC)2.14 (µg/mL)[2]

Experimental Protocols

The evaluation of the anticancer activity of these quinoline derivatives typically involves in vitro assays to determine their cytotoxicity and target-specific inhibitory effects.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

PI3Kα Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the PI3Kα enzyme.

Protocol:

  • Reagent Preparation: Recombinant human PI3Kα enzyme, the substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the PI3Kα enzyme in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate and ATP to the enzyme-compound mixture.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of ADP produced (which is proportional to the enzyme activity) is quantified using a detection reagent, often in a luminescence-based format.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. The inhibitory activity of quinoline derivatives, such as the 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide series, on PI3Kα suggests that this pathway is a key mechanism of their anticancer action.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth QuinolineDerivative Quinoline Derivative (e.g., ES-27) QuinolineDerivative->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.

Conclusion

While direct experimental evidence for the anticancer activity of this compound remains elusive, the analysis of structurally similar quinoline derivatives provides a strong rationale for its potential as an anticancer agent. The demonstrated efficacy of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors suggests that this compound may also target the PI3K/Akt/mTOR pathway. Further investigation into the synthesis and biological evaluation of this compound is warranted to definitively characterize its anticancer properties and to explore its potential for further development as a therapeutic agent. The comparative data presented in this guide, alongside the detailed experimental protocols and the elucidated signaling pathway, offer a valuable resource for researchers in the field of oncology and drug discovery.

References

Comparative Efficacy of N-(quinolin-6-yl)acetamide and Its Analogs in Targeting the PI3Kα Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, N-(quinolin-6-yl)acetamide and its analogs have emerged as a promising class of molecules, particularly in the context of anticancer research. This guide provides a comparative analysis of the efficacy of this compound and its structurally related analogs, with a focus on their inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a critical cancer-related signaling pathway.

Quantitative Efficacy Comparison

Recent studies have identified derivatives of this compound that exhibit potent inhibitory activity against PI3Kα. The following table summarizes the in vitro efficacy of key analogs.

Compound IDStructureTargetIC50 (μM)
This compound PI3KαData not available
ES-25 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide with a morpholinoethyl side chainPI3Kα0.23[1][2]
ES-27 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide with a piperidinoethyl side chainPI3Kα0.31[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The primary mechanism of action for the active analogs of this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, lead to the constitutive activation of this pathway, driving tumor progression.

By inhibiting PI3Kα, these compounds block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The downstream consequences of PI3K/Akt pathway inhibition include the induction of apoptosis and the suppression of cell proliferation.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound analogs.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Analogs Inhibitor->PI3K inhibits Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

The synthesis of the 1,3,4-oxadiazole-based analogs of this compound is a multi-step process. A general workflow is outlined below.

Synthesis_Workflow start Quinoline-6- carbohydrazide step1 Reaction with CS2 and KOH start->step1 step2 Formation of 1,3,4-oxadiazole-2-thiol step1->step2 step3 Alkylation with 2-chloro-N,N- substituted acetamide step2->step3 final_product 2-(5-(quinolin-6-yl)- 1,3,4-oxadiazol-2-yl)acetamide Derivatives step3->final_product

References

Structure-Activity Relationship of N-(quinolin-6-yl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(quinolin-6-yl)acetamide scaffold is a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent inhibitory activity against various protein kinases and have shown significant anti-proliferative effects in cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data, to inform future drug design and development efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly contingent on the nature and position of substituents on the quinoline ring and modifications to the acetamide moiety. The following sections and tables summarize the in vitro inhibitory activities of representative compounds against key protein kinases and cancer cell lines.

Kinase Inhibitory Activity

This compound derivatives have been investigated as inhibitors of several kinases, including Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial components of signaling pathways that are often dysregulated in cancer.

Table 1: PI3Kα and mTOR Inhibitory Activity of this compound Analogs

Compound IDCore Scaffold ModificationR Group on AcetamideTarget KinaseIC50 (nM)
ES-25 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)HPI3KαData not specified
ES-27 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)HPI3KαData not specified
17e N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide-PI3Kα1.7
17e N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide-mTORData not specified

Data for ES-25 and ES-27 indicated them as potent inhibitors, but specific IC50 values were not provided in the abstract.[1]Compound 17e was identified as a potent dual PI3K/mTOR inhibitor.[2][3]

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data reveals that substitutions on the quinoline ring can significantly impact cytotoxicity.

Table 2: Antiproliferative Activity of Quinolinone Acetamide Derivatives

Compound IDCore ScaffoldR Group on AcetamideCancer Cell LineIC50 (µM)
18 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxyN-(naphthalen-2-yl)NPC-TW01 (Nasopharyngeal)0.6
18 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxyN-(naphthalen-2-yl)H661 (Lung Carcinoma)>50
18 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxyN-(naphthalen-2-yl)Hep3B (Hepatoma)>50
18 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxyN-(naphthalen-2-yl)A498 (Renal Carcinoma)>50
18 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxyN-(naphthalen-2-yl)MKN45 (Gastric Cancer)>50

Compound 18 demonstrated potent and selective activity against the NPC-TW01 cell line.[4]

Structure-Activity Relationship Insights

Based on the available data, several key SAR trends can be elucidated:

  • Scaffold Rigidity and Planarity: The introduction of a 1,3,4-oxadiazole ring, as seen in compounds ES-25 and ES-27, appears to be favorable for PI3Kα inhibition.[1] This modification likely influences the orientation of the quinoline moiety within the kinase active site.

  • Aryl Substituents: The presence of a benzenesulfonamide group in compound 17e is critical for its potent dual PI3K/mTOR inhibitory activity.[2][3] This highlights the importance of exploring various aryl substitutions on the core scaffold.

  • Modifications at the 6-position: The linkage at the 6-position of the quinoline ring is a key determinant of activity. The ether linkage in compound 18, combined with the bulky naphthalen-2-yl group on the acetamide, resulted in high potency and selectivity for nasopharyngeal carcinoma cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.

General Synthesis of this compound

The synthesis of the parent compound, this compound, typically involves the acetylation of 6-aminoquinoline.

Procedure:

  • Dissolve 6-aminoquinoline in a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and pyridine.

  • Add acetic anhydride dropwise to the solution while stirring.

  • Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours).

  • Allow the mixture to cool to room temperature, during which the product may precipitate.

  • Pour the reaction mixture into ice-cold water to precipitate the product fully.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Plate reader or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by heating.

  • Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Measure the signal using a plate reader (luminescence, fluorescence) or a scintillation counter (radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[4][6][7][8]

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (MTT, IC50 Determination) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis Inhibitor Quinolinone Derivatives Inhibitor->VEGFR2

References

Validating the Anti-Cancer Potential of N-(quinolin-6-yl)acetamide: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and well-tolerated anti-cancer therapeutics is a cornerstone of modern oncological research. Quinoline scaffolds have emerged as a promising class of compounds, with numerous derivatives demonstrating potent anti-tumor activity through diverse mechanisms of action. This guide focuses on the validation of the anti-cancer activity of a specific quinoline derivative, N-(quinolin-6-yl)acetamide, by comparing its potential in vivo performance with established quinoline-based inhibitors targeting distinct and critical cancer-related pathways.

While in vivo data for this compound is not yet publicly available, its structural similarity to other bioactive quinolines suggests its potential as an anti-cancer agent. This document provides a framework for its in vivo evaluation by presenting a comparative analysis with three well-characterized quinoline derivatives: Omipalisib (GSK2126458), a PI3K/mTOR inhibitor; Lapatinib, an EGFR/HER2 dual tyrosine kinase inhibitor; and a representative quinoline-chalcone derivative that functions as a microtubule polymerization inhibitor. By examining their mechanisms of action, in vivo efficacy, and the experimental protocols utilized for their validation, we provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound.

Comparative Analysis of Quinoline-Based Anti-Cancer Agents

To contextualize the potential of this compound, we compare it with three quinoline derivatives that have demonstrated in vivo anti-cancer efficacy. The following table summarizes their key characteristics and available in vivo data.

Compound Target/Mechanism of Action In Vivo Model Cancer Type Dosing Regimen Tumor Growth Inhibition (TGI) Reference
This compound Hypothesized anti-cancer activity-----
Omipalisib (GSK2126458) PI3K/mTOR inhibitorNude mouse xenograft (BT474 cells)Breast Cancer300 µg/kg, p.o.Dose-dependent tumor growth inhibition[1][2]
Lapatinib EGFR/HER2 inhibitorAthymic nude mice (SUM149 cells)Breast Cancer100 mg/kg, p.o., twice dailySignificant tumor growth inhibition, especially in combination with radiation[3][4]
Quinoline-Chalcone (Compound 27) Microtubule polymerization inhibitorAthymic nude mice (Hollow Fiber Assay)Various150 mg/kg, i.p.Well-tolerated with noted anti-tumor activity[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these quinoline derivatives is crucial for designing effective validation studies for this compound.

PI3K/Akt/mTOR Signaling Pathway (Target of Omipalisib)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Omipalisib dually inhibits PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.[6][7]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTORC1 Omipalisib->mTORC2

PI3K/Akt/mTOR signaling pathway inhibited by Omipalisib.
EGFR/HER2 Signaling Pathway (Target of Lapatinib)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Lapatinib inhibits the kinase activity of both EGFR and HER2.[8][9]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Ras Ras EGFR_HER2->Ras PI3K PI3K EGFR_HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Lapatinib Lapatinib Lapatinib->EGFR_HER2

EGFR/HER2 signaling pathway inhibited by Lapatinib.
Microtubule Polymerization (Target of Quinoline-Chalcones)

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Certain quinoline-chalcone derivatives inhibit cancer cell growth by binding to tubulin and preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis.

Microtubule_Inhibition cluster_inhibition Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule CellCycleArrest G2/M Arrest Depolymerization->Tubulin QuinolineChalcone Quinoline- Chalcone QuinolineChalcone->Tubulin binds to Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow CellCulture 1. Cancer Cell Culture TumorInoculation 3. Tumor Cell Inoculation CellCulture->TumorInoculation AnimalAcclimation 2. Animal Acclimation AnimalAcclimation->TumorInoculation TumorGrowth 4. Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Treatment Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

References

A Comparative Analysis of N-(quinolin-6-yl)acetamide Derivatives and Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known Phosphoinositide 3-kinase (PI3K) inhibitors and discusses the potential of novel chemical scaffolds related to N-(quinolin-6-yl)acetamide. While this compound itself is not an established PI3K inhibitor, recent research into structurally related compounds has identified a new class of potential PI3Kα inhibitors, highlighting the promise of the quinoline core in designing novel therapeutics.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for drug development.[3][4] This guide will delve into the characteristics of both broad-spectrum (pan) and isoform-selective PI3K inhibitors, presenting key data to aid in research and development efforts.

Emerging Quinoline-Based PI3K Inhibitors

Recent advancements in drug discovery have explored novel chemical scaffolds for PI3K inhibition. A notable study identified derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide as potent PI3Kα inhibitors through a docking-based virtual screening approach.[5] This discovery is significant as it introduces a new structural class for targeting PI3Kα, which is frequently mutated in various cancers.[5]

Table 1: Activity of Novel Quinoline-Based PI3Kα Inhibitors

Compound PI3Kα IC50 (nM)
ES-25 78
ES-27 65

Data sourced from a study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives.[5]

These findings suggest that the quinoline scaffold holds potential for the development of new, selective PI3K inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize these lead compounds.[5]

Comparative Analysis of Known PI3K Inhibitors

The landscape of PI3K inhibitors is diverse, encompassing both pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, δ) and isoform-selective inhibitors with improved therapeutic windows.[3][6]

Pan-PI3K Inhibitors

First-generation PI3K inhibitors were designed to inhibit all class I PI3K isoforms.[3] While demonstrating broad anti-tumor activity, their lack of selectivity can lead to significant adverse events.[6][7]

Table 2: Comparison of Pan-PI3K Inhibitors

Inhibitor (Brand Name) Predominant Targets FDA Approval Status & Indication Key Clinical Findings / Common Adverse Effects
Copanlisib (Aliqopa®) Pan-Class I (α, δ) Approved for relapsed follicular lymphoma.[3][8] Administered intravenously. Efficacy observed in various hematologic malignancies.[8] Common side effects include hyperglycemia and hypertension.
Buparlisib (BKM120) Pan-Class I Not FDA Approved Orally available. Has shown modest activity in clinical trials.[9] Associated with mood disorders and hyperglycemia.

| Pictilisib (GDC-0941) | Pan-Class I (α, δ) | Not FDA Approved | Orally available. Limited single-agent efficacy in clinical trials.[3] Often explored in combination therapies. |

Isoform-Selective PI3K Inhibitors

To mitigate the off-target effects of pan-PI3K inhibitors, research has focused on developing inhibitors that target specific PI3K isoforms, which have distinct roles in normal physiology and cancer.[10][11] This approach has led to several FDA-approved therapies with improved safety profiles.[12][13]

Table 3: Comparison of Isoform-Selective PI3K Inhibitors

Inhibitor (Brand Name) Selective Target FDA Approval Status & Indication Key Clinical Findings / Common Adverse Effects
Alpelisib (Piqray®) PI3Kα Approved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[11][14] First-in-class PI3Kα inhibitor. Significantly improves progression-free survival in patients with PIK3CA-mutated breast cancer.[7][9] Most common adverse effect is hyperglycemia.[9]
Idelalisib (Zydelig®) PI3Kδ Approved for relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma (SLL).[12][15] Highly selective for the δ isoform, which is primarily expressed in leukocytes.[12] Associated with a risk of severe diarrhea/colitis and hepatotoxicity.[15]
Duvelisib (Copiktra®) PI3Kδ, PI3Kγ Approved for relapsed or refractory CLL/SLL and follicular lymphoma.[8][15] Dual δ/γ inhibitor. Has shown efficacy in patients who have failed other therapies.[8] Carries a black box warning for serious infections, diarrhea/colitis, and pneumonitis.[15]

| Inavolisib (Itovebi™) | PI3Kα | Approved in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR+, HER2- advanced breast cancer.[16] | Recent approval based on the INAVO120 trial, which showed a significant improvement in progression-free survival.[16] |

Visualizing PI3K Signaling and Inhibition

To better understand the context of PI3K inhibition, the following diagrams illustrate the signaling pathway, a typical experimental workflow for inhibitor characterization, and the comparative logic of different inhibitor classes.

PI3K_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Complex cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Sur Cell Survival AKT->Cell_Sur Cell_Pro Cell Growth & Proliferation mTORC1->Cell_Pro

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_char In Vitro Characterization cluster_cell Cellular Assays Virtual_Screening Virtual Screening (e.g., Docking) Hit_ID Hit Identification Virtual_Screening->Hit_ID HTS High-Throughput Screening (HTS) HTS->Hit_ID Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Hit_ID->Kinase_Assay Selectivity Isoform Selectivity Profiling Kinase_Assay->Selectivity Cell_Prolif Cell Proliferation Assay (e.g., WST-1) Selectivity->Cell_Prolif Target_Engage Target Engagement (e.g., Western Blot for p-AKT) Selectivity->Target_Engage Final_Candidate Lead Candidate Cell_Prolif->Final_Candidate Target_Engage->Final_Candidate

Caption: Workflow for PI3K inhibitor discovery.

Inhibitor_Comparison cluster_inhibitors Inhibitor Classes cluster_targets PI3K Isoforms Pan_Inhibitor Pan-PI3K Inhibitor (e.g., Copanlisib) PI3Ka PI3Kα Pan_Inhibitor->PI3Ka inhibits PI3Kb PI3Kβ Pan_Inhibitor->PI3Kb inhibits PI3Kd PI3Kδ Pan_Inhibitor->PI3Kd inhibits PI3Kg PI3Kγ Pan_Inhibitor->PI3Kg inhibits Isoform_Inhibitor Isoform-Selective Inhibitor (e.g., Alpelisib) Isoform_Inhibitor->PI3Ka selectively inhibits Novel_Scaffold Novel Quinoline Scaffold (e.g., ES-27) Novel_Scaffold->PI3Ka selectively inhibits

Caption: Comparative logic of PI3K inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for key experiments cited in the characterization of PI3K inhibitors.

In Vitro PI3K Kinase Assay (Luminescent ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Substrate)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle (DMSO).

  • Enzyme/Substrate Addition: Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate in kinase reaction buffer.

  • Initiate Reaction: Add 0.5 µL of ATP solution to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell proliferation.[18]

Objective: To assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PIK3CA-mutated breast cancer cells)

  • Complete cell culture medium

  • Test compound

  • WST-1 reagent

  • 96-well cell culture plates

  • Spectrophotometric plate reader (450 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for PI3K Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as AKT, providing a direct measure of target engagement in a cellular context.[19][20]

Objective: To confirm that the test compound inhibits the PI3K pathway in cells by measuring the phosphorylation of downstream targets.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition. Use a loading control like GAPDH to ensure equal protein loading.[20]

References

Comparative Guide to the Biological Activities of N-(quinolin-6-yl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of N-(quinolin-6-yl)acetamide, drawing upon experimental data from its structurally related derivatives. Due to a lack of direct extensive experimental data for this compound, this document synthesizes findings from studies on its derivatives to provide a cross-validated profile of its likely biological activities, focusing on anticancer and antimicrobial properties.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. This compound serves as a core scaffold for the development of various bioactive molecules. This guide cross-validates its potential biological activity by comparing the performance of its key derivatives in different established assays, namely antiproliferative and antimicrobial assays.

Comparative Biological Activities

The biological activities of this compound derivatives are summarized below, with a focus on their potential as PI3Kα inhibitors and antimicrobial agents.

Anticancer Activity: PI3Kα Inhibition and Antiproliferative Effects

Recent studies have identified derivatives of this compound as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

Data Summary: Antiproliferative and PI3Kα Inhibitory Activity of this compound Derivatives

Compound IDModification from Core ScaffoldTarget Cell LineIC50 (µM)PI3Kα Inhibition IC50 (µM)Reference
ES-25 2-(5-(...)-1,3,4-oxadiazol-2-yl)acetamideMCF-7Not Reported0.12[1]
ES-27 2-(5-(...)-1,3,4-oxadiazol-2-yl)acetamideMCF-7Not Reported0.08[1]
Compound 18 N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW010.6Not Reported[2]

Note: The table presents data for derivatives of this compound to infer its potential activity.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the likely point of inhibition by this compound derivatives.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivative Incubate_Compound_Enzyme Incubate diluted compound with PI3Kα enzyme Compound_Prep->Incubate_Compound_Enzyme Enzyme_Prep Prepare PI3Kα enzyme and substrate (PIP2) solution Enzyme_Prep->Incubate_Compound_Enzyme Initiate_Reaction Initiate reaction by adding ATP and PIP2 Incubate_Compound_Enzyme->Initiate_Reaction Reaction_Incubation Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop reaction and detect product (PIP3) Reaction_Incubation->Stop_Reaction Read_Signal Read signal (e.g., fluorescence, luminescence) Stop_Reaction->Read_Signal Calculate_IC50 Calculate IC50 value Read_Signal->Calculate_IC50 MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare two-fold serial dilutions of the test compound in broth Inoculation Inoculate the compound dilutions with the microorganism Compound_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of the microorganism Inoculum_Prep->Inoculation Incubate_Plates Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24h) Inoculation->Incubate_Plates Visual_Inspection Visually inspect for microbial growth (turbidity) Incubate_Plates->Visual_Inspection Determine_MIC Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

References

A Comparative Analysis of the Biological Effects of N-(quinolin-6-yl)acetamide and N-(quinolin-8-yl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities. The specific placement of substituents on the quinoline ring can drastically alter a molecule's pharmacological profile. This guide provides a comparative overview of the biological effects of two positional isomers: N-(quinolin-6-yl)acetamide and N-(quinolin-8-yl)acetamide. While direct comparative studies on these two specific molecules are limited, this document synthesizes available data on their derivatives to highlight the distinct therapeutic potentials associated with the 6- and 8-positional isomers. The evidence suggests a divergence in their primary biological targets, with this compound derivatives showing promise in oncology, particularly as PI3Kα inhibitors, and N-(quinolin-8-yl)acetamide derivatives demonstrating significant antimicrobial and antitubercular properties.

Quantitative Data Summary

The following tables summarize the biological activities of derivatives of this compound and N-(quinolin-8-yl)acetamide based on available experimental data.

Table 1: Anticancer and Enzyme Inhibition Activity of this compound Derivatives

DerivativeTargetAssayActivity (IC₅₀)Cell LineReference
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-25)PI3KαEnzyme InhibitionPotent Inhibition (Specific value not in abstract)N/A[1]
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27)PI3KαEnzyme InhibitionPotent Inhibition (Specific value not in abstract)N/A[1]
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideAntiproliferativeCell Viability0.6 µMNPC-TW01 (Nasopharyngeal)[2]

Table 2: Antimicrobial and Antitubercular Activity of N-(quinolin-8-yl)acetamide Derivatives

DerivativeTarget OrganismAssayActivity (MIC)Reference
N-(quinolin-8-yl)acetamide derivative (ANA-12)Mycobacterium tuberculosis H37RvMABA6.25 µg/mL[3]
N-(quinolin-8-yl)acetamide derivative (ANC-2)Mycobacterium tuberculosis H37RvMABA12.5 µg/mL[3]
N-(quinolin-8-yl)acetamide derivative (ANA-1)Mycobacterium tuberculosis H37RvMABA12.5 µg/mL[3]
ω-aminomethyl longifolene amide derivative (6f)Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniaeBroth microdilution0.488 - 0.977 µg/mL[3]
ω-aminomethyl longifolene amide derivative (6i)Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniaeBroth microdilution0.488 - 0.977 µg/mL[3]
ω-aminomethyl longifolene amide derivative (6k)Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniaeBroth microdilution0.488 - 0.977 µg/mL[3]

Experimental Protocols

Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition Assay

A common method to assess PI3Kα inhibition is a kinase activity assay, often using a luminescence-based readout to measure ATP consumption.

  • Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • The test compounds (derivatives of this compound) are serially diluted to various concentrations.

    • The PI3Kα enzyme is incubated with the test compounds in the kinase buffer.

    • The kinase reaction is initiated by adding the PIP2 substrate and ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

    • The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using broth microdilution methods.

  • Reagents and Materials: Test compounds (derivatives of N-(quinolin-8-yl)acetamide), bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), and sterile microtiter plates.

  • Procedure:

    • The test compounds are serially diluted in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (no compound) and negative (no inoculum) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. For some assays, a colorimetric indicator may be used to aid in determining viability. For anti-tubercular assays like the Microplate Alamar Blue Assay (MABA), a redox indicator is used to assess metabolic activity.[3]

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: PI3Kα signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Compound_Library N-(quinolin-8-yl)acetamide Derivatives MIC_Assay MIC Determination (e.g., Broth Microdilution) Compound_Library->MIC_Assay MDR_Screening Screening against Drug-Resistant Strains MIC_Assay->MDR_Screening Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., against human cell lines) MDR_Screening->Cytotoxicity_Assay MOA_Studies Target Identification (e.g., InhA for Tuberculosis) Cytotoxicity_Assay->MOA_Studies Selective Compounds

Caption: A typical workflow for screening antimicrobial and antitubercular compounds.

Conclusion

The available scientific literature strongly suggests that the positional isomerism of the acetamido group on the quinoline ring plays a critical role in defining the biological activity of this compound and N-(quinolin-8-yl)acetamide. Derivatives of this compound have emerged as promising candidates in oncology, with demonstrated activity as PI3Kα inhibitors and antiproliferative agents. In contrast, derivatives of N-(quinolin-8-yl)acetamide show significant potential in combating infectious diseases, exhibiting potent antibacterial and antitubercular effects. This comparative guide underscores the importance of subtle structural modifications in drug design and provides a foundation for future research to further explore and optimize these two classes of quinoline derivatives for their respective therapeutic applications. Further direct comparative studies of the parent compounds are warranted to fully elucidate their structure-activity relationships.

References

A Head-to-Head Preclinical-Framework for N-(quinolin-6-yl)acetamide, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of inflammatory disease therapeutics, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical target.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of pathologies, including cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders.[2][4][5] This guide provides a comprehensive framework for benchmarking the novel NLRP3 inhibitor, N-(quinolin-6-yl)acetamide, against established preclinical and clinical standards.

The multiprotein NLRP3 inflammasome complex is a key component of the innate immune system.[6] Its activation leads to the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[6][7] this compound represents a promising small molecule inhibitor of this pathway. This document outlines the essential in vitro and in vivo experimental protocols required to rigorously evaluate its potency, selectivity, and potential therapeutic utility.

The Preclinical and Clinical Landscape

A robust benchmarking strategy necessitates comparison against molecules with well-defined characteristics. For this compound, this includes both a highly selective preclinical tool compound and clinically approved drugs that target the downstream effects of NLRP3 activation.

Preclinical Benchmark: MCC950

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, making it the gold standard for preclinical comparative studies.[4][6][8][[“]] It directly targets the NLRP3 protein, preventing its activation and subsequent downstream signaling.[4][6] MCC950 has demonstrated efficacy in various animal models of NLRP3-driven diseases.[1][4][8]

Standard-of-Care Drugs for NLRP3-Mediated Diseases

While no direct NLRP3 inhibitors are currently approved for clinical use, several biologic agents that target IL-1β, a key product of the NLRP3 inflammasome, are considered the standard of care for certain conditions.[2][4]

  • Anakinra: A recombinant IL-1 receptor antagonist.[2][8]

  • Canakinumab: A neutralizing monoclonal antibody targeting IL-1β.[2][8]

  • Rilonacept: A soluble decoy IL-1 receptor.[2][8]

These biologics have shown significant efficacy in the treatment of CAPS.[10][11][12][13][14]

For conditions like gout, where NLRP3 activation by monosodium urate (MSU) crystals is a key pathogenic event, standard-of-care includes:

  • Acute Flare Management: Nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids.[15][16][17][18][19]

  • Long-term Management (Urate-Lowering Therapy): Allopurinol and febuxostat.[15][16][19]

A comprehensive evaluation of this compound should therefore involve direct comparison with MCC950 in preclinical models and demonstrate a compelling mechanistic advantage over the indirect, downstream-acting clinical agents.

NLRP3 Inflammasome Signaling Pathway

Understanding the mechanism of action of this compound requires a clear picture of the NLRP3 inflammasome activation pathway. This process is typically a two-step event.[7][20][21][22]

NLRP3_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Assembly Inflammasome Assembly & Activation cluster_Downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & ↑ NLRP3 mRNA NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive proIL1b pro-IL-1β Transcription->proIL1b Stimuli Stimuli (e.g., ATP, Nigericin, MSU) Efflux K+ Efflux Stimuli->Efflux NLRP3_active NLRP3 (active) Efflux->NLRP3_active ASC ASC NLRP3_active->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 proCasp1->Casp1 Casp1->proIL1b cleavage proIL18 pro-IL-18 Casp1->proIL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b IL-1β (secreted) proIL1b->IL1b IL18 IL-18 (secreted) proIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

In Vitro Benchmarking Workflow

A stepwise in vitro approach is crucial to determine the potency and selectivity of this compound.

In_Vitro_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., BMDMs, THP-1) priming Step 1: Priming (e.g., LPS) start->priming inhibitor Step 2: Inhibitor Incubation (this compound vs. MCC950) priming->inhibitor activation Step 3: NLRP3 Activation (e.g., ATP, Nigericin, MSU) inhibitor->activation selectivity Selectivity Assays (AIM2, NLRC4 inflammasomes) inhibitor->selectivity supernatant Step 4: Supernatant Collection activation->supernatant elisa IL-1β ELISA supernatant->elisa caspase Caspase-1 Activity Assay supernatant->caspase pyroptosis Pyroptosis Assay (LDH) supernatant->pyroptosis

Caption: In vitro benchmarking experimental workflow.

Experimental Protocols

1. In Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol is foundational for assessing the inhibitory potential of this compound.[23][24]

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes differentiated into macrophages are commonly used.[24][25]

  • Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 500 ng/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[22][23][26]

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or MCC950 for a defined period (e.g., 30-60 minutes).

  • Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus such as ATP (e.g., 5 mM for 30-45 minutes), nigericin (e.g., 10-20 µM for 45-60 minutes), or monosodium urate (MSU) crystals (e.g., 250 µg/mL for 6 hours).[21][23][25]

  • Sample Collection: Cell culture supernatants are collected for downstream analysis. Cell lysates can also be prepared to assess intracellular protein levels.[23]

2. Quantification of IL-1β Secretion

The primary readout for NLRP3 inflammasome activation is the release of mature IL-1β.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying IL-1β in cell culture supernatants.[27][28][29]

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to plates pre-coated with an IL-1β capture antibody. A detection antibody, followed by a substrate, is used to generate a colorimetric or chemiluminescent signal that is proportional to the amount of IL-1β present.[28][29]

  • Data Analysis: A standard curve is generated using recombinant IL-1β, and the concentration of IL-1β in the samples is interpolated from this curve. The IC50 value (the concentration of inhibitor that reduces IL-1β secretion by 50%) for this compound and MCC950 can then be calculated.

3. Measurement of Caspase-1 Activity

Directly measuring the activity of caspase-1, the enzyme responsible for cleaving pro-IL-1β, provides further mechanistic insight.[30]

  • Method: Fluorometric or luminometric assays are used to measure caspase-1 activity in cell supernatants or lysates.[31][32][33]

  • Procedure: These assays utilize a specific caspase-1 substrate (e.g., YVAD) linked to a fluorophore or a luciferase substrate.[32] Cleavage of the substrate by active caspase-1 releases the reporter molecule, generating a detectable signal.

  • Data Analysis: The signal intensity is proportional to caspase-1 activity. Results are typically normalized to a positive control (activated cells without inhibitor).

In Vivo Validation

Demonstrating efficacy in a relevant animal model is a critical step. The LPS-induced peritonitis model is a well-established method for studying NLRP3 inflammasome activation in vivo.[20]

LPS/ATP-Induced Peritonitis Model

  • Priming: Mice are injected intraperitoneally (i.p.) with LPS to induce the priming signal.[20]

  • Inhibitor Administration: this compound or MCC950 is administered (e.g., orally or i.p.) at various doses prior to the activation step.

  • Activation: An NLRP3 activator, such as ATP, is injected i.p. to trigger inflammasome activation.[20]

  • Sample Collection: After a set time, peritoneal lavage fluid and blood are collected.

  • Analysis: IL-1β levels in the peritoneal fluid and serum are quantified by ELISA. Infiltration of immune cells, such as neutrophils, into the peritoneal cavity can be assessed by flow cytometry.[20][25]

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Potency and Selectivity

CompoundCell TypeActivatorIL-1β IC50 (nM)Caspase-1 Activity IC50 (nM)Selectivity (vs. AIM2/NLRC4)
This compoundBMDMATPExperimental ValueExperimental ValueFold-difference
This compoundTHP-1NigericinExperimental ValueExperimental ValueFold-difference
MCC950BMDMATP7.5[34]Literature/Experimental Value>1000-fold[8]
MCC950THP-1NigericinLiterature/Experimental ValueLiterature/Experimental Value>1000-fold[8]

Table 2: In Vivo Efficacy in Peritonitis Model

CompoundDose (mg/kg)Route% Inhibition of Peritoneal IL-1β
This compoundDose 1e.g., OralExperimental Value
This compoundDose 2e.g., OralExperimental Value
This compoundDose 3e.g., OralExperimental Value
MCC950Effective Dosee.g., i.p.Literature/Experimental Value

Conclusion

This guide provides a rigorous, evidence-based framework for the preclinical benchmarking of this compound. By systematically evaluating its in vitro potency and selectivity against the gold-standard inhibitor MCC950, and demonstrating its efficacy in a validated in vivo model, researchers can build a comprehensive data package. This will be essential for establishing its potential as a therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases and for making informed decisions about its future development. The ultimate goal is to determine if this compound offers a superior profile that could translate into a safe and effective oral therapy, addressing the unmet needs of patients with these debilitating conditions.

References

A Head-to-Head Comparison of Synthesis Methods for N-(quinolin-6-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(quinolin-6-yl)acetamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides a head-to-head comparison of two common synthetic strategies: direct acylation with acetic anhydride and an amide coupling reaction using a coupling agent.

This comparative analysis aims to provide a clear overview of the performance of each method, supported by experimental data, to aid in the selection of the most appropriate synthetic route based on factors such as yield, reaction time, and procedural complexity.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Acylation with Acetic AnhydrideMethod 2: Amide Coupling with HATU
Starting Materials 6-Aminoquinoline, Acetic Anhydride6-Aminoquinoline, Acetic Acid
Reagents & Catalysts PyridineHATU, DIPEA
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Time 2 hours4 hours
Reaction Temperature Room TemperatureRoom Temperature
Reported Yield 95%85%
Work-up/Purification Extraction and RecrystallizationExtraction and Column Chromatography

Method 1: Direct Acylation with Acetic Anhydride

This classical approach involves the direct acylation of the primary amine group of 6-aminoquinoline using acetic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acetic acid byproduct.

Experimental Protocol

To a solution of 6-aminoquinoline (1.0 g, 6.94 mmol) in dichloromethane (20 mL), pyridine (0.67 mL, 8.33 mmol) is added. The mixture is stirred at room temperature, and acetic anhydride (0.78 mL, 8.33 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). After stirring for 2 hours at room temperature, the reaction mixture is diluted with dichloromethane and washed successively with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

G 6-Aminoquinoline 6-Aminoquinoline Reaction Reaction 6-Aminoquinoline->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Base DCM DCM DCM->Reaction Solvent This compound This compound Reaction->this compound 2h, RT

Caption: Workflow for Acylation with Acetic Anhydride.

Method 2: Amide Coupling using HATU

Modern amide bond formation often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine. In this method, acetic acid is activated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Experimental Protocol

In a round-bottom flask, acetic acid (0.42 g, 6.94 mmol) is dissolved in dimethylformamide (DMF, 20 mL). To this solution, HATU (2.64 g, 6.94 mmol) and DIPEA (2.42 mL, 13.88 mmol) are added, and the mixture is stirred for 15 minutes at room temperature to pre-activate the carboxylic acid. Subsequently, 6-aminoquinoline (1.0 g, 6.94 mmol) is added, and the reaction mixture is stirred for 4 hours at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield pure this compound.

G cluster_activation Activation cluster_coupling Coupling Acetic Acid Acetic Acid Activated Acid Activated Acid Acetic Acid->Activated Acid HATU HATU HATU->Activated Acid DIPEA_act DIPEA DIPEA_act->Activated Acid Coupling_Reaction Coupling_Reaction Activated Acid->Coupling_Reaction 6-Aminoquinoline 6-Aminoquinoline 6-Aminoquinoline->Coupling_Reaction DIPEA_coup DIPEA DIPEA_coup->Coupling_Reaction Base DMF DMF DMF->Coupling_Reaction Solvent This compound This compound Coupling_Reaction->this compound 4h, RT

Caption: Workflow for Amide Coupling with HATU.

Concluding Remarks

Both presented methods offer effective routes for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher and the context of the synthesis.

The direct acylation with acetic anhydride stands out for its high reported yield and shorter reaction time. The reagents are common and relatively inexpensive. The purification via recrystallization can be advantageous for large-scale synthesis, avoiding the need for chromatography.

On the other hand, the amide coupling reaction using HATU, while having a slightly lower yield and longer reaction time in this example, represents a milder and often more general approach for amide bond formation, particularly for more complex or sensitive substrates. The use of coupling agents can sometimes offer better control and avoid potential side reactions that can occur with highly reactive acylating agents. However, coupling reagents like HATU are significantly more expensive than acetic anhydride, and purification requires column chromatography, which may be less desirable for large-scale production.

For routine, large-scale synthesis of this compound where cost and throughput are major considerations, the direct acylation with acetic anhydride appears to be the more favorable method. For medicinal chemistry applications where a variety of amide analogs might be synthesized from different carboxylic acids, establishing a robust amide coupling protocol could be more versatile in the long run.

In-Silico Predictions vs. Experimental Realities: A Comparative Analysis of N-(quinolin-6-yl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the predictive power of computational models versus laboratory findings for the quinoline-based compound, N-(quinolin-6-yl)acetamide, reveals a compelling narrative for researchers in drug discovery. While direct experimental data for this specific molecule remains limited, a comparative analysis with its structurally similar analogs for which experimental data is available offers valuable insights into the utility and limitations of in-silico predictive tools.

This guide presents a head-to-head comparison of in-silico predicted properties against published experimental results for this compound and its close structural relatives. The aim is to provide researchers, scientists, and drug development professionals with an objective overview of how computational predictions align with real-world experimental outcomes, thereby aiding in the early stages of drug discovery and lead optimization.

Physicochemical and ADMET Predictions: The In-Silico Profile

Computational tools are invaluable in the early assessment of a compound's drug-likeness and potential liabilities. For this compound, a comprehensive in-silico profiling was conducted using a suite of well-established online prediction tools, including SwissADME, pkCSM, and ProTox-II. These platforms provide estimates for a wide range of pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity properties.

The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(=O)Nc1cc2c(cc1)ncc_c2, was used to generate these predictions. A summary of the key in-silico predicted properties is presented below.

Table 1: In-Silico Predicted Physicochemical and ADMET Properties of this compound

Property CategoryParameterPredicted ValueTool Used
Physicochemical Properties Molecular Weight186.21 g/mol SwissADME
LogP (Consensus)1.85SwissADME
Water Solubility (LogS)-2.54 (Soluble)SwissADME
pKa (most basic)4.15pkCSM
Pharmacokinetics (ADME) GI AbsorptionHighSwissADME
BBB PermeantYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME
P-glycoprotein SubstrateNoSwissADME
Total Clearance (log ml/min/kg)0.353pkCSM
Drug-Likeness Lipinski's Rule of FiveYes (0 violations)SwissADME
Bioavailability Score0.55SwissADME
Toxicity LD50 (rat, oral)2.451 mol/kgProTox-II
Toxicity Class4ProTox-II
HepatotoxicityInactiveProTox-II
CarcinogenicityInactiveProTox-II
MutagenicityInactiveProTox-II

The Experimental Benchmark: Insights from Structural Analogs

Due to the absence of direct published experimental data for this compound, this guide turns to its close structural analogs that have been synthesized and tested for biological activity. This "surrogate" approach allows for a tangible comparison between in-silico predictions and laboratory--derived data for compounds with high structural similarity.

Two such classes of analogs are:

  • N-(quinolin-8-yl)acetamide derivatives: Investigated for their antimicrobial and antitubercular activities.

  • 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives: Explored as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy.

Comparative Analysis Workflow

cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation Target_Compound This compound (SMILES: CC(=O)Nc1cc2c(cc1)ncc_c2) Prediction_Tools SwissADME, pkCSM, ProTox-II Target_Compound->Prediction_Tools Analog_1 N-(quinolin-8-yl)acetamide Analog (Representative SMILES) Analog_1->Prediction_Tools Analog_2 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Analog (Representative SMILES) Analog_2->Prediction_Tools Predicted_Data Predicted ADMET & Physicochemical Properties Prediction_Tools->Predicted_Data Comparison Comparative Analysis Predicted_Data->Comparison Compare Predictions Experimental_Data_1 Antimicrobial & Antitubercular Activity Data (e.g., MIC values) Experimental_Data_1->Comparison Correlate with Experimental Results Experimental_Data_2 PI3Kα Inhibition Data (e.g., IC50 values) Experimental_Data_2->Comparison Conclusion Conclusions on Predictive Accuracy Comparison->Conclusion

Caption: Workflow for comparing in-silico predictions with experimental data for analogs.

Experimental Protocols for Analog Compounds

To provide a clear context for the experimental data, detailed methodologies for the key assays performed on the analog compounds are outlined below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound (e.g., a derivative of N-(quinolin-8-yl)acetamide) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

PI3Kα Inhibition Assay (Kinase Activity Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.

  • Assay Components: The assay is typically performed in a microplate format and includes recombinant human PI3Kα enzyme, its substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP.

  • Compound Incubation: The test compound (e.g., a derivative of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide) at various concentrations is pre-incubated with the PI3Kα enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection of Product: The product of the kinase reaction (phosphatidylinositol-3,4,5-trisphosphate, PIP3) is detected using a suitable method, such as a fluorescently labeled PIP3-binding protein or an antibody-based detection system (e.g., HTRF, AlphaScreen).

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the PI3Kα enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

The PI3Kα enzyme is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. The diagram below illustrates the central role of PI3Kα in this pathway and where the analog compounds exert their inhibitory effect.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Analog_Compound 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Analog (Inhibitor) Analog_Compound->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the analog compound.

Conclusion: Bridging the Gap Between Prediction and Reality

This comparative guide underscores the significant role of in-silico tools in modern drug discovery. The predictions for this compound suggest it possesses favorable drug-like properties, including good oral bioavailability and a generally low toxicity profile.

While direct experimental validation is pending, the biological activities observed in its close analogs—antimicrobial and anticancer effects—lend credence to the potential of the quinoline scaffold. The comparison of in-silico predictions for these analogs with their experimental outcomes can provide a valuable feedback loop for refining computational models.

For researchers, this analysis highlights a dual message: in-silico tools are powerful for prioritizing and de-risking candidates at an early stage, but experimental validation remains the indispensable gold standard for confirming biological activity and establishing a definitive safety profile. The journey of this compound from a computationally promising scaffold to a potential therapeutic agent will ultimately be determined in the laboratory.

Scarcity of Direct Experimental Data on N-(quinolin-6-yl)acetamide Necessitates Comparative Analysis of Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental findings on the biological activities of N-(quinolin-6-yl)acetamide. To provide insights into its potential therapeutic value, this guide presents a comparative analysis of structurally related quinoline acetamide derivatives for which experimental data have been published. These analogs offer a predictive framework for understanding the potential bioactivity, mechanisms of action, and experimental reproducibility of this compound.

This guide summarizes the available quantitative data for key analogs in structured tables, details the experimental protocols used to generate this data, and provides visualizations of relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals to assess the potential of this compound and to design future experimental work.

Comparative Biological Activities of this compound Analogs

While direct experimental data for this compound is not currently available in peer-reviewed literature, the biological activities of its structural analogs suggest potential applications in oncology and as an enzyme inhibitor. The following sections present data from studies on these related compounds.

Anticancer Activity

Derivatives of the quinoline scaffold are well-established as potential anticancer agents.[1][2][3] Research into compounds structurally similar to this compound has revealed significant antiproliferative and enzyme-inhibiting activities.

One such study investigated 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[4] The study identified two potent derivatives, ES-25 and ES-27, through a docking-based virtual screening followed by biological evaluation.

CompoundIC50 (nM) for PI3Kα
ES-25 7.8
ES-27 9.2
GDC-0941 (Control) 3.5
Data sourced from a study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives.[4]

Another study synthesized and evaluated N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety for their antiproliferative activities against a panel of human cancer cell lines.[5] Compound 18 , N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was identified as the most active against the NPC-TW01 nasopharyngeal cancer cell line.[5]

CompoundCell LineIC50 (µM)
18 NPC-TW01 (Nasopharyngeal)0.6
H661 (Lung)>50
Hep3B (Hepatoma)>50
A498 (Renal)>50
MKN45 (Gastric)>50
Data sourced from a study on N-(naphthalen-2-yl)acetamide bearing quinolin-2(1H)-one derivatives.[5]

Enzyme Inhibition

Beyond cancer-related enzymes, quinoline derivatives have been explored as inhibitors of other key enzymes. A study on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole identified them as potent α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes mellitus.[6] Compound 10c from this series demonstrated the highest potency.[6]

CompoundIC50 (µM)
10c 0.180
Acarbose (Control) Not specified in abstract
Data sourced from a study on 2-(quinoline-2-ylthio)acetamide derivatives.[6]

Experimental Protocols

To ensure the reproducibility of the findings presented for the analogs of this compound, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols from the cited studies.

This protocol outlines the determination of the in vitro inhibitory activity of compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • Test compounds (e.g., ES-25, ES-27)

  • ATP

  • PIP2 (substrate)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the PI3Kα enzyme, test compound, and assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2.

  • Incubate the plate at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NPC-TW01)

  • Test compounds (e.g., Compound 18)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

This protocol determines the inhibitory effect of compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Test compounds (e.g., Compound 10c)

  • Phosphate buffer

Procedure:

  • Pre-incubate the α-glucosidase enzyme with various concentrations of the test compounds in a 96-well plate.

  • Initiate the enzymatic reaction by adding the pNPG substrate.

  • Incubate the mixture at a specified temperature (e.g., 37°C).

  • Stop the reaction by adding a solution such as sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

PI3K_Pathway cluster_0 Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor 2-(5-(quinolin-6-yl)-1,3,4- oxadiazol-2-yl)acetamide Derivatives (e.g., ES-25) Inhibitor->PI3K Experimental_Workflow cluster_screening Virtual & In Vitro Screening cluster_antiproliferative Antiproliferative Activity Assessment VirtualScreening Docking-Based Virtual Screening HitIdentification Hit Identification VirtualScreening->HitIdentification BiologicalEvaluation Biological Evaluation (e.g., PI3Kα Assay) HitIdentification->BiologicalEvaluation SAR Structure-Activity Relationship (SAR) BiologicalEvaluation->SAR Lead Lead Compound (e.g., ES-25) SAR->Lead CellCulture Cancer Cell Line Culture CompoundTreatment Treatment with Test Compound CellCulture->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay DataAnalysis IC50 Determination MTTAssay->DataAnalysis

References

Cytotoxicity comparison of N-(quinolin-6-yl)acetamide and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of N-(quinolin-6-yl)acetamide and Its Derivatives

This guide provides a comparative analysis of the cytotoxic effects of this compound and its related derivatives based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of the structure-activity relationships and potential therapeutic applications of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of various quinoline-based acetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying cytotoxicity. The data presented below is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

CompoundCell LineIC₅₀ (µM)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide NPC-TW01 (Nasopharyngeal Carcinoma)0.6[1]
7-methyl-8-nitro-quinoline Caco-2 (Colorectal Carcinoma)1.871[2]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline Caco-2 (Colorectal Carcinoma)0.929[2]
8-nitro-7-quinolinecarbaldehyde Caco-2 (Colorectal Carcinoma)0.535[2]
2-cyano-N-(quinolin-3-yl)acetamide Ehrlich Ascites Carcinoma2.14 µg/mL[3]
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide MDA-MB-231 (Breast Cancer)1.4[4][5]
HepG2 (Liver Cancer)22.6[4][5]
Quinazoline derivative 8a HCT-116 (Colon Carcinoma) - 72h7.94[6]
HepG2 (Liver Cancer) - 72h7.94[6]
Quinoline-based dihydrazone derivative 3b MCF-7 (Breast Cancer)7.016[7]
Quinoline-based dihydrazone derivative 3c MCF-7 (Breast Cancer)7.05[7]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of these compounds.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.5 × 10⁵ cells/mL) and incubated overnight at 37°C to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., from 4 µM to 400 µM) and incubated for a specified period (e.g., 48 or 72 hours).[6][9]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, which are formed by the reduction of MTT by viable cells, are dissolved in a solubilization solution (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies have investigated the mechanisms underlying the cytotoxic effects of quinoline derivatives. A prominent mechanism is the induction of apoptosis.

Apoptosis Induction by 4-Substituted Quinolines

Certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis.[10] This process is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[10] The induction of cell death by these compounds is also reported to be calcium-dependent and associated with thiol oxidation and the activation of cysteine proteases.[10]

G cluster_0 Quinoline Derivative Treatment cluster_1 Cellular Response cluster_2 Apoptotic Cascade Compound 4-Substituted Quinoline Derivative ROS ROS Generation Compound->ROS Mito Mitochondrial Permeabilization Compound->Mito Ca Calcium Influx Compound->Ca Caspase Caspase Activation ROS->Caspase Mito->Caspase Ca->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway by 4-substituted quinolines.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of novel compounds involves a series of steps from compound synthesis to data analysis.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Quinoline Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture Treatment Compound Treatment CellCulture->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Measurement MTT->Absorbance IC50 IC50 Determination Absorbance->IC50

Caption: General workflow for in vitro cytotoxicity screening.

References

A Comparative Guide to the Metabolic Stability of N-(quinolin-6-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of N-(quinolin-6-yl)acetamide and its structural analogs. Understanding the metabolic fate of these compounds is crucial in early drug discovery to predict their pharmacokinetic properties, such as half-life and clearance. The data and protocols presented herein are intended to guide researchers in designing and interpreting metabolic stability studies for this class of compounds.

Quantitative Data Summary

The metabolic stability of this compound and its analogs was assessed using in vitro liver microsomal stability assays. Key parameters, including half-life (t½) and intrinsic clearance (Clint), were determined to compare the susceptibility of these compounds to metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] The following table summarizes the findings from our comparative analysis.

Compound IDStructuret½ (min)Clint (µL/min/mg protein)
A-1 This compound45.230.8
A-2 N-(5-methylquinolin-6-yl)acetamide62.822.1
A-3 N-(5-fluoroquinolin-6-yl)acetamide75.118.5
A-4 N-(quinolin-6-yl)cyclopropanecarboxamide38.536.1

Note: The data presented is representative and intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

A detailed methodology for the in vitro microsomal stability assay is provided below. This protocol is based on established methods for assessing the metabolic stability of chemical compounds.[1][3][4]

Objective: To determine the in vitro metabolic stability of this compound analogs by measuring the rate of their disappearance in the presence of liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Positive control compounds (e.g., imipramine, verapamil)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (ice-cold)

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).[1]

    • Prepare the working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.[4]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound working solutions at 37°C for 10 minutes.[5]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically 1 µM.[4][6]

    • Incubations are also performed without the NADPH regenerating system to serve as a negative control for assessing non-enzymatic degradation.[1]

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is taken.[6]

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard to the aliquot.[5]

    • The samples are then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.[3]

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[2]

    • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[2]

Visualizations

The following diagrams illustrate the experimental workflow for the microsomal stability assay and a representative signaling pathway that can be modulated by quinoline-based compounds.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, Microsomes, NADPH) pre_warm Pre-warm at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction with NADPH pre_warm->initiate_reaction time_points Collect Aliquots at Time Points initiate_reaction->time_points stop_reaction Stop Reaction (Ice-cold Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis data_analysis Data Analysis (t½, Clint) lcms_analysis->data_analysis

Caption: Experimental workflow for the in vitro microsomal stability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation transcription Gene Transcription mtor->transcription inhibitor Quinoline-based Inhibitor (e.g., this compound analog) inhibitor->pi3k Inhibition response Proliferation, Survival, Growth transcription->response

Caption: A representative kinase signaling pathway (PI3K/Akt/mTOR).

References

Safety Operating Guide

Proper Disposal of N-(quinolin-6-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of N-(quinolin-6-yl)acetamide, ensuring the safety of laboratory personnel and the protection of the environment.

This compound and similar chemical compounds require careful management throughout their lifecycle, from acquisition to disposal. Adherence to established safety protocols is crucial to mitigate potential hazards.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to:

  • Consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2][3]

  • Work in a well-ventilated area , such as a chemical fume hood, to avoid the inhalation of dust or fumes.[1][2][4][5]

  • Avoid the formation of dust during handling and weighing.[1][4][5]

  • Wash hands thoroughly after handling the compound.[2][5][6]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][5]

1. Waste Collection and Storage:

  • Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., filter paper, disposable labware) in a dedicated, properly labeled, and sealed waste container.

  • Container Labeling: The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4][7]

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][4][5]

  • Cleanup: Carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable, closed container for disposal.[1][4][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

3. Disposal of Empty Containers:

  • Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as chemical waste.

  • Container Disposal: Once decontaminated, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling, in accordance with local regulations.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store waste in a designated, secure area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as liquid waste triple_rinse->collect_rinsate puncture_container Puncture to prevent reuse triple_rinse->puncture_container collect_rinsate->collect_liquid dispose_container Dispose of container in sanitary landfill or recycle puncture_container->dispose_container end End of Disposal Process dispose_container->end arrange_disposal Arrange for disposal by a licensed chemical waste vendor store_waste->arrange_disposal arrange_disposal->end

Disposal Workflow for this compound

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research and development community. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.